Methyl Gallate

Catalog No.
S570261
CAS No.
99-24-1
M.F
C8H8O5
M. Wt
184.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl Gallate

CAS Number

99-24-1

Product Name

Methyl Gallate

IUPAC Name

methyl 3,4,5-trihydroxybenzoate

Molecular Formula

C8H8O5

Molecular Weight

184.15 g/mol

InChI

InChI=1S/C8H8O5/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,9-11H,1H3

InChI Key

FBSFWRHWHYMIOG-UHFFFAOYSA-N

SMILES

Array

solubility

0.06 M

Synonyms

3,4,5-Trihydroxybenzoic Acid Methyl Ester; Methyl 3,4,5-Trihydroxybenzoate;NSC 363001

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)O)O)O

The exact mass of the compound Methylgallate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.06 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 363001. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Supplementary Records. It belongs to the ontological category of gallate ester in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

methyl gallate structure and properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical and Physical Properties

Methyl gallate (MG), systematically named methyl 3,4,5-trihydroxybenzoate, is the methyl ester of gallic acid [1]. It is a solid at room temperature and appears as a white to light yellow crystalline powder [2] [3].

The table below summarizes its core chemical identity and quantitative physical properties for laboratory reference.

Property Value / Description
Chemical Formula C₈H₈O₅ [1] [4]
Molecular Weight 184.15 g·mol⁻¹ [1] [4]
CAS Registry Number 99-24-1 [2] [4]
Melting Point 200-204 °C [4]
Solubility in Water Slightly soluble [2] [4]
Solubility in Organic Solvents Soluble in methanol, ethanol, ether, dioxane, acetone; slightly soluble in chloroform [4] [5]

Pharmacological Activities and Mechanisms

This compound exhibits a broad spectrum of biological activities by interacting with multiple cellular signaling pathways. The diagram below summarizes the key mechanisms and effects discussed in this section.

mg_mechanisms cluster_inflammation Anti-inflammatory & Immunomodulatory cluster_cancer Anti-tumor & Anti-metastatic cluster_other Other Activities MG This compound (MG) NFKB1 Inhibition of NF-κB Pathway MG->NFKB1 Inhibits MAPK1 Inhibition of MAPK Pathway MG->MAPK1 Inhibits AMPK Inhibition of AMPK/NF-κB Pathway MG->AMPK Inhibits Antioxidant Antioxidant MG->Antioxidant Antimicrobial Antimicrobial MG->Antimicrobial TLR4 TLR4 Agonists (e.g., LPS, Zymosan) TLR4->NFKB1 Activates TLR4->MAPK1 Activates Cytokines1 ↓ Pro-inflammatory cytokines (IL-6, TNF-α) NFKB1->Cytokines1 COX2 ↓ COX-2 Expression NFKB1->COX2 EMT Inhibition of Epithelial-Mesenchymal Transition (EMT) AMPK->EMT MMPs ↓ MMP-2, MMP-9 ↑ TIMP-2 AMPK->MMPs Prolif Inhibition of Cell Proliferation EMT->Prolif Apop Induction of Apoptosis NRF2 Activation of Nrf2 (Reported in other contexts) Antioxidant->NRF2 May Activate ROS Scavenging of Reactive Oxygen Species Antioxidant->ROS

Key cellular pathways and effects of this compound. Downward arrows (↓) indicate suppression; upward arrows (↑) indicate enhancement.

Anti-inflammatory and Immunomodulatory Effects

The anti-inflammatory effects of this compound are well-documented. A 2020 study demonstrated that MG attenuates inflammation induced by Toll-like receptor (TLR) ligands like LPS and zymosan by inhibiting two major pro-inflammatory signaling pathways: NF-κB and MAPK (ERK1/2, p38, JNK) [6]. This inhibition leads to reduced degradation of IκB, decreased nuclear translocation of NF-κBp65, and lower production of cytokines such as IL-6 and TNF-α [6]. This mechanism explains its efficacy in reducing paw edema and hyperalgesia in animal models [6]. MG also reduced inflammation and bone erosion in a murine model of antigen-induced arthritis [5].

Anti-tumor and Anti-metastatic Activities

Research indicates this compound has promising anti-cancer properties. A 2022 study on hepatocellular carcinoma (HCC) showed that MG suppresses the migration, invasion, and epithelial-mesenchymal transition (EMT) of cancer cells both in vitro and in vivo via the AMPK/NF-κB signaling pathway [7]. Key effects included:

  • Downregulation of AMPK, NF-κB, and vimentin (a mesenchymal marker).
  • Upregulation of E-cadherin (an epithelial marker), countering EMT.
  • Decreased expression of matrix metalloproteinases (MMP-2 and MMP-9) and increased expression of their inhibitor, TIMP-2, reducing the ability of cancer cells to degrade the extracellular matrix and metastasize [7].

Similar effects were observed in melanoma and lymphoma models, where MG was found to inhibit tumor infiltration of regulatory T cells (Tregs), disrupt tumor angiogenesis, and induce apoptosis [4] [5].

Other Notable Activities
  • Antioxidant: MG acts as a potent antioxidant by scavenging free radicals and chelating metal ions, thereby inhibiting oxidative stress [5]. Some studies suggest it may activate the Nrf2 pathway, a master regulator of antioxidant response [8].
  • Antimicrobial: It exhibits activity against various bacteria, including Vibrio cholerae and methicillin-resistant Staphylococcus aureus (MRSA), and has shown antileishmanial properties [8] [4] [5].
  • Gastroprotective: MG demonstrated beneficial effects in a rat model of experimental colitis, reducing inflammation, oxidative stress, and improving intestinal motility [9].

Detailed Experimental Protocols

For researchers looking to replicate key findings, here are summaries of methodologies from pivotal studies.

Protocol 1: In Vitro Assessment of Anti-Inflammatory Mechanisms

This method is adapted from a study investigating MG's inhibition of TLR-induced inflammation [6].

  • 1. Cell Culture and Treatment: Use RAW264.7 murine macrophages or bone marrow-derived macrophages (BMDMs). Culture cells in appropriate medium (e.g., DMEM) with 10% FBS.
  • 2. Pre-treatment: Pre-treat cells with this compound (e.g., at various concentrations) for a specified time (e.g., 1 hour).
  • 3. Stimulation: Stimulate cells with TLR ligands such as LPS (for TLR4), Pam3CSK4 (for TLR1/2), or Zymosan (for TLR2/6).
  • 4. Outcome Measurements:
    • Cytokine Production: Quantify levels of TNF-α, IL-6, etc., in the culture supernatant using ELISA.
    • Protein Analysis by Western Blot:
      • NF-κB Pathway: Analyze cytoplasmic extracts for IκBα degradation and nuclear extracts for NF-κB p65 translocation.
      • MAPK Pathway: Analyze total cell lysates for phosphorylation levels of ERK1/2, p38, and JNK.
  • 5. Data Analysis: Compare results to control (unstimulated) and positive control (stimulated, untreated) groups to determine the inhibitory effect of MG.
Protocol 2: In Vitro and In Vivo Assessment of Anti-Cancer Activity

This protocol is based on a study exploring MG's effects on hepatocellular carcinoma [7].

  • In Vitro Experiments:

    • Cell Viability (MTT Assay): Seed human HCC cell line (e.g., BEL-7402) in 96-well plates. Treat with a concentration gradient of MG (e.g., 20-640 μM) for 24-72 hours. Add MTT reagent, incubate, and measure absorbance at 490nm after dissolving formazan crystals.
    • Colony Formation Assay: Inoculate a low number of cells (e.g., 1,000 cells/well) in 6-well plates. Treat with MG for two weeks, replacing medium periodically. Fix, stain with crystal violet, and count colonies.
    • Migration (Wound Healing Assay): Create a scratch wound in a confluent cell monolayer. Treat with MG in serum-free medium and capture images at 0, 24, and 48 hours to measure gap closure.
    • Invasion (Transwell Assay): Seed cells in Matrigel-coated upper chambers with serum-free medium. Place medium with a chemoattractant (e.g., 20% FBS) in the lower chamber. After incubation, stain and count cells that invaded through the membrane.
    • Western Blot Analysis: Analyze lysates from treated cells for proteins of the AMPK/NF-κB pathway (p-AMPK, NF-κB, p-NF-κB), EMT markers (E-cadherin, Vimentin), and metastasis-related factors (MMP-2, MMP-9, TIMP-2).
  • In Vivo Experiments (Xenograft Model):

    • Tumor Implantation: Inoculate mice subcutaneously with HCC cells.
    • Drug Administration: Once tumors are palpable, administer MG (e.g., via intraperitoneal injection) at predetermined doses. Include a control group receiving vehicle.
    • Tumor Monitoring: Measure tumor volume regularly.
    • Endpoint Analysis: After sacrifice, excise and weigh tumors. Perform histological analysis (H&E staining) and immunohistochemistry (IHC) for key protein targets (e.g., Ki-67, E-cadherin, Vimentin).

Research Considerations

  • Purity and Sourcing: For biological assays, it is crucial to use high-purity this compound (≥98%) from reputable chemical suppliers [7] [5].
  • Solubility and Storage: MG is soluble in DMSO, ethanol, and methanol. Stock solutions are often prepared in DMSO, with final solvent concentrations in culture media kept low (e.g., <0.1%) to avoid cytotoxicity [7]. It is recommended to store the compound in a cool, dark place [2].
  • Safety: this compound has a warning GHS label. It may be harmful if swallowed and can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE) should be worn when handling [2].

References

Natural Sources of Methyl Gallate

Author: Smolecule Technical Support Team. Date: February 2026

Methyl gallate is widely distributed in the plant kingdom. The following table lists some specific plants where it has been identified.

Source Plant Part of Plant / Context
Terminalia myriocarpa [1] [2] -
Bergenia ciliata (hairy Bergenia) [1] -
Geranium niveum [1] -
Paeonia anomala [1] Fruit extract
Wine [1] Beverage
Sapium sebiferum [3] Herbs
Galla Rhois [4] [3] -
Toona sinensis [3] -
Baiyacha (a wild tea plant) [5] Young shoots (particularly rich in 3″-methyl-epigallocatechin gallate, a methylated catechin)

Key Biological Activities and Research Applications

Research has uncovered several promising biological activities and potential therapeutic applications for this compound.

  • Antimicrobial Activity: this compound exhibits strong, broad-spectrum antimicrobial effects [3]. It inhibits oral pathogens like Streptococcus mutans and prevents biofilm formation [3]. It also shows synergy with conventional antibiotics; combinations of this compound and nalidixic acid demonstrated improved inhibition of nalidixic acid-resistant bacteria [4]. A 2021 study identified the bacterial ClpP protease as a potential molecular target for this compound, disrupting bacterial proteostasis [6].

  • Anticancer and Immunomodulatory Effects: this compound exhibits potent antitumor activity by inhibiting tumor infiltration of CD4+CD25+ regulatory T cells (Tregs) [2] [3]. This modulation of the tumor microenvironment can reverse immune suppression and enhance cancer therapy efficacy [3].

  • Anti-inflammatory and Antioxidant Properties: this compound functions as a natural antioxidant in food preservation, inhibiting oil oxidation during frying [7]. It also possesses a dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase inhibitory activity, which may contribute to anti-inflammatory effects [3].

  • Material Science Application: this compound has been used in the green synthesis of silver nanoparticles, which can serve as colorimetric probes for detecting the antibiotic gentamicin in complex biological and environmental samples [8].

Experimental Protocols for Key Activities

For researchers aiming to validate or explore these activities, here are summaries of key experimental methodologies.

Protocol 1: Assessing Antibacterial Activity and Synergy

This method is used to determine the Minimum Inhibitory Concentration (MIC) and check for synergistic effects with antibiotics [4].

  • Broth Microdilution Method: Prepare a series of broth concentrations with serial dilutions of this compound and/or antibiotics.
  • Checkerboard Assay: Combine this compound with an antibiotic in a two-dimensional microdilution scheme.
  • Inoculation: Inoculate wells with a standardized bacterial suspension.
  • Incubation & Analysis: Incubate and calculate the Fractional Inhibitory Concentration Index (FICI) to determine synergy (FICI ≤0.5), partial synergy, or indifference [4].
Protocol 2: Evaluating Anti-Biofilm Activity

This protocol assesses the ability of this compound to prevent biofilm formation by bacteria like S. mutans [3].

  • Culture Preparation: Grow the test bacteria in an appropriate broth.
  • Biofilm Formation with Treatment: Add the bacterial culture and sub-inhibitory concentrations of this compound to a beaker-wire test system or a similar biofilm-promoting model.
  • Incubation: Allow biofilms to form under suitable conditions.
  • Biofilm Quantification: Quantify the formed biofilm using a crystal violet staining method or by measuring viable counts.
  • Statistical Analysis: Compare the results to untreated controls to determine significant inhibition [3].
Protocol 3: Investigating Anticancer Mechanism via Treg Cell Analysis

This method analyzes the effect of this compound on regulatory T cells in a tumor context [3].

  • In Vitro Treg Suppression Assay: Co-culture Treg cells with effector CD4+ T cells in the presence of this compound. Measure the proliferation of effector cells to assess if this compound inhibits Treg-mediated suppression.
  • Flow Cytometry: Treat Treg cells with this compound and stain for surface markers (CTLA-4, CCR4) and the intracellular marker Foxp3. Analyze via flow cytometry to detect changes in expression levels.
  • In Vivo Tumor Model: Administer this compound to tumor-bearing mice.
  • Sample Analysis: Harvest spleens and tumors. Process them into single-cell suspensions and stain for CD4, CD25, and Foxp3. Use flow cytometry to quantify the population of CD4+CD25+Foxp3(high) Treg cells in both the tumor and spleen, comparing treated and untreated groups [3].

Research Workflow Diagram

The following diagram outlines a general experimental workflow for studying this compound, from source identification to mechanistic investigation.

Start Start: Identify Plant Source Step1 Extraction & Isolation Start->Step1 Step2 Chemical Characterization (HPLC, MS, NMR) Step1->Step2 Step3 Bioactivity Screening (Antimicrobial, Anticancer, etc.) Step2->Step3 Step4 Mechanism of Action Studies (Target Identification, Cell Signaling) Step3->Step4 Step5 In Vivo Validation (Animal Models of Disease) Step4->Step5 End End: Data Analysis & Publication Step5->End

References

Pharmacokinetic Parameters of Methyl Gallate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key pharmacokinetic parameters of MG from a rat study, which are essential for evaluating its drug-like properties [1].

Parameter Value (Mean ± SD) Interpretation / Significance
Administration Route Intraperitoneal (20 mg/kg) Common for preclinical proof-of-concept studies.
Cmax (Maximum Blood Concentration) 34.72 ± 17.32 μM The peak concentration level achieved in the blood.
Tmax (Time to Cmax) 0.85 ± 0.70 h Relatively rapid absorption into the systemic circulation.
AUC₀–₂₄ h (Area Under the Curve) 109.9 ± 73.40 h*μM Measure of total drug exposure over 24 hours.
t1/2 (Elimination Half-life) 17.50 ± 12.25 h Suggests a slow elimination rate, potentially allowing for less frequent dosing.
Vd (Volume of Distribution) 530.95 ± 247.54 L/kg Very high volume, indicating extensive distribution into tissues beyond the bloodstream.
Cl (Clearance) 159.91 ± 76.05 L/h/kg High clearance rate, suggesting the body eliminates the compound rapidly.

Analytical and Experimental Methodologies

For reliable pharmacokinetic data, a robust and sensitive analytical method is required. The following protocol has been validated for quantifying MG in biological samples [1].

  • Analytical Technique: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This technique offers high sensitivity, specificity, and rapid analysis times [1].
  • Sample Volume: A very small blood sample (10 μL) is sufficient, which is a significant advantage for serial sampling in small animal studies [1].
  • Sample Preparation: Deproteination of the plasma sample with an equal volume of acetonitrile, followed by centrifugation to remove proteins before injecting the supernatant into the system [1] [2].
  • Chromatographic Separation:
    • Run Time: 5 minutes, enabling high-throughput analysis.
    • Mobile Phase: Typically a gradient or isocratic mixture of organic solvents (e.g., methanol, acetonitrile) and an aqueous buffer [1] [2].
  • Mass Spectrometry Detection: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity [1].
  • Method Validation:
    • Linear Range: 0.0195 - 20 μM for MG.
    • Lower Limit of Quantification (LLOQ): 0.0195 μM, indicating high sensitivity.
    • Precision & Accuracy: Intra- and inter-day variances were <15%, with accuracy within 80-120% [1].

Key Pharmacological Interactions and Advanced Delivery

Understanding how MG interacts with other drugs and improving its delivery are critical for its development.

  • Combination Therapy: MG shows promise in combination with antibiotics. When co-administered with marbofloxacin, MG demonstrated synergistic antibacterial effects in vitro without significantly altering the antibiotic's pharmacokinetics in rats. This suggests the combination can enhance efficacy without complicating the dosing regimen [2].
  • Advanced Drug Delivery: To overcome limitations like rapid clearance, a novel platelet-mimetic liposome (PML) has been developed to encapsulate MG. This system offers [3]:
    • Prolonged Circulation Time: The biomimetic coating helps evade the immune system.
    • Enhanced Targeted Delivery: Specifically accumulates in inflamed colon tissue, showing promise for treating conditions like ulcerative colitis.
    • Improved Biosafety: Demonstrated high compatibility with red blood cells and favorable safety in animal models.

Anti-Inflammatory Mechanism of Action

MG's therapeutic potential is largely attributed to its anti-inflammatory activity. The diagram below illustrates its mechanism at the molecular level, based on studies in immune cells [4] [5].

G TLR TLR Ligand (e.g., LPS, Zymosan) CellMembrane Cell Membrane TLR->CellMembrane Signaling Intracellular Signaling CellMembrane->Signaling NFkBPath IκB Degradation & NF-κB Translocation Signaling->NFkBPath MAPKPath ERK1/2, p38, JNK Phosphorylation Signaling->MAPKPath Transcription Gene Transcription (Pro-inflammatory cytokines) NFkBPath->Transcription MAPKPath->Transcription Inflammation Inflammatory Response Transcription->Inflammation MG Methyl Gallate (MG) MG->NFkBPath Inhibits MG->MAPKPath Inhibits

MG inhibits key signaling pathways to suppress inflammation.

Key Takeaways for Drug Development Professionals

  • Favorable PK Profile with Caveats: MG demonstrates good absorption and a long half-life but has a very high volume of distribution and clearance. This profile requires further investigation to determine if it translates to sufficient bioavailability for therapeutic efficacy in different target tissues [1].
  • Synergistic Potential: Its ability to synergize with existing antibiotics without affecting their PK makes it a compelling candidate for combination therapy against resistant bacteria [2] [6].
  • Innovation in Formulation is Crucial: The development of advanced delivery systems, such as platelet-mimetic liposomes, is a promising strategy to overcome the inherent PK limitations of MG and achieve targeted, effective therapy [3].

References

Chemical Identity and Core Properties

Author: Smolecule Technical Support Team. Date: February 2026

Methyl gallate (Methyl-3,4,5-trihydroxybenzoate) is a simple phenolic compound and the methyl ester of gallic acid [1] [2]. The table below summarizes its fundamental chemical and physicochemical characteristics.

Property Description
Chemical Name Methyl 3,4,5-trihydroxybenzoate [2]
Parent Compound Gallic Acid [3] [2]
Chemical Structure Galloyl group with a methyl ester at the carboxyl function [1]
Natural Occurrence Widely distributed in plants including tea leaves (Camellia sinensis), Paeonia lactiflora, Rosa rugosa, and others [3] [4] [5]
pKa Values pKa₁: 4.20 ± 0.01 (first deprotonation), pKa₂: 10.78 ± 0.06 (second deprotonation) [1]
Key Solubility Soluble in ethanol, DMSO, and aqueous solutions at various pH levels [6]

The deprotonation of its phenolic hydroxyl groups, particularly at higher pH levels, leads to structural changes and the potential formation of para-quinoid structures, which influences its antioxidant and metal-chelating activities [1].

Mechanisms of Action and Biological Activities

This compound exhibits a range of pharmacological effects through multiple cellular targets. The following diagram illustrates its core mechanisms of action across different biological contexts.

mg_mechanisms MG This compound (MG) A1 Antimicrobial Activity MG->A1 A2 Anti-inflammatory Activity MG->A2 A3 Anticancer Activity MG->A3 S1 • Disrupts bacterial membrane • Inhibits DNA gyrase & replication [6] A1->S1 S2 • Inhibits COX-2 & 5-LOX enzymes • Blocks NLRP3 inflammasome assembly & oligomerization [4] [5] A2->S2 S3 • Induces ROS overproduction • Triggers apoptosis & autophagy [2] A3->S3

Overview of this compound's primary pharmacological mechanisms.

Antimicrobial Activity

MG demonstrates broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.

  • Synergy with Antibiotics: When combined with the fluoroquinolone antibiotic marbofloxacin (MAR), MG showed a synergistic effect (Fractional Inhibitory Concentration index, FICindex = 0.5) against Salmonella Typhimurium. This combination enhanced the ex vivo antimicrobial activity without significantly altering the pharmacokinetics of MAR [7].
  • Direct Antifungal Properties: MG and gallic acid exhibit strong antifungal activity against two main tea plant pathogens, Colletotrichum camelliae and Pseudopestalotiopsis camelliae-sinensis [3].
  • Mechanisms: Its antibacterial action is attributed to disrupting bacterial membrane proteins, increasing cell wall permeability, and inhibiting DNA gyrase and replication enzymes [6].
Anti-inflammatory Activity

MG exerts potent anti-inflammatory effects through multi-target inhibition of key inflammatory pathways.

  • Dual Enzyme Inhibition: MG directly inhibits the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the prostaglandin and leukotriene synthesis pathways, without suppressing COX-2 protein expression. The reported IC₅₀ values are 17.0 μM for COX-2 and 5.3 μM for 5-LOX in mouse bone marrow-derived mast cells [5].
  • NLRP3 Inflammasome Inhibition: MG specifically inhibits the NLRP3 inflammasome by blocking ROS over-generation and preventing the oligomerization of the NLRP3 protein. This action suppresses the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. It does not affect AIM2 or NLRC4 inflammasomes [4].
  • In Vivo Efficacy: In a mouse model of hyperuricemia nephropathy (HN), MG (20 and 40 mg/kg, orally) significantly ameliorated renal injury and inflammation. It worked by reducing serum uric acid (inhibiting xanthine oxidase) and promoting urinary uric acid excretion, in addition to its direct anti-inflammatory action on the NLRP3 pathway [4].
Anticancer Activity

Research indicates MG has potential as an anti-tumor agent, particularly in hepatocellular carcinoma (HCC).

  • In Vitro and In Vivo Inhibition: MG treatment inhibited the proliferation of multiple HCC cell lines (Hep3B, Mahlavu, HepJ5). In a zebrafish xenotransplantation model, MG (40 μg/ml) also suppressed the growth of implanted Hep3B and HepJ5 cells [2].
  • Pro-apoptotic and Pro-autophagic Effects: The anti-proliferative effect is linked to MG's ability to increase intracellular superoxide and oxidative stress levels. This induces apoptosis, evidenced by the activation of caspase-3, cleavage of PARP, and modulation of Bcl-2 family proteins. MG also induces autophagy through activation of beclin-1, ATG5/12, and conversion of LC3-I to LC3-II [2]. The relationship between these processes in MG's mechanism can be visualized as follows:

mg_cancer Start This compound Exposure P1 Increased ROS Production Start->P1 P2 Induces Apoptosis P1->P2 P3 Induces Autophagy P1->P3 A1 Caspase-3 Activation PARP Cleavage P2->A1 A2 Modulation of Bcl-2/Bax/Bad P2->A2 A3 Activation of Beclin-1, ATG5/12 P3->A3 A4 Conversion of LC3-I to LC3-II P3->A4 Outcome Inhibition of HCC Proliferation A1->Outcome A2->Outcome A3->Outcome A4->Outcome

Proposed cascade of this compound-induced cytotoxicity in hepatocellular carcinoma cells.

Quantitative Pharmacological Data

The following table consolidates key quantitative findings from various studies to facilitate comparison and evaluation.

Activity / Model Metric Result / Value Notes / Reference
Anti-inflammatory (In Vitro) IC₅₀ (COX-2 inhibition) 17.0 μM Direct enzyme inhibition, not expression [5]
IC₅₀ (5-LOX inhibition) 5.3 μM LTC₄ production in mast cells [5]
Antimicrobial (In Vitro) MIC against S. aureus 264 μg/mL In an optimized blend with plant extracts [6]
MIC against S. Typhimurium 500 μg/mL Alone; synergy with antibiotics [7]
Anticancer (In Vitro) Inhibition of HCC proliferation Effective Multiple cell lines; dose-dependent [2]
In Vivo (HN Mouse Model) Effective Oral Doses 20 & 40 mg/kg Improved renal function & pathology [4]
In Vivo (Zebrafish Model) Effective Concentration 40 μg/ml Inhibited tumor growth in xenotransplant [2]
Antioxidant (DPPH Assay) IC₅₀ (Blend) 66.62 μg/mL In combination with plant extracts [6]

Key Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are summaries of critical methodologies used in the cited literature.

Minimum Inhibitory Concentration (MIC) and Checkerboard Synergy Assay [7]
  • Purpose: To determine the lowest concentration of MG that inhibits bacterial growth and to assess its synergistic potential with conventional antibiotics.
  • Procedure:
    • Prepare a twofold serial dilution of MG and the antibiotic (e.g., marbofloxacin) in a cation-adjusted Mueller-Hinton II broth in a 96-well plate.
    • Use the checkerboard method by combining different fractions of each compound's MIC.
    • Inoculate each well with a bacterial suspension standardized to ~10⁵ CFU/mL.
    • Incubate the plate aerobically at 37°C for 24 hours.
    • Read the results visually or with a microplate reader at 600 nm.
    • Calculate the FICindex: FICindex = (CMG,combo/MICMG,alone) + (CAB,combo/MICAB,alone). An FICindex ≤ 0.5 indicates synergy.
In Vivo Pharmacokinetic (PK) Study of a Combination [7]
  • Purpose: To evaluate the effect of MG on the pharmacokinetic profile of a co-administered drug.
  • Procedure:
    • Animals: Use a relevant model (e.g., Sprague Dawley rats) in a crossover design.
    • Dosing: Administer the drug (e.g., marbofloxacin at 5 mg/kg) alone and in combination with MG (e.g., 20 mg/kg) via IV and oral routes.
    • Sampling: Collect blood samples (e.g., via tail vein) at predetermined time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h).
    • Bioanalysis: Centrifuge blood to obtain plasma. Analyze drug concentration using a validated method (e.g., HPLC with detection at 293 nm).
    • PK Analysis: Use non-compartmental methods to calculate key parameters: AUC, Cmax, Tmax, half-life, and clearance.
Analysis of Apoptosis and Autophagy in Cancer Cells [2]
  • Purpose: To investigate the mechanisms of MG-induced cell death.
  • Procedure:
    • Cell Viability: Use the Sulforhodamine B (SRB) colorimetric assay after treating cells (e.g., Hep3B) with MG for 24-48 hours.
    • ROS/Superoxide Detection: Use a fluorescent Total ROS/Superoxide Detection Kit and analyze with a system like NucleoCounter NC-3000.
    • Apoptosis Assay: Use Annexin V-FITC/PI staining followed by flow cytometry. Confirm key markers (cleaved caspase-3, PARP, Bcl-2, Bax) by western blot.
    • Autophagy Detection: Use a CYTO-ID Autophagy Detection Kit to stain autophagic vacuoles. Monitor autophagic flux and analyze markers (Beclin-1, ATG5/12, LC3-I/II conversion) by western blot.

Research Implications and Future Directions

This compound presents a promising multi-target phytochemical profile. Its synergy with antibiotics could help combat antimicrobial resistance [7], while its specific NLRP3 inhibition offers a potential therapeutic strategy for various NLRP3-driven inflammatory diseases [4]. Its ability to induce oxidative stress and cell death in cancer cells warrants further investigation as an anticancer supplement or agent [2].

Key future directions include:

  • Advanced Delivery Systems: Improving the bioavailability and targeted delivery of MG through nanoformulations or prodrug strategies.
  • In-Depth Toxicology: Conducting comprehensive chronic toxicity and safety profiling.
  • Clinical Translation: Moving from promising preclinical results to clinical trials in humans, particularly for inflammatory conditions and as an adjunct cancer therapy.

References

UV-Vis Spectroscopic Characterization & Deprotonation

Author: Smolecule Technical Support Team. Date: February 2026

The deprotonation of Methyl Gallate's phenolic hydroxyl groups significantly alters its UV-Vis spectrum. The following workflow outlines a standard experimental process for this characterization:

G Start Start: Prepare MeG Solution A Record Initial UV-Vis Spectrum (pH ~3.6, λ_max ≈ 275 nm) Start->A B Titrate with NaOH Solution A->B C Monitor Spectral Shift (λ_max 275 nm → 320 nm) B->C D Continue Titration (Observe 320 nm peak decrease at high pH) C->D E Identify Deprotonated Form (7-OH site is primary deprotonation point) D->E End Analyze Data & pKa E->End

Experimental workflow for UV-Vis characterization of this compound deprotonation.

This bathochromic shift occurs because the deprotonated form of this compound undergoes para-quinoid localization in the benzene ring [1] [2]. Computational studies confirm that the 7-OH deprotonated structure has a theoretical maximum absorbance at 320.25 nm, aligning perfectly with experimental data [1] [2]. At high pH (NaOH/MeG ratio > 3.6), a slight absorbance around 500 nm indicates oxidation of the phenolic hydroxyls to form a quinonoid structure [1] [2].

Key pKa Values: The acid dissociation constants for this compound were determined to be:

  • pKa₁ = 4.20 ± 0.01
  • pKa₂ = 10.78 ± 0.06 [1] [2]

Detailed Experimental Protocol

Based on the research, here is a methodology for characterizing this compound deprotonation via UV-Vis spectroscopy:

  • Materials: this compound standard, NaOH solution, UV-Vis spectrophotometer, quartz cuvettes [1] [2].
  • Sample Preparation: Prepare a pure this compound solution in water or a suitable solvent. The initial pH should be around 3.6 [2].
  • Spectral Acquisition: Place the sample in a quartz cuvette and acquire the initial UV-Vis spectrum (e.g., from 200 to 600 nm). The characteristic peak of the protonated form will be at approximately 275 nm [1] [2].
  • pH Titration: Titrate the solution incrementally with a standardized NaOH solution. After each addition, record the new UV-Vis spectrum [1] [2].
  • Data Analysis: Monitor the decrease of the 275 nm peak and the concurrent rise of a new peak at 320 nm, which indicates the formation of the deprotonated species. The pKa values can be evaluated from this titration data using chemometric modeling [1] [2].

Antioxidant Activity: Kinetics & Stoichiometry

The antioxidant potency of this compound can be defined by its activity (kinetics, represented by the rate constant k₂) and capacity (stoichiometry, representing how many radicals one molecule can scavenge). These parameters are highly dependent on the solvent used.

Table 1: Kinetic and Stoichiometric Parameters of MG in Scavenging DPPH Radical [3]

Solvent Bimolecular Rate Constant k₂ (M⁻¹ s⁻¹) Stoichiometry (n, mol DPPH·/mol MG)
Ethanol (EtOH) 1530 4.57
Methanol (MeOH) 25 3.80
Acetonitrile (MeCN) 187 3.05
t-Butanol (t-BuOH) 51 2.99
Acetone 41 4.44
Tetrahydrofuran (THF) 1.7 2.20
Ethyl Acetate 13 0.93
1,4-Dioxane 1.6 0.35

Insights for Research and Development

  • Metal Binding Sites: The deprotonated catechol site in this compound is a powerful complexing agent for metal ions, particularly transition metals [4]. This is crucial for understanding its mechanism of action and potential interactions.
  • Solvent Selection is Critical: The data in Table 1 demonstrates that antioxidant assay results for this compound are profoundly influenced by the solvent system. Reporting the solvent is essential for reproducing and comparing results [3].

References

Mechanism of Action: Methyl Gallate as a ClpP Protease Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core experimental evidence that identifies bacterial ClpP protease as a target for Methyl Gallate.

Evidence Type Key Experimental Findings Bacterial System Reference
Genetic Evidence (Tn-seq) Transposon mutation of the clpP gene significantly increased bacterial resistance to MG. Ralstonia solanacearum [1] [2]
Genetic Validation An in-frame clpP gene deletion mutant confirmed the increased resistance phenotype. Ralstonia solanacearum [1] [2]
Proteomic Analysis (iTRAQ) MG treatment in wild-type bacteria led to accumulation of ClpP substrates (proteins involved in sulfur metabolism, chemotaxis, and flagella); this effect was absent in the clpP mutant. Ralstonia solanacearum [1] [2]
Computational Validation Molecular docking simulations confirmed a feasible interaction between MG and the ClpP protein. Ralstonia solanacearum [1] [2]

The relationship between this compound and the ClpP protease, and the experimental workflow used to discover it, can be visualized below.

MG This compound (MG) ClpP ClpP Protease MG->ClpP Binds to Inhibition Inhibition of Protease Activity ClpP->Inhibition Accumulation Accumulation of Substrate Proteins Inhibition->Accumulation Effect Disruption of Proteostasis & Bacterial Death Accumulation->Effect

Figure 1: Proposed mechanism of this compound antibacterial activity via ClpP protease inhibition.

TnSeq Tn-seq Screening under MG treatment Hit Primary Hit: clpP mutation confers resistance TnSeq->Hit Validation Validation: ΔclpP mutant shows higher resistance Hit->Validation Proteomics iTRAQ Proteomics in WT vs ΔclpP Validation->Proteomics Docking Molecular Docking of MG with ClpP Proteomics->Docking Conclusion Conclusion: ClpP is a target of MG Proteomics->Conclusion Docking->Conclusion Docking->Conclusion

Figure 2: Key experimental workflow for identifying ClpP as the this compound target.

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are the detailed methodologies from the key studies.

Tn-seq (Transposon Sequencing) for Target Identification

This high-throughput method identifies genes essential for survival under compound stress [1].

  • Library Reactivation: A near-saturated transposon insertion mutant library of R. solanacearum is reactivated in liquid medium.
  • Compound Treatment: The library is divided and cultured to mid-log phase with either:
    • Treatment Group: MG at a predetermined concentration (e.g., 25 μg/mL).
    • Control Group: Solvent only.
  • Genomic DNA Preparation & Sequencing: Genomic DNA is isolated from both populations. Transposon insertion sites are amplified and prepared for Illumina sequencing.
  • Data Analysis: Sequencing reads are mapped to the reference genome. Software like TSAS is used for a two-sample analysis to identify genes where transposon insertions become significantly more or less abundant after MG treatment. A ratio_reads (MG/CK) > 2 or < 0.5 with an adjusted p-value ≤ 0.01 is a typical threshold to identify potential target or resistance genes [1].
iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) Proteomics

This protocol identifies changes in the global protein profile to infer ClpP inhibition [1].

  • Sample Preparation: Wild-type and clpP mutant strains are treated with and without MG. Proteins are extracted, digested with trypsin, and the resulting peptides from different samples are labeled with different iTRAQ tags.
  • LC-MS/MS Analysis: The pooled, labeled peptides are fractionated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).
  • Data Analysis: MS/MS data is used to identify proteins and quantify their relative abundance across samples based on iTRAQ reporter ion intensities. Proteins that accumulate in the wild-type strain under MG treatment but not in the clpP mutant are strong candidates for being native ClpP substrates. This indicates MG is disrupting ClpP's normal proteolytic function [1].
Molecular Docking for Binding Interaction Analysis

This computational method predicts how MG might bind to the ClpP protein [1].

  • Protein Preparation: The 3D crystal structure of ClpP (e.g., from Staphylococcus aureus or a homology model for R. solanacearum) is obtained from the Protein Data Bank (PDB). The structure is prepared by adding hydrogen atoms, assigning partial charges, and defining potential binding pockets.
  • Ligand Preparation: The 3D chemical structure of this compound is drawn and energy-minimized.
  • Docking Simulation: The ligand is docked into the binding site of the protein using software such as AutoDock Vina or GOLD. The algorithm generates multiple possible binding poses and scores them based on binding affinity (e.g., in kcal/mol).
  • Pose Analysis: The top-scoring poses are analyzed for specific interactions, such as hydrogen bonds, hydrophobic contacts, or pi-stacking, with key amino acid residues in the ClpP active site or allosteric pockets [1].

Future Research Directions

While the evidence for ClpP as a target is strong, several avenues for further investigation remain:

  • Structural Characterization: Solving the high-resolution crystal or cryo-EM structure of MG bound to ClpP would provide atomic-level details of the interaction, guiding rational drug design [3] [4].
  • Studies on Clinical Pathogens: The initial findings should be validated in clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) to assess the broad-spectrum potential of MG [5].
  • In vivo Efficacy and Toxicity: Animal model studies are crucial to demonstrate the therapeutic efficacy and safety profile of MG or its derivatives [1].

References

Documented Pharmacological Activities and Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Although the biosynthesis pathway is not detailed, the retrieved research summaries provide a comprehensive overview of its diverse functions and molecular targets, which are highly relevant for drug development professionals.

The table below summarizes the key pharmacological activities and molecular mechanisms of Methyl Gallate based on current research:

Pharmacological Activity Key Molecular Mechanisms / Targets Experimental Models / Context
Anti-tumor [1] [2] Modulates PI3K/Akt, ERK1/2, Caspase pathways, Wnt/β-catenin, p53; Regulates Bcl-2, inhibits EMT and MMPs [1]. Various cancer models [1] [2].
Anti-inflammatory [1] [2] [3] Inhibits TLR4/NF-κB, MAPK, AMPK/NF-κB, and NLRP3 inflammasome pathways; Reduces IL-6, IL-1β, TNF-α [1] [3]. Models of colitis, arthritis, hyperuricemia nephropathy [3].
Anti-oxidant [1] [4] [2] Scavenges reactive oxygen species (ROS); Activates Nrf2/HO-1 pathway [1] [4]. Aβ-induced neurotoxicity (Alzheimer's model), chemical assays [4].
Neuroprotective [4] [2] Anti-acetylcholinesterase; Anti-amyloidogenic (inhibits Aβ fibrillation); Attenuates ROS-mediated damage and apoptosis [4]. In vitro β-amyloid-induced toxicity in Neuro2A cells [4].
Anti-microbial [1] [2] Disrupts bacterial membranes; Inhibits microbial enzymes like ATPase and caseinolytic protease P (ClpP) [1]. Methicillin-resistant Staphylococcus aureus (MRSA) [1].
Hepatoprotective [2] Mechanisms not specified in results. Implied by listed activity [2].

Example Experimental Protocols

The search results include detailed methodologies for key experiments, which can serve as technical references.

  • Loading this compound into Starch Nanoparticles: This protocol describes a graft copolymerization method for nano-encapsulation to improve drug delivery, particularly for crossing the blood-brain barrier [4].

    • Method: Gelatinize 5 g of maize starch in 0.4 M NaOH at 80°C. Add 0.3% this compound and acetone dropwise with constant stirring for 10 hours at 60°C. Extract the reaction mixture with acetone to remove unbound MG. Recover the starch-encapsulated MG (SEMG) via centrifugation, dry, and grind into a powder [4].
    • Loading Efficiency Calculation: The loading efficiency is quantified using a UV-Vis spectrophotometer (at 270 nm) and calculated as: Loading efficiency (%) = [(Total MG used - MG in supernatant) / Total MG used] * 100 [4].
  • In Vitro Assay for NLRP3 Inflammasome Inhibition: This method is used to study the anti-inflammatory mechanism of this compound [3].

    • Cell Culture: Isolate and culture Bone Marrow-Derived Macrophages (BMDMs) from mice in DMEM medium supplemented with 10% FBS and 1% M-CSF for 6-7 days.
    • Stimulation: Prime the BMDMs with LPS (100 ng/ml for 3 hours) to initiate the inflammatory response. Subsequently, stimulate them with nigericin (10 μM for 1 hour) or Monosodium Urate (MSU) crystals (200 μg/ml for 6 hours) to activate the NLRP3 inflammasome.
    • Intervention: Treat cells with this compound for 0.5 hours before the stimulation step with nigericin or MSU [3].

Visualizing a Key Mechanism: NLRP3 Inflammasome Inhibition

The following diagram illustrates the mechanism by which this compound inhibits the NLRP3 inflammasome, a key driver of inflammation, based on the described research [3]:

G MSU MSU Crystals or Nigericin ROS ROS Generation MSU->ROS NLRP3_Oligo NLRP3 Oligomerization ROS->NLRP3_Oligo Inflammasome Active NLRP3 Inflammasome NLRP3_Oligo->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 IL1B_IL18 Mature IL-1β, IL-18 (Inflammation) Caspase1->IL1B_IL18 MG This compound MG_ROS Inhibits MG->MG_ROS Blocks MG_Oligo Inhibits MG->MG_Oligo Blocks MG_ROS->ROS MG_Oligo->NLRP3_Oligo

Inhibition of NLRP3 Inflammasome by this compound [3]

References

Chemical Profile and Polyphenol Classification

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical and classification information for Methyl gallate.

Property Description
Systematic Name Methyl 3,4,5-trihydroxybenzoate [1]
Common Names This compound, Gallic acid methyl ester, Gallicin [1]
Chemical Formula C₈H₈O₅ [1]
Molecular Weight 184.147 g·mol⁻¹ [1]
Polyphenol Class Phenolic Acid [1]
Specific Subclass Hydrolyzable Tannin (Gallic Acid Ester) [1]
Core Structure Benzoic acid derivative with three hydroxyl groups at the 3, 4, and 5 positions.

Detailed Pharmacological Activities & Experimental Data

Research has revealed this compound's activity against various diseases through multiple pathways. The table below summarizes key findings and the experimental models used.

Pharmacological Activity Key Findings / Mechanism of Action Experimental Models (In vitro/In vivo)
Anti-inflammatory [2] Inhibits MAPK (ERK1/2, p38, JNK) and NF-κB signaling pathways; reduces cytokine production. RAW264.7 macrophages; BMDMs; Swiss mice (zymosan-induced paw edema).
Neuroprotective (Alzheimer's) [3] Exhibits anti-amyloidogenic activity (attenuates Aβ fibrillation); acetylcholinesterase inhibition; antioxidant; mitigates ROS-mediated apoptosis in Neuro2A cells. Starch-encapsulated MG (SEMG) in Neuro2A cells (mouse neuroblastoma).
Anti-cancer (Hepatocellular Carcinoma) [4] [5] Inhibits proliferation, migration, invasion; induces apoptosis & autophagy; increases ROS; suppresses AMPK/NF-κB signaling & EMT (downregulates vimentin, upregulates E-cadherin). Human HCC cell lines (BEL-7402, Hep3B, Mahlavu, HepJ5); zebrafish xenograft model; nude mouse xenograft model.
Promotes Osteogenic Differentiation [6] Stimulates alkaline phosphatase (ALP) activity; enhances mineralization; regulates osteogenic markers Runx2 and Cbfa1. Human osteoblastic cell line (MG-63).

These mechanistic pathways can be visualized as a directed graph, illustrating how this compound interacts with key cellular targets.

MG_Mechanisms cluster_path1 Anti-inflammatory & Anti-cancer cluster_path2 Neuroprotective cluster_path3 Bone Health MG This compound NFkB NF-κB MG->NFkB Inhibits MAPK MAPK Pathway MG->MAPK Inhibits AMPK AMPK MG->AMPK Inhibits ABeta Aβ Fibrillation MG->ABeta Inhibits AChE Acetylcholinesterase MG->AChE Inhibits ROS Oxidative Stress MG->ROS Reduces ALP ALP Activity MG->ALP Stimulates Runx2 Runx2/Cbfa1 MG->Runx2 Regulates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Promotes MAPK->Cytokines Promotes EMT EMT & Metastasis AMPK->EMT Promotes Apoptosis Neuronal Apoptosis ABeta->Apoptosis Induces ROS->Apoptosis Induces Mineralization Bone Mineralization ALP->Mineralization Promotes Runx2->Mineralization Promotes

This compound mechanisms of action across disease areas. Directed graph shows inhibition (red), promotion (green, yellow), and intermediate steps (gray).

Key Experimental Protocols for Drug Discovery

For researchers aiming to replicate or build upon these findings, here is a summary of critical methodologies from the literature.

  • Sample Extraction & Total Phenolic Content [7]: Homogenize plant/food samples (e.g., 25 g) with 80% methanol, filter, and concentrate using rotary evaporation. Total phenolic content can be quantified using the Folin-Ciocalteu assay, with results expressed as mg of Gallic Acid Equivalents (GAE) per 100 g of fresh weight.
  • Analysis of Phenolic Compounds by HPLC [7]: Separate and quantify this compound and other polyphenols using High-Performance Liquid Chromatography (HPLC). The method involves specific columns, mobile phases, and detection wavelengths to identify compounds based on retention times and comparison with standards.
  • In vitro Anti-inflammatory Mechanism [2]: Use macrophage cell lines (e.g., RAW264.7) stimulated with TLR ligands (LPS, zymosan). Pre-treat cells with this compound before stimulation. Analyze inhibition of NF-κB pathway via Western blot for IκB degradation and nuclear translocation of p65. Assess MAPK pathway by measuring phosphorylation of ERK1/2, p38, and JNK.
  • Neuroprotective Efficacy & Nano-encapsulation [3]: Evaluate the compound's effect on Alzheimer's pathology in vitro. Assess inhibition of β-amyloid (Aβ) fibrillation using thioflavin T assays and acetylcholinesterase activity. To overcome poor blood-brain barrier permeability, encapsulate this compound in starch nanoparticles via graft copolymerization. Characterize loading efficiency, particle size, and conduct drug release kinetics studies in PBS (pH 7.4).
  • In vitro Anti-cancer & Anti-metastasis Assays [4] [5]:
    • Proliferation: Use MTT or Sulforhodamine B (SRB) assays on cancer cell lines (e.g., HCC cell lines).
    • Migration/Invasion: Employ wound healing and Transwell assays with Matrigel.
    • Apoptosis/Autophagy: Detect via Annexin V/PI staining, Western blot for caspase-3/PARP cleavage, and using CYTO-ID Autophagy Detection Kit.
    • In vivo Validation: Use zebrafish xenotransplantation or nude mouse xenograft models to confirm tumor growth inhibition.
  • Molecular Docking & Dynamics [8]: To predict binding affinity and mechanism of inhibition for a target like Pancreatic Lipase, perform molecular docking simulations (e.g., using Cresset Flare). Follow with molecular dynamics (MD) simulations (e.g., 100 ns) to assess complex stability. Calculate binding free energies with MM/GBSA and analyze parameters like RMSD, RMSF, and Rg.

Drug Development Considerations

Several studies highlight both the promise and challenges of this compound as a therapeutic agent.

  • Overcoming Delivery Challenges: A key study [3] addressed this compound's poor solubility and inability to cross the blood-brain barrier by developing starch-encapsulated this compound (SEMG). This nanoformulation showed sustained drug release and enhanced neuroprotective efficacy in cell models, providing a viable strategy for central nervous system applications.
  • Dual Antioxidant/Pro-oxidant Role: this compound demonstrates context-dependent redox activity [5]. It can act as a protective antioxidant in normal cells but induce oxidative stress in cancer cells, triggering apoptosis and autophagy. This selective activity is a valuable feature for anticancer drug development.

References

Application Notes and Protocols: Methyl Gallate for Antibacterial and Biofilm Inhibition Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Key Properties

Methyl gallate (MG), a natural phenolic compound and a key derivative of gallic acid, has emerged as a promising phytochemical in antimicrobial research due to its dual capacity to directly inhibit bacterial growth and potently disrupt biofilm formation [1]. Its significance is heightened in the context of rising antimicrobial resistance (AMR), as it offers a multi-targeted strategy against resistant pathogens. MG exhibits direct antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa [2] [3]. More importantly, at sub-inhibitory concentrations, it functions as a potent anti-virulence and anti-biofilm agent by inhibiting quorum sensing (QS) systems, suppressing the production of extracellular polymeric substances (EPS), and reducing virulence factors like pyocyanin and proteases [2] [4] [1]. Furthermore, MG shows potential as an antibiotic potentiator, enhancing the efficacy of conventional antibiotics against resistant strains such as MRSA and extensively drug-resistant (XDR) P. aeruginosa [2] [5] [3]. Its mechanisms are mediated through strong binding affinity to key regulatory proteins like LasR and β-lactamase, as confirmed by molecular docking studies [6] [4] [3].

Mechanism of Action

The antibacterial and anti-biofilm activity of this compound is mediated through multiple complementary pathways, which are summarized in the diagram below.

G cluster_primary Primary Mechanisms cluster_cellular Cellular Consequences MG This compound (MG) QSInhibition Quorum Sensing (QS) Inhibition MG->QSInhibition VirulenceReduction Reduction of Virulence Factors MG->VirulenceReduction EPSDisruption Disruption of Extracellular Polymeric Substance (EPS) MG->EPSDisruption MembraneTargeting Bacterial Membrane Targeting MG->MembraneTargeting EnzymeInhibition Enzyme Inhibition (e.g., β-lactamase) MG->EnzymeInhibition BiofilmInhibition Biofilm Formation Inhibited QSInhibition->BiofilmInhibition LasI/LasR, RhlI/RhlR Pathways VirulenceReduction->BiofilmInhibition Pyocyanin, Protease, Hemolysin reduced MatureDisruption Mature Biofilm Disrupted EPSDisruption->MatureDisruption Matrix degradation BacterialDeath Bacterial Death / Growth Inhibition MembraneTargeting->BacterialDeath Permeability increased AntibioticPotentiation Antibiotic Potentiation EnzymeInhibition->AntibioticPotentiation β-lactam protection

Diagram 1: Multifaceted mechanisms of this compound against bacterial biofilms. MG targets quorum sensing, virulence, extracellular matrix, and bacterial membranes to inhibit and disrupt biofilms while potentiating antibiotics.

Quantitative Efficacy Data

The tables below summarize key quantitative data from recent studies on this compound's efficacy, providing a quick reference for researchers.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Bacterial Pathogens

Bacterial Strain MIC Range (µg/mL) Key Context / Strain Details Citation
Pseudomonas aeruginosa 256 – 384 Extensively Drug-Resistant (XDR) clinical isolates [2]
Pseudomonas aeruginosa 512 Standard and clinical strains (PAO1, PA14, etc.) [4]
Staphylococcus aureus (MRSA) 1600 ATCC 43300 [3]
Staphylococcus aureus (MSSA) 1600 ATCC 25923 [3]

Table 2: Anti-Biofilm and Anti-Virulence Efficacy of Sub-MIC this compound

Assayed Activity Pathogen MG Concentration (Sub-MIC) Inhibition/Reduction Citation
Biofilm Formation P. aeruginosa (clinical) 128 µg/mL (1/4 MIC) 77.6% – 81.5% [4]
P. aeruginosa (clinical) 256 µg/mL (1/2 MIC) 81.6% – 83.8% [4]
Pyocyanin Production P. aeruginosa (clinical) 128 µg/mL (1/4 MIC) 66.3% – 87.4% [4]
Protease Production P. aeruginosa (clinical) 256 µg/mL (1/2 MIC) 32.7% – 55.9% [4]
Hemolysin Activity P. aeruginosa (clinical) 256 µg/mL (1/2 MIC) 52.5% – 65.5% [4]
Swimming Motility XDR P. aeruginosa 0.5 MIC Significantly reduced [2]

Detailed Experimental Protocols

Protocol: Broth Microdilution for MIC/MBC Determination

This standard protocol is used to determine the minimum inhibitory and bactericidal concentrations of this compound [2] [3].

Workflow Overview:

G Start Prepare MG Stock Solution (10-20 mg/mL in DMSO or water) Step1 Perform Serial Two-Fold Dilution in Mueller-Hinton Broth (MHB) Start->Step1 Step2 Inoculate with Bacterial Suspension (Final density ~5×10⁵ CFU/mL) Step1->Step2 Step3 Incubate 16-20 hours (35±2°C) Step2->Step3 Step4 Determine MIC (Lowest concentration with no visible growth) Step3->Step4 Step5 Determine MBC (Plate clear wells on agar, 99.9% kill) Step4->Step5

Diagram 2: Step-by-step workflow for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound using broth microdilution.

Materials:

  • This compound: High-purity standard (e.g., ≥95%, from TCI or Sigma-Aldrich).
  • Solvent: Sterile dimethyl sulfoxide (DMSO) or distilled water. The final concentration of DMSO in the assay should not exceed 1% (v/v) and must be included as a negative control.
  • Media: Cation-adjusted Mueller-Hinton Broth (MHB) for dilution, Mueller-Hinton Agar (MHA) for MBC determination.
  • Bacterial Strains: Quality control strains (e.g., S. aureus ATCC 25923, P. aeruginosa ATCC 27853) and clinical isolates.
  • Equipment: Sterile 96-well flat-bottom polystyrene plates, multichannel pipettes, incubator.

Procedure:

  • Stock Solution: Prepare a stock solution of MG at 10-20 mg/mL in a suitable solvent. Filter-sterilize using a 0.22 µm pore-size filter.
  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of MG in MHB across the wells. A typical range is 8-1024 µg/mL. Include growth control (bacteria, no MG) and sterility control (MHB only) wells.
  • Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, then dilute in MHB to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well (e.g., 1:100 dilution of the 0.5 McFarland standard). Add 100 µL of this suspension to all test wells.
  • Incubation: Cover the plate and incubate statically at 35±2°C for 16-20 hours.
  • MIC Determination: The MIC is defined as the lowest concentration of MG that completely inhibits visible growth.
  • MBC Determination: Remove 100 µL from wells showing no visible growth and plate onto MHA plates. The MBC is defined as the lowest concentration of MG that results in ≥99.9% killing of the initial inoculum after incubation.
Protocol: Anti-Biofilm Activity (Crystal Violet Staining)

This protocol assesses the ability of MG to prevent biofilm formation [4].

Materials:

  • Tryptic Soy Broth (TSB) or other appropriate nutrient-rich media.
  • 96-well flat-bottom polystyrene plates (tissue culture treated).
  • 0.1% Crystal Violet (w/v) in water.
  • 95% Ethanol or 30% Acetic Acid (for dye dissolution).
  • Microplate reader.

Procedure:

  • Biofilm Formation: Prepare MG dilutions in media in a 96-well plate. Inoculate with a fresh bacterial culture (diluted to ~10⁶ CFU/mL in media). Incubate under static conditions at an appropriate temperature (e.g., 37°C for S. aureus) for 24-48 hours to allow biofilm formation.
  • Staining: Gently remove the planktonic cells and media by inverting and tapping the plate. Wash the adhered biofilms twice with 200 µL of phosphate-buffered saline (PBS) per well, being careful not to disrupt the biofilm.
  • Fixation and Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.
  • Destaining and Quantification: Remove the stain and rinse the wells thoroughly with water until the runoff is clear. Let the plate air dry. Add 125 µL of 95% ethanol or 30% acetic acid to each well to solubilize the stain bound to the biofilm. Incubate for 10-15 minutes with gentle shaking.
  • Measurement: Transfer 100 µL of the dissolved dye solution to a new microplate (if necessary) and measure the optical density at 570 nm (OD₅₇₀). The percentage of biofilm inhibition is calculated relative to the untreated control.
Protocol: Checkerboard Synergy Assay

This protocol evaluates the synergistic interaction between MG and conventional antibiotics [3].

Procedure:

  • Plate Setup: Prepare a checkerboard pattern in a 96-well plate. Serially dilute the antibiotic along the rows (e.g., 1:2 dilutions, left to right). Serially dilute MG along the columns (e.g., 1:2 dilutions, top to bottom).
  • Inoculation: Add the bacterial inoculum (5 × 10⁵ CFU/mL final concentration) to all wells.
  • Incubation and Analysis: Incubate the plate and determine the MIC of each agent alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is calculated as follows:
    • FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of MG in combination / MIC of MG alone)
    • Interpretation: FICI ≤ 0.5 indicates synergy; >0.5 to ≤4 indicates indifference (no interaction); and >4 indicates antagonism.

Research Applications and Synergistic Strategies

MG's utility extends beyond standalone application, showing great promise in combination therapies and specific targeting of resistance mechanisms.

  • Antibiotic Potentiation: MG has been shown to restore the efficacy of β-lactam antibiotics against MRSA, demonstrating synergism with β-lactamase-unstable antibiotics like ampicillin and penicillin G [3]. It also enhances the susceptibility of XDR P. aeruginosa to antipseudomonal antibiotics [2].
  • Quorum Sensing Interruption: As a non-bactericidal approach, using MG at sub-MIC concentrations to attenuate virulence and biofilm formation is a key strategy to combat resistance development [4]. Molecular docking reveals its binding to the LasR receptor, competitively inhibiting native autoinducer binding [6] [4].
  • Combination with Nanotechnology & Other Modalities: Incorporating MG into nanoparticle systems or combining it with physical methods like blue-light irradiation can enhance its delivery and anti-biofilm efficacy, offering avenues for improved therapeutic outcomes [7] [1].

Troubleshooting and Best Practices

  • Solubility: If solubility in aqueous media is an issue, use a minimal amount of DMSO (<1% final concentration) to prepare the stock solution. A solvent control is mandatory.
  • Strain Variability: Account for strain-to-strain variability by testing a panel of clinical isolates alongside standard reference strains.
  • Biofilm Assay Consistency: For biofilm assays, ensure consistent incubation times and washing techniques, as these can significantly impact results. Normalizing biofilm biomass to growth (planktonic OD) can help distinguish between biofilm-specific inhibition and general growth inhibition.
  • Stability: Prepare MG stock solutions fresh or store aliquots at -20°C to -80°C for short-term use, as phenolic compounds can oxidize over time.

Conclusion

This compound represents a versatile and effective natural compound for researching novel antibacterial and anti-biofilm strategies. The protocols outlined herein provide a robust framework for evaluating its efficacy, both alone and as an adjuvant to conventional antibiotics. Its multi-targeted mechanism, focusing on virulence and biofilm disruption rather than outright killing, presents a promising approach to mitigating the global AMR crisis.

References

methyl gallate cytotoxicity assay SRB method

Author: Smolecule Technical Support Team. Date: February 2026

Standardized SRB Assay Protocol

This protocol is adapted from a standardized, high-throughput method suitable for assessing the cytotoxicity of compounds like Methyl Gallate [1].

Workflow Overview:

G A Cell Seeding & Incubation B Compound Treatment (e.g., this compound) A->B C Cell Fixation (10% TCA, 4°C) B->C D SRB Staining (0.4% SRB dye) C->D E Wash & Solubilization (1% Acetic Acid, Tris Base) D->E F Absorbance Reading (570 nm) E->F G Data Analysis (IC50 Calculation) F->G

Materials and Reagents

  • Cell Lines: Hep3B, Mahlavu, and HepJ5 (for MG studies) or other relevant cancer cell lines [2].
  • Equipment: 96-well flat-bottom tissue culture plates, multichannel pipettes, CO₂ incubator, plate reader.
  • Key Reagents:
    • Sulforhodamine B (SRB) dye (0.4% w/v in 1% acetic acid)
    • Trichloroacetic Acid (TCA, 10% w/v)
    • Acetic acid (1% v/v)
    • Tris base solution (10 mM, pH 10.5)
    • Complete cell culture media (e.g., DMEM with 10% FBS) [1].

Step-by-Step Procedure

  • Cell Seeding: Harvest exponentially growing cells and seed them in 96-well plates at a density of 2,000–5 × 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow cell adherence [1] [3] [2].
  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of each concentration to the wells. Incubate the plates for a defined period (e.g., 72 hours) at 37°C with 5% CO₂ [3] [2].
  • Cell Fixation: Carefully remove the medium from the wells. Add 50–100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.
  • SRB Staining: Remove the TCA and rinse the plates gently with 1% acetic acid. Add 50–70 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes, protected from light [1] [4].
  • Wash and Solubilization: Remove unbound dye by washing the plates 3-4 times with 1% acetic acid. Air-dry the plates completely. Solubilize the protein-bound dye by adding 100–200 µL of 10 mM Tris base solution to each well [1].
  • Absorbance Measurement: Gently shake the plate for 5–10 minutes. Measure the absorbance at 570 nm using a microplate reader.
  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control wells. Use non-linear regression analysis of the dose-response data to determine the IC₅₀ value (the concentration that causes 50% growth inhibition) [2].

This compound Cytotoxicity Profiling

The following data summarizes the anti-cancer effects of this compound (MG) as measured by the SRB assay and other complementary techniques.

Table 1: Cytotoxicity Profile of this compound in HCC Cells

Cell Line IC₅₀ Value (µg/mL) Key Mechanisms & Observations
Hep3B Inhibited proliferation [2] Increased superoxide & oxidative stress; Induced apoptosis & autophagy [2].
Mahlavu Inhibited proliferation [2] Increased superoxide & oxidative stress; Induced apoptosis & autophagy [2].
HepJ5 Inhibited proliferation [2] Increased superoxide & oxidative stress; Induced apoptosis & autophagy; Growth inhibition confirmed in zebrafish xenograft model [2].

Table 2: Key Experimental Findings from MG Studies

Experimental Model Finding
Zebrafish Xenotransplantation MG treatment inhibited the growth of Hep3B and HepJ5 cells in vivo [2].
Apoptosis Markers MG activated cleavage of caspase-3 and PARP, and modulated levels of Bcl-2, Bax, and Bad ligands [2].
Autophagy Markers MG induced autophagy, shown by activation of beclin-1, ATG5+12, and conversion of LC3-I to LC3-II. Blocking autophagy enhanced MG-induced cytotoxicity [2].

Mechanisms of Action of this compound

The cytotoxic effect of this compound in hepatocellular carcinoma cells involves a complex interplay of multiple pathways, as visualized below.

Application Notes for Researchers

  • Advantages of SRB for MG Studies: The SRB assay quantifies cellular protein content, making it ideal for MG studies since MG's mechanism involves altering metabolism and inducing autophagy, which could confound metabolic-based assays like MTT [1].
  • Critical Steps for Reproducibility:
    • Fixation: Ensure complete removal of culture medium before TCA addition to prevent inefficient fixation [1] [4].
    • Washing: Perform thorough but gentle washing with 1% acetic acid after staining to minimize background signal without dislodging the fixed cell monolayer [1].
    • Cell Seeding Density: Optimize and use a consistent cell seeding density across experiments. A standardized density of 2,000 cells/well is a good starting point for many adherent lines [1].
  • Troubleshooting:
    • High Background: Caused by incomplete washing of unbound SRB dye. Increase the number of acetic acid washes [1].
    • Low Signal: May result from low initial cell seeding, cell loss during washing, or insufficient SRB staining time. Re-optimize cell density and ensure careful pipetting [1].

References

Methyl Gallate in Animal Models: Dosing & Pharmacokinetic Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates quantitative data from key studies on methyl gallate's efficacy and pharmacokinetics in animal models.

Animal Model Study Focus MG Dose & Route Dosing Regimen Key PK Parameters (if reported) Key Findings
Rat (Sprague Dawley) [1] Pharmacokinetics (PK) 20 mg/kg, Oral (PO) and Intravenous (IV) Single dose IV: CL=0.73 L/h/kg, Vd=4.13 L/kg, t₁/₂=3.9 h [1] Co-administration did not significantly alter marbofloxacin PK; suitable for combination therapy.
Rat (Sprague Dawley) [1] Antimicrobial PK/PD 20 mg/kg, PO (with Marbofloxacin) Single dose Oral: Cmax=0.78 μg/mL, AUC=6.11 h·μg/mL [1] Synergy with marbofloxacin (FIC Index=0.5); increased AUC/MIC ratio.
Rat (Arthritis Model) [2] Anti-inflammatory & Anti-arthritic 10-40 mg/kg 28-day study Not Reported Dose-dependent amelioration of Freund's complete adjuvant-induced arthritis.
Mouse (A431 Skin Cancer) [3] Anticancer N/A (In vitro IC50 reported) N/A Not Reported Inhibited A431 cell proliferation (IC50: 11-53 μg/mL depending on exposure time) [3].

Detailed Experimental Protocols

Here are the methodologies used in the cited studies to guide your experimental design.

Protocol for Pharmacokinetic and Pharmacodynamic (PK/PD) Study in Rats

This protocol is adapted from a study investigating the effect of MG on the pharmacokinetics of marbofloxacin (MAR) [1].

  • Animals: Male Sprague Dawley rats (180-215 g).
  • Dosing Formulations:
    • MAR alone: 5 mg/kg.
    • MG + MAR combination: MG at 20 mg/kg and MAR at 5 mg/kg.
  • Study Design: A four-way crossover study with a two-week washout period.
    • Group 1: MAR alone, intravenous (IV) administration.
    • Group 2: MAR alone, oral (PO) administration.
    • Group 3: MG + MAR combination, IV administration.
    • Group 4: MG + MAR combination, PO administration.
  • Sample Collection: ~300 μL blood samples collected via serial sampling at pre-dose (0) and 0.25, 0.5, 0.75, 1, 2, 4, 8, 12, and 24 hours post-dose.
  • Bioanalysis: Drug concentrations in plasma were determined using a validated high-performance liquid chromatography (HPLC) method.
  • PK/PD Integration:
    • The minimum inhibitory concentration (MIC) of MG and MAR was determined using the micro-broth dilution method [1].
    • Synergy was assessed using the Checkerboard method to calculate the Fractional Inhibitory Concentration Index (FICindex) [1].
    • The area under the curve (AUC)/MIC ratio was calculated as a key PK/PD index for the fluoroquinolone (MAR) [1].
Protocol for Anti-Arthritis Efficacy Study in Rats

This protocol is based on a study evaluating a synthetic derivative of MG in a Freund's complete adjuvant (FCA)-induced arthritis model [2].

  • Arthritis Induction: Arthritis is induced in rats by a single subcutaneous injection of FCA into the footpad or tail base.
  • Treatment Groups: Animals are randomly divided into groups, typically including:
    • Disease control (arthritic, no treatment).
    • Positive control (e.g., non-steroidal anti-inflammatory drug like diclofenac).
    • MG-treated groups (e.g., 10, 20, 40 mg/kg).
    • MG derivative-treated groups.
  • Dosing Regimen: Test compounds are administered daily via oral gavage for 28 days.
  • Efficacy Evaluation:
    • Clinical Scoring: Regular measurement of paw volume/swelling and arthritis index scoring.
    • Molecular Analysis: At the endpoint, synovial tissue or other relevant samples are collected. Gene expression of biomarkers like COX-2 and TNF-α is analyzed using techniques like RT-PCR or western blot to elucidate the mechanism of action [2].

Experimental Workflow and Study Timeline Diagrams

The following diagrams outline the key experimental processes and study design.

G Start Study Initiation PK Pharmacokinetic Study Start->PK PD Pharmacodynamic Study Start->PD Analysis Data Analysis & PK/PD Integration PK->Analysis Sub1 Animal Grouping & Dosing (MG alone or with antibiotic) PK->Sub1 PD->Analysis Sub5 In vitro MIC Determination (Broth Microdilution) PD->Sub5 End Report Findings Analysis->End Sub2 Serial Blood Collection Sub1->Sub2 Sub3 Plasma Analysis (HPLC/LC-MS) Sub2->Sub3 Sub4 PK Parameter Calculation (Cmax, AUC, t½, CL, Vd) Sub3->Sub4 Sub6 Synergy Testing (Checkerboard Assay for FIC) Sub5->Sub6 Sub7 Ex vivo Modeling (AUC/MIC Calculation) Sub6->Sub7

Diagram 1: Integrated Workflow for PK/PD Studies of this compound. This chart outlines the parallel processes of evaluating pharmacokinetics and pharmacodynamics, culminating in integrated data analysis.

G Day0 Day 0: Baseline Measurements & Arthritis Induction (FCA) Day1_27 Days 1-27: Daily Treatment (Oral gavage of MG or vehicle) Day0->Day1_27 Weekly Weekly Monitoring: Paw Volume, Arthritis Score Day1_27->Weekly Day28 Day 28: Terminal Procedures Weekly->Day28 SubProc1 Blood Collection for PK/Toxicology Day28->SubProc1 SubProc2 Tissue Collection (e.g., synovium) for Molecular Analysis Day28->SubProc2

Diagram 2: 28-Day Timeline for Anti-Arthritis Efficacy Study. This Gantt-style chart visualizes the sequence and duration of key activities in a long-term efficacy study of this compound.

Key Insights for Your Research

To summarize the application notes:

  • Dosing Range: Effective anti-inflammatory and anti-arthritic doses of MG in rats typically range from 10 to 40 mg/kg for prolonged studies (e.g., 28 days) [2]. For single-dose PK studies, 20 mg/kg has been successfully used [1].
  • Synergistic Potential: MG shows promise as an adjuvant to conventional antibiotics (e.g., marbofloxacin). A PK/PD-integrated approach is crucial to demonstrate enhanced efficacy without adverse PK interactions [1].
  • Mechanistic Action: A key mechanism underlying MG's anti-inflammatory effect involves the downregulation of critical pro-inflammatory genes, including COX-2 and TNF-α [2].

References

Comprehensive Application Notes and Protocols: Methyl Gallate in Anti-Cancer Cell Proliferation Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Methyl Gallate and Its Anti-Cancer Potential

This compound (MG), chemically known as methyl-3,4,5-trihydroxybenzoate, is a natural polyphenolic compound derived from gallic acid that is widely distributed in various medicinal plants including Juglans mandshurica, Paeonia lactiflora, Galla chinensis, and Nymphaea odorata [1] [2]. This compound has attracted significant scientific interest due to its diverse pharmacological activities, including antitumor, antioxidant, anti-inflammatory, and antimicrobial properties [1]. In recent years, substantial evidence has accumulated demonstrating the potent anti-proliferative effects of this compound against various cancer types, positioning it as a promising candidate for cancer drug development. Research has confirmed its efficacy against multiple cancer cell lines, including hepatocellular carcinoma, breast cancer, glioma, lymphoma, and human epidermoid carcinoma [3] [2] [1]. The compound exerts its anti-cancer effects through multiple molecular mechanisms, including induction of apoptosis, activation of autophagy, increased reactive oxygen species (ROS) production, inhibition of epithelial-mesenchymal transition (EMT), and suppression of migration and invasion capabilities [3] [4].

The growing body of preclinical evidence supporting this compound's anti-cancer properties necessitates standardized protocols for evaluating its anti-proliferative activity. These application notes provide comprehensive methodologies and technical protocols for researchers investigating this compound's effects on cancer cell proliferation, with detailed procedures for in vitro assays, mechanistic studies, and in vivo validation. Additionally, this document includes standardized approaches for data analysis and interpretation to ensure reproducibility across different laboratory settings. The protocols outlined herein are designed to facilitate systematic investigation of this compound's anti-cancer mechanisms and support its development as a potential therapeutic agent.

Quantitative Anti-Proliferative Activity Data

IC50 Values Across Cancer Cell Lines

Extensive research has demonstrated that this compound exhibits varying degrees of anti-proliferative activity against different cancer types. The table below summarizes the half-maximal inhibitory concentration (IC50) values reported for this compound across various cancer cell lines, providing researchers with reference values for experimental design.

Table 1: Anti-proliferative activity of this compound across cancer cell lines

Cancer Type Cell Line IC50 Value Assay Type Exposure Time
Hepatocellular Carcinoma Hep3B ~40 μg/mL SRB Assay 24-48 hours
Hepatocellular Carcinoma Mahlavu ~40 μg/mL SRB Assay 24-48 hours
Hepatocellular Carcinoma HepJ5 ~40 μg/mL SRB Assay 24-48 hours
Hepatocellular Carcinoma BEL-7402 80-160 μM MTT Assay 24-48 hours
Breast Cancer (ER+) MCF-7 8.6 μg/mL CellTiter-Glo 2.0 24-72 hours
Breast Cancer (ER+) T47-D:A18 16.4 μg/mL CellTiter-Glo 2.0 24-72 hours
Breast Cancer (ER-) SKBr3 19.1 μg/mL CellTiter-Glo 2.0 24-72 hours

The variation in IC50 values across different cell lines highlights the differential sensitivity of cancer types to this compound treatment. Notably, ER+ breast cancer cells (MCF-7) appear particularly susceptible, while hepatocellular carcinoma cells generally require higher concentrations for significant growth inhibition [3] [2]. These differences may reflect variations in cellular uptake, metabolic activity, or expression of molecular targets. Researchers should consider these reference values when establishing their own experimental systems and interpreting dose-response relationships.

Key Molecular Targets and Affected Pathways

This compound exerts its anti-proliferative effects through modulation of multiple cellular pathways and molecular targets. The following table summarizes the key proteins and pathways affected by this compound treatment, based on current experimental evidence.

Table 2: Molecular targets and pathways modulated by this compound

Molecular Target/Pathway Effect of this compound Experimental Evidence Biological Consequence
ROS Production Increase FlexiCyteTM protocol [3] Oxidative stress-induced apoptosis
Caspase-3/7 Activation/cleavage Western blot, Caspase-Glo assay [3] [2] Apoptosis execution
PARP Cleavage Western blot [3] Apoptosis induction
Bcl-2/Bax Ratio Decrease Western blot [3] Promoted mitochondrial apoptosis
AMPK/NF-κB Signaling Inhibition Western blot, IHC [4] Suppressed migration and invasion
LC3-I to LC3-II Conversion Increase Western blot [3] Autophagy induction
Beclin-1 Activation Western blot [3] Autophagy initiation
E-cadherin Upregulation Western blot, IHC [4] Inhibited EMT
Vimentin Downregulation Western blot, IHC [4] Inhibited EMT
MMP-2/MMP-9 Downregulation Western blot, zymography [4] Reduced invasion capability
TIMP-2 Upregulation Western blot [4] Inhibition of MMP activity

The multi-target nature of this compound contributes to its potent anti-cancer effects and may reduce the likelihood of resistance development commonly observed with single-target therapies. The modulation of these diverse pathways underscores the compound's potential as a multi-faceted anti-cancer agent worthy of further investigation.

Experimental Protocols for Anti-Proliferative Assessment

Cell Proliferation and Viability Assays
3.1.1 Sulforhodamine B (SRB) Colorimetric Assay

The SRB assay is a well-established method for quantifying cell proliferation and has been successfully used to evaluate this compound's effects on hepatocellular carcinoma cells [3]. The protocol below details the standardized procedure:

  • Cell Seeding and Treatment: Seed cells in 24-well plates at a density of 2×10⁴ cells per well in complete medium. After overnight incubation to allow cell attachment, treat with this compound across a concentration range (0-40 μg/mL). Include negative control (vehicle-only) and positive control (e.g., 5-fluorouracil) wells. Incubate for 24 or 48 hours in a 5% CO₂ humidified incubator at 37°C.
  • Cell Fixation: After treatment, carefully aspirate media and fix cells with 10% trichloroacetic acid (TCA) overnight at 4°C. This step precipitates cellular proteins and adheres them to the plate surface.
  • Staining Procedure: Wash fixed cells five times with tap water to remove residual TCA. Stain with 0.4% SRB solution (prepared in 1% acetic acid) for 30 minutes at room temperature with gentle shaking.
  • Wash and Solubilization: Remove unbound dye by washing five times with 1% acetic acid. Air-dry plates completely. Solubilize protein-bound dye with 10 mM Tris base solution (pH 10.5) with gentle shaking for 30 minutes.
  • Absorbance Measurement: Transfer 200 μL of solubilized dye to a 96-well plate and measure absorbance at 515 nm using a microplate reader. Calculate percentage viability relative to vehicle-treated controls.

The SRB assay is particularly advantageous for anti-cancer drug screening due to its excellent linearity with cell number, robustness, and cost-effectiveness compared to other viability assays.

3.1.2 MTT Assay Protocol

The MTT assay measures metabolic activity as an indicator of cell viability and has been used to assess this compound's effects on BEL-7402 hepatocellular carcinoma cells [4].

  • Cell Seeding: Seed BEL-7402 cells in 96-well plates at 8,000 cells per well in complete RPMI-1640 medium. After 24 hours, treat with this compound at concentrations ranging from 20-640 μM.
  • MTT Incubation: Following 24-72 hours of treatment, add 10 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C in a CO₂ incubator.
  • Formazan Solubilization: Carefully remove the medium without disturbing the formed formazan crystals. Add 150 μL of DMSO to each well and shake gently for 10 minutes to dissolve the crystals.
  • Absorbance Measurement: Read absorbance at 490 nm using a microplate reader. Calculate percentage viability relative to untreated controls.

The MTT assay provides a rapid, sensitive measurement of metabolic activity, but researchers should note that compounds with antioxidant properties like this compound may potentially interfere with the assay, making confirmatory assays advisable.

Mechanisms of Action Assays
3.2.1 Apoptosis Detection Protocol
  • Annexin V-FITC/PI Staining: Harvest this compound-treated cells by gentle trypsinization. Wash twice with cold PBS and resuspend in 1× binding buffer at 1×10⁶ cells/mL. Transfer 100 μL of cell suspension to a flow cytometry tube and add 5 μL each of Annexin V-FITC and propidium iodide (PI). Incubate for 15 minutes at room temperature in the dark. Add 400 μL of binding buffer and analyze by flow cytometry within 1 hour [3].
  • Western Blot Analysis for Apoptotic Markers: Prepare cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors. Separate 20-30 μg of protein by SDS-PAGE and transfer to PVDF membranes. Block with 5% non-fat milk and incubate overnight at 4°C with primary antibodies against cleaved caspase-3, cleaved PARP, Bcl-2, Bax, and Bad. Detect bands using appropriate HRP-conjugated secondary antibodies and enhanced chemiluminescence [3].
3.2.2 ROS Detection Protocol

Intracellular ROS levels can be quantified using the Total ROS/Superoxide Detection Kit according to the manufacturer's instructions with the following steps [3]:

  • Cell Staining: Harvest this compound-treated cells and wash with PBS. Resuspend cells in ROS detection solution containing both oxidative stress detection reagents.
  • Incubation and Measurement: Incubate stained cells for 30-60 minutes at 37°C protected from light. Analyze using flow cytometry or fluorescence microscopy. For flow cytometry, use excitation/emission wavelengths of 490/525 nm for general ROS and 550/610 nm for superoxide detection.
  • Data Analysis: Express results as fold change in fluorescence intensity compared to untreated controls. Include positive control (e.g., H₂O₂-treated cells) for assay validation.
3.2.3 Autophagy Detection Protocol
  • CYTO-ID Autophagy Detection: Seed 2.4×10⁵ cells per well in 6-well plates and treat with this compound for 24 hours. Harvest cells and stain with CYTO-ID Green detection reagent according to manufacturer's instructions. Incubate for 30 minutes at room temperature, wash, and analyze by flow cytometry or fluorescence microscopy [3].
  • LC3 Western Blot Analysis: Detect autophagy induction by monitoring LC3-I to LC3-II conversion through western blotting. Additionally, assess expression of other autophagy markers including beclin-1 and ATG5-12 complex [3].
3.2.4 Migration and Invasion Assays
  • Wound Healing Assay: Seed BEL-7402 cells in 6-well plates at 5×10⁵ cells per well and culture until 90-100% confluent. Create a scratch wound using a sterile 200 μL pipette tip. Wash with PBS to remove detached cells and treat with this compound in serum-free medium. Capture images at 0, 24, and 48 hours at the same location. Quantify migration distance using ImageJ software [4].
  • Transwell Invasion Assay: Pre-coat Transwell inserts with Matrigel (1 mg/mL) and allow to solidify at 37°C for 4 hours. Seed 4×10⁵ cells/mL (200 μL) in serum-free medium into the upper chamber. Place medium with 20% FBS in the lower chamber as a chemoattractant. After 24-48 hours of this compound treatment, remove non-invading cells from the upper membrane surface with a cotton swab. Fix and stain invaded cells on the lower membrane surface with 0.5% crystal violet. Count cells in six random fields under a microscope [4].
In Vivo Validation Models
3.3.1 Zebrafish Xenotransplantation Model

The zebrafish embryo model provides a rapid, cost-effective system for initial in vivo validation of this compound's anti-cancer effects [3].

  • Zebrafish Preparation: Obtain zebrafish embryos of 2 days post-fertilization (dpf) and dechorionate them manually. Anesthetize embryos with tricaine (0.04 mg/mL) in egg water.
  • Cell Preparation and Labeling: Harvest HCC cells (Hep3B or HepJ5) and label with CM-Dil (red fluorescence) according to manufacturer's instructions.
  • Microinjection: Load labeled cells into glass capillaries and inject approximately 200 cells (volume 4.6 nL) into the yolk sac of each embryo using a Nanoject II Auto-Nanoliter Injector.
  • Drug Treatment and Evaluation: After implantation, randomly distribute embryos into control and treatment groups (n=20 per group). Treat with this compound (40 μg/mL) or vehicle control. Image embryos at 1 and 3 days post-injection using fluorescence microscopy. Quantify tumor area using image analysis software.
3.3.2 Mouse Xenograft Model

The mouse xenograft model provides a more comprehensive assessment of this compound's in vivo efficacy [4].

  • Tumor Implantation: Subcutaneously inject 5×10⁶ BEL-7402 cells suspended in 100 μL PBS into the flanks of 4-6 week old BALB/c nude mice.
  • Group Assignment and Treatment: When tumors reach approximately 100 mm³, randomly divide mice into control and treatment groups (n=6-8 per group). Administer this compound intraperitoneally at predetermined doses (e.g., 25-100 mg/kg) daily. Monitor body weight and tumor size regularly.
  • Tumor Measurement and Analysis: Measure tumor dimensions every 3-4 days using calipers. Calculate tumor volume using the formula: V = (length × width²)/2. At study endpoint, harvest tumors for histological analysis including hematoxylin-eosin staining and immunohistochemistry for key markers (E-cadherin, vimentin, AMPK, NF-κB).

Molecular Mechanisms and Signaling Pathways

Apoptosis and Autophagy Pathways

This compound induces programmed cell death through both apoptosis and autophagy pathways. The diagram below illustrates the key molecular components involved in these processes.

G cluster_apoptosis Apoptosis Pathway cluster_autophagy Autophagy Pathway MG MG ROS ROS Production MG->ROS Beclin1 Beclin-1 Activation MG->Beclin1 Bax Bax/Bad Activation ROS->Bax Bcl2 Bcl-2 Inhibition Bax->Bcl2 CytoC Cytochrome C Release Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3/7 Cleavage Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis ATG ATG5-12 Complex Formation Beclin1->ATG LC3I LC3-I ATG->LC3I LC3II LC3-II Conversion LC3I->LC3II Autophagy Autophagy LC3II->Autophagy

Figure 1: Molecular mechanisms of this compound-induced apoptosis and autophagy

The apoptosis pathway initiates with this compound-induced ROS production, which triggers mitochondrial dysfunction through modulation of Bcl-2 family proteins (increased Bax/Bad, decreased Bcl-2) [3]. This leads to cytochrome c release, activation of caspase-9 and subsequently caspase-3/7, resulting in PARP cleavage and apoptotic cell death. Concurrently, this compound activates the autophagy pathway through upregulation of beclin-1 and formation of the ATG5-12 complex, promoting conversion of LC3-I to LC3-II and autophagosome formation [3]. Interestingly, inhibition of autophagy has been shown to enhance this compound's cytotoxic effects, suggesting a complex interplay between these pathways.

AMPK/NF-κB Signaling in Migration and Invasion Inhibition

This compound effectively suppresses cancer cell migration, invasion, and epithelial-mesenchymal transition (EMT) primarily through modulation of the AMPK/NF-κB signaling pathway, as illustrated below.

G cluster_ampk_nfkb AMPK/NF-κB Signaling Pathway cluster_emt EMT Regulation cluster_mmp ECM Remodeling MG MG AMPK AMPK Inhibition MG->AMPK NFkB NF-κB Inhibition AMPK->NFkB pNFkB p-NF-κB Inhibition AMPK->pNFkB Ecad E-cadherin Upregulation NFkB->Ecad Vim Vimentin Downregulation NFkB->Vim MMP9 MMP-9 Downregulation NFkB->MMP9 MMP2 MMP-2 Downregulation NFkB->MMP2 TIMP2 TIMP-2 Upregulation NFkB->TIMP2 EMT EMT Inhibition Ecad->EMT Vim->EMT Invasion Invasion Inhibition MMP9->Invasion MMP2->Invasion TIMP2->Invasion

Figure 2: AMPK/NF-κB-mediated inhibition of migration and invasion by this compound

This compound directly inhibits AMPK phosphorylation and subsequent NF-κB activation, leading to downstream effects on EMT markers and extracellular matrix (ECM) remodeling enzymes [4]. Specifically, this compound upregulates E-cadherin (epithelial marker) and downregulates vimentin (mesenchymal marker), effectively suppressing EMT [4]. Simultaneously, it reduces expression of matrix metalloproteinases (MMP-2 and MMP-9) while increasing tissue inhibitor of metalloproteinases-2 (TIMP-2), creating an ECM environment less permissive to invasion [4]. This multi-pronged approach makes this compound particularly effective against metastatic processes.

Research Applications and Integration in Drug Discovery

Application in Preclinical Drug Development

The experimental protocols outlined in this document provide a systematic framework for integrating this compound into preclinical drug development pipelines. Based on the clonogenic assay principles that have proven predictive value in anticancer drug discovery [5], researchers can implement the following approaches:

  • Lead Compound Identification: Utilize the SRB and MTT proliferation assays for initial screening of this compound analogs to identify compounds with enhanced potency and selectivity. The established IC50 values for this compound provide a benchmark for comparison.
  • Mechanism of Action Studies: Employ the apoptosis, autophagy, and ROS detection protocols to elucidate structure-activity relationships and optimize compound design.
  • Metastasis Inhibition Screening: Implement the migration and invasion assays early in development to identify compounds with potential anti-metastatic activity, addressing a critical need in oncology drug discovery.
  • In Vivo Efficacy Assessment: Utilize the zebrafish and mouse xenograft models for preclinical validation, prioritizing the most promising candidates for further development.

The tumor clonogenic assay has demonstrated correct prediction of clinical resistance in 92% of cases and sensitivity in 62% of cases when compared to clinical response [5], supporting the use of these standardized assays in this compound development.

Data Interpretation and Translation Guidelines

Successful application of these protocols requires careful interpretation of results within appropriate biological context. Consider the following guidelines:

  • IC50 Contextualization: Interpret IC50 values relative to the specific cell line characteristics (e.g., origin, mutation profile, growth rate) and assay conditions (e.g., exposure time, serum concentration). The provided reference values enable cross-study comparisons.
  • Mechanistic Correlation: Correlate anti-proliferative effects with mechanistic data to establish biologically relevant structure-activity relationships rather than relying solely on potency metrics.
  • Selectivity Assessment: Evaluate compound selectivity by comparing effects on cancer cells versus normal cell lines (e.g., LO2 hepatocytes) to identify compounds with favorable therapeutic windows.
  • In Vitro-In Vivo Translation: When progressing to in vivo models, consider pharmacokinetic parameters and potential metabolic conversion that may influence efficacy.

These standardized protocols facilitate systematic investigation of this compound's anti-cancer properties and support its development as a potential therapeutic agent or chemical scaffold for novel anti-cancer compounds.

References

Methyl Gallate in Food Preservation: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Methyl gallate (MG), the methyl ester of gallic acid, is a natural phenolic compound gaining significant attention as a potent natural antioxidant for food preservation. Derived from various plants including tea leaves, oak bark, and certain fruits, MG offers a promising natural alternative to synthetic antioxidants like TBHQ (tert-butylhydroquinone), which have raised health concerns regarding potential toxicity and carcinogenicity [1] [2].

Its efficacy stems from powerful antioxidant, antimicrobial, and anti-inflammatory properties, making it suitable for extending shelf life and maintaining quality across various food systems, particularly in fat-rich products prone to oxidative rancidity [1] [3]. Growing consumer demand for clean-label and natural ingredients further drives its adoption in food applications [1].

Chemical Properties and Mechanism of Action

Fundamental Chemical Properties

This compound (C₈H₈O₅, molar mass: 184.147 g·mol⁻¹) is a phenolic compound characterized by a tri-hydroxylated phenolic structure on the benzene ring [4]. Its structure allows it to effectively neutralize free radicals and chelates prooxidative metals, thereby protecting food from oxidative damage, which is a primary cause of spoilage, off-flavors, and nutritional loss [3] [5].

The following diagram illustrates its free radical scavenging mechanism, which is fundamental to its preservative action:

G A Oxidation Initiation Lipid (LH) + Initiator → L• B Radical Propagation L• + O₂ → LOO• A->B C Chain Reaction LOO• + LH → LOOH + L• B->C D This compound (MG) Intervenes C->D triggers E Radical Neutralization LOO• + MG-H → LOOH + MG• D->E F Stable Radical Formation (MG•) E->F G Chain Reaction Terminated F->G

Comparative Antioxidant Efficacy

This compound demonstrates significant advantages over both synthetic antioxidants and its parent compound, gallic acid, particularly at higher concentrations and temperatures.

Table 1: Comparative Antioxidant Performance of this compound (MG) vs. Other Antioxidants

Antioxidant Application Context Key Performance Metrics Inference
MG (800-1600 ppm) Kilka fish oil, 60°C [5] Higher activity than gallic acid at >800 ppm Superior strength at higher concentrations; does not participate in chain propagation.
MG vs. Gallic Acid DPPH radical scavenging [5] Scavenging order: Gallic acid > MG > α-tocopherol > BHT Highly effective free radical scavenger.
MG vs. TBHQ Frying at 180°C [6] Lower rate of carbonyl formation (rn(LCO) = 0.1004 h⁻¹) vs. TBHQ (0.1216 h⁻¹) Outperforms synthetic standard in preventing secondary oxidation.
GA/MG (75:25) vs. TBHQ Frying at 180°C [6] Lower rate of conjugated diene formation (rn(LCD) = 0.1351 h⁻¹) vs. TBHQ (0.1784 h⁻¹) Synergistic combination offers superior protection against primary oxidation.

Application-Specific Efficacy and Protocols

Protocol: Frying Oil Stabilization

MG excels in high-temperature applications, effectively retarding oil decomposition during repeated frying cycles.

Table 2: Frying Performance of this compound and Combinations (180°C) | Treatment | Formation of Conjugated Dienes (LCD) Normalized Max Rate, rn (h⁻¹) | Formation of Carbonyls (LCO) Normalized Max Rate, rn (h⁻¹) | Hydrolytic Stability AVm | | :--- | :--- | :--- | :--- | | Control (No antioxidant) | ~0.24 [6] | ~0.21 [6] | Data not specified | | TBHQ (1.2 mM) | 0.1784 [6] | 0.1216 [6] | 9.2 [6] | | This compound (1.2 mM) | 0.1520 [6] | 0.1004 [6] | 8.9 [6] | | GA/MG (75:25) (1.2 mM) | 0.1351 [6] | 0.0758 [6] | 7.9 [6] | | GA/MG/PC (50:50 + 2000 mg/kg) | 0.0517 [2] | 0.0411 [2] | 37.8 [2] |

Experimental Protocol: Deep-Fat Frying Study

Objective: To evaluate the efficacy of MG in stabilizing frying oil against thermal oxidative and hydrolytic degradation.

  • Materials:

    • Oils: Refined, bleached, and deodorized sunflower oil, palm olein, or a 65:35 blend [2] [7].
    • Antioxidants: this compound, gallic acid, TBHQ (for reference) [6].
    • Synergist: Phosphatidylcholine (PC) [2].
    • Food substrate: Potato strips (e.g., 4.0 x 0.5 x 0.5 cm) [6].
  • Methodology:

    • Preparation: Add antioxidants to oil at target concentration (e.g., 1.2 mM). For synergism studies, add PC (500-2000 mg/kg) [2].
    • Frying: Heat oil to 180°C in a bench-top fryer. Fry potato batches (e.g., 30 g in 1 L oil) at intervals (e.g., 5-7 min) over 8 hours without oil replenishment [6] [2].
    • Sampling: Collect oil samples (e.g., 10-45 g) at regular intervals (e.g., hourly). Filter and store in the dark at -3°C to 4°C until analysis [6] [2].
  • Key Analyses:

    • Conjugated Dienes (LCD): Measure absorbance of oil-in-hexane at 234 nm [6].
    • Carbonyls (LCO): Quantify via reaction with 2,4-dinitrophenylhydrazine [6].
    • Acid Value (AV): Titrate oil sample with ethanolic KOH [6].
    • Oxidative Stability Index (OSI): Determine using Rancimat apparatus (e.g., 3 g oil, 110°C, airflow 15 L/h) [2].

The workflow for this protocol is summarized below:

G A 1. Prepare Oil Blends B 2. Add Antioxidants (MG, GA, TBHQ) ± PC A->B C 3. Heat Oil to 180°C B->C D 4. Conduct Frying Cycles (8 hours total) C->D E 5. Collect Oil Samples at Time Intervals D->E F 6. Analyze Key Metrics E->F G Conjugated Dienes (LCD) F->G H Carbonyls (LCO) F->H I Acid Value (AV) F->I J Oxidative Stability (OSI) F->J

Protocol: Shelf-Life Extension of Oils and Fatty Foods

For shelf-life extension during storage, MG can be evaluated under accelerated conditions.

Experimental Protocol: Rancimat Test for Oxidative Stability

  • Objective: Determine the induction period of oils inhibited with MG under accelerated oxidation conditions [5].
  • Materials: Purified oil (e.g., Kilka fish oil, sunflower oil), MG, gallic acid, BHT, α-tocopherol [5].
  • Methodology:
    • Sample Preparation: Add MG to oil at various concentrations (200, 400, 800, 1600 ppm). Dissolve solid antioxidants in a small volume of ethanol before mixing with oil [5].
    • Rancimat Analysis: Load 3 g of treated oil into the Rancimat apparatus. Conduct test at a constant temperature (e.g., 60°C or 110°C) with a constant airflow (e.g., 15 L/h) [5].
    • Data Collection: Record the induction period (IP) automatically. The OSI is reported as the IP in hours [5].
  • Data Analysis:
    • Calculate the stabilization factor (F): F = IPinh / IP0, where IPinh and IP0 are induction periods with and without antioxidant.
    • Calculate the oxidation rate ratio (ORR) from the slopes of the conductivity curves.
    • Determine antioxidant activity (A): A = F / ORR [5].

Synergistic Combinations

Research indicates that MG's performance is significantly enhanced when used synergistically.

  • With Gallic Acid: Combining MG and gallic acid (e.g., 75:25 or 50:50) often yields better frying performance than TBHQ alone, effectively suppressing primary and secondary oxidation products [6].
  • With Phosphatidylcholine (PC): Adding PC (1000-2000 mg/kg) to MG or MG/GA mixtures dramatically improves antioxidant efficacy. PC forms "reverse micelles" in oil, increasing the accessibility of antioxidants to free radicals at water-oil interfaces. This system can achieve an OSI of 18.4 hours, matching TBHQ, while significantly outperforming it in reducing hydrolysis and carbonyl formation during frying [2].

Formulation and Regulatory Considerations

  • Typical Usage Concentrations: Effective concentrations range from 200 to 1600 ppm, with optimal performance often observed at higher ends for challenging applications like frying [5].
  • Regulatory Status: As a natural compound found in foods like wine and fruits, this compound aligns with clean-label trends [4]. However, researchers must consult local regulations (FDA, EFSA) for specific approval status and limits in food categories.
  • Formulation Note: this compound is a white crystalline powder with good solubility in various solvents, facilitating its incorporation into oil-based food systems [1].

Conclusion

This compound represents a potent, natural, and effective solution for mitigating oxidative spoilage in foods, especially in high-stress applications like frying. Its ability to outperform synthetic antioxidants like TBHQ in specific metrics, particularly when used in synergistic combinations with gallic acid and phosphatidylcholine, makes it a highly promising ingredient for developing cleaner-label, stable food products with extended shelf life.

References

Comprehensive Application Notes and Protocols: Methyl Gallate as a ClpP Protease Inhibitor for Antimicrobial Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

ClpP protease represents a highly conserved bacterial enzyme that plays an indispensable role in maintaining cellular protein homeostasis by degrading damaged or misfolded proteins. This tetradecameric barrel-shaped complex consists of two stacked heptameric rings forming a central catalytic chamber containing 14 identical active sites, which are sequestered by protective axial pores that regulate substrate access. [1] The critical nature of ClpP for bacterial virulence and cellular survival, combined with its absence in humans, makes it an attractive drug target for developing novel antimicrobial therapies, particularly against multi-drug resistant pathogens. [2] [1] Despite this potential, the identification of specific and potent ClpP inhibitors has remained challenging until recent discoveries regarding natural compounds like methyl gallate.

This compound (MG), known chemically as methyl 3,4,5-trihydroxybenzoate, is a natural polyphenolic compound widely distributed in various plant species including Toxicodendron sylvestre, Tamarix nilotica, and walnuts (Juglans regia L.). [2] This compound has demonstrated broad-spectrum antimicrobial activity against significant pathogens such as Ralstonia solanacearum (a destructive plant pathogen), Salmonella typhimurium, Streptococcus mutans, and Staphylococcus aureus. [2] While this compound has been extensively studied for various pharmacological activities including antioxidant, anti-inflammatory, and anticancer properties, its specific molecular targets remained elusive until recent investigations identified bacterial ClpP as a primary target. [2] [3] This discovery positions this compound as a promising lead compound for developing novel anti-infectives targeting ClpP-mediated proteostasis in pathogenic bacteria.

Table 1: Key Characteristics of Bacterial ClpP Protease and this compound

Parameter Bacterial ClpP Protease This compound
Structure Tetradecameric barrel (two heptameric rings) Polyphenolic compound (C8H8O5)
Molecular Weight ~300 kDa (complex) 184.15 g/mol
Catalytic Sites 14 serine protease sites (Ser-His-Asp triad) N/A
Cellular Function Protein turnover, stress response, virulence regulation ClpP inhibition, antioxidant, antimicrobial
Conservation Highly conserved across prokaryotes Widely distributed in plants
Therapeutic Significance Novel antibiotic target Lead compound for anti-infectives

Mechanism of Inhibition

Molecular Interactions Between this compound and ClpP

The inhibition mechanism of this compound against ClpP protease involves direct binding to the enzyme, resulting in disruption of its normal proteolytic function. Through molecular docking studies, researchers have confirmed the feasible interaction between this compound and ClpP, suggesting that the compound likely binds within the catalytic chamber or at allosteric regulatory sites. [2] This binding interaction interferes with ClpP's ability to degrade specific protein substrates, thereby disturbing bacterial proteostasis and ultimately leading to loss of cellular viability. The structural specificity of this interaction is evidenced by the significant resistance observed in clpP deletion mutants of Ralstonia solanacearum, which show markedly reduced sensitivity to this compound compared to wild-type strains. [2]

The allosteric modulation of ClpP by small molecules like this compound represents a sophisticated mechanism for regulating protease activity. ClpP exhibits significant structural plasticity, with the ability to adopt extended (active), compact (inactive), and compressed (inactive) conformational states. [1] The N-terminal regions of ClpP subunits form dynamic gating structures that control access to the proteolytic chamber through conformational transitions between β-hairpin structures and disordered states. [1] this compound appears to stabilize specific conformational states that either prevent substrate access or alter the geometry of the catalytic triad (Ser98, His123, Asp172 in S. aureus), thereby reducing proteolytic efficiency. This allosteric mechanism is particularly significant given that a single point mutation (V7A) in one of the 14 protomers can unfold all N-terminal domains in the tetradecamer and eliminate catalytic activity entirely, demonstrating the high cooperativity within the ClpP complex. [1]

Table 2: Documented Binding Interactions and Functional Effects of this compound on ClpP

Interaction Type Experimental Evidence Functional Consequence
Direct Binding Molecular docking confirmation [2] Inhibition of proteolytic activity
Structural Impact Altered N-terminal domain dynamics [1] Impaired substrate processing
Genetic Evidence clpP mutants show MG resistance [2] Specificity for ClpP target
Proteomic Effects iTRAQ analysis of substrate accumulation [2] Disrupted protein homeostasis
Cellular Outcome Reduced bacterial pathogenesis [2] Antimicrobial activity
Functional Consequences of ClpP Inhibition

The proteomic alterations resulting from this compound-mediated ClpP inhibition have been characterized through iTRAQ (isobaric tags for relative and absolute quantitation) proteomics analysis, which revealed that chemotaxis and flagella-associated proteins constitute major substrates degraded by ClpP under normal conditions. [2] Additionally, sulfur metabolism-associated proteins were identified as potential ClpP substrates, with these proteins being upregulated by this compound treatment in wild-type R. solanacearum but not in clpP mutant strains. [2] This finding indicates that this compound treatment leads to accumulation of specific protein subsets that would normally be processed by ClpP, thereby disrupting cellular metabolism and virulence pathways in pathogenic bacteria.

The functional disruption of ClpP protease activity by this compound has significant consequences for bacterial pathogenicity. ClpP regulates the expression of genes located in pathogenicity islands and is essential for intracellular survival within macrophages for numerous bacterial species. [2] In Staphylococcus aureus, ClpP influences the production of hemolytic factors like α-hemolysin and heme-iron extracting Isd proteins, which are critical for establishing and maintaining infections. [2] By inhibiting ClpP activity, this compound effectively compromises virulence mechanisms in diverse bacterial pathogens, positioning it as a promising anti-virulence agent rather than merely a bacteriostatic compound. This dual functionality as both an antimicrobial and anti-virulence agent enhances its therapeutic potential, particularly against resistant strains where traditional bactericidal approaches may fail.

MG_ClpP_Inhibition Figure 1: this compound Inhibition of Bacterial ClpP Protease cluster_clpp ClpP Protease Structure cluster_ring1 Heptameric Ring 1 cluster_ring2 Heptameric Ring 2 cluster_consequences Functional Consequences ClpP ClpP Tetradecamer (14 identical subunits) Cat1 Catalytic Site (Ser-His-Asp) ClpP->Cat1 Cat2 Catalytic Site (Ser-His-Asp) ClpP->Cat2 Cat3 Catalytic Site (Ser-His-Asp) ClpP->Cat3 Cat4 Catalytic Site (Ser-His-Asp) ClpP->Cat4 Gate N-terminal Gate (β-hairpin conformation) ClpP->Gate SubAcc Substrate Accumulation: - Chemotaxis proteins - Flagella proteins - Sulfur metabolism enzymes ClpP->SubAcc Inhibition prevents normal substrate degradation MG This compound (C8H8O5) MG->ClpP Binds to catalytic sites & allosteric regions MG->Gate Disrupts gating conformation Virulence Reduced Virulence: - Impaired pathogenicity - Reduced stress response SubAcc->Virulence Growth Inhibited Bacterial Growth SubAcc->Growth

Experimental Protocols

Compound Preparation and Characterization

This compound stock solutions should be prepared at a concentration of 50-100 mM in dimethyl sulfoxide (DMSO) or sterile distilled water, followed by filter sterilization using 0.22 μm membranes. Aliquots can be stored at -20°C for up to 6 months, protected from light to prevent degradation. For working concentrations in bacterial assays, serial dilutions should be prepared in the appropriate culture medium, ensuring that the final DMSO concentration does not exceed 0.5% (v/v) to maintain bacterial viability and avoid solvent toxicity effects. For advanced delivery systems, starch-encapsulated this compound (SEMG) can be prepared using the graft copolymerization method: 5 g of maize starch is boiled in 0.4 M NaOH solution at 80°C for gelatinization, followed by addition of 0.3% this compound and acetone dropwise under constant stirring for 10 hours at 60°C. [4] The reaction mixture should be frequently extracted with acetone to remove unencapsulated this compound, with the SEMG collected by centrifugation and dried at room temperature.

The loading efficiency of this compound should be determined by quantifying the concentration of unencapsulated compound in the supernatant at 270 nm using UV-Visible spectrophotometry, with calculations based on a standard curve of known this compound concentrations (10-50 μg/mL). [4] The loading efficiency is calculated as: Loading efficiency = ([MG]T - [MG]S) / [MG]T × 100, where [MG]T is the total amount of this compound used and [MG]S is the amount in the supernatant. [4] For release kinetics studies, approximately 50 mg of this compound-loaded nanoparticles should be dissolved in 15 mL of phosphate-buffered saline (PBS, pH 7.4) and subjected to constant stirring at 37°C. At specific intervals (e.g., every 4 hours for 24 hours), supernatant samples should be collected and replaced with fresh PBS, with the amount of released this compound quantified by UV-Visible spectrophotometry at 270 nm. [4]

Enzymatic Assays for ClpP Inhibition

The proteolytic activity of ClpP can be assessed using fluorogenic or chromogenic substrates that generate measurable signals upon cleavage. For fluorogenic assays, the substrate Suc-LY-AMC (succinyl-leucyl-tyrosine-7-amido-4-methylcoumarin) is recommended at a concentration of 100-200 μM in assay buffer (typically 25-50 mM HEPES, pH 7.5, 100-200 mM KCl, 5-10 mM MgCl₂, 0.01-0.02% Triton X-100). [5] Purified ClpP (1-5 μg) should be pre-incubated with varying concentrations of this compound (0-200 μM) for 15-30 minutes at 30-37°C before adding substrate. The reaction progress should be monitored by measuring fluorescence emission at 460 nm with excitation at 380 nm over 30-60 minutes using a plate reader or fluorometer. For initial velocity calculations, the linear portion of the progress curve (typically first 10-15 minutes) should be used, with appropriate controls including no-enzyme blanks and solvent-only controls.

Chromogenic substrate assays provide an alternative method for monitoring ClpP activity, utilizing synthetic peptide substrates conjugated to a chromophore such as para-nitroaniline (pNA). [6] These substrates are designed with specific amino acid sequences that match the natural cleavage specificity of ClpP. Upon proteolytic cleavage, the chromophore is released, generating a yellow color that can be measured by absorbance at 405 nm. [6] The change in optical density is directly proportional to protease activity in direct assays, or inversely proportional when measuring inhibitory compounds. For this compound inhibition studies, ClpP should be incubated with various concentrations of the compound before adding the chromogenic substrate, with absorbance measurements taken at regular intervals (e.g., every minute for 30 minutes) to establish reaction kinetics.

ClpP_Assay_Workflow Figure 2: ClpP Inhibition Assay Workflow cluster_controls Essential Controls step1 ClpP Purification (from bacteria or recombinant expression) step2 This compound Preparation (serial dilutions in DMSO/buffer) step1->step2 step3 Pre-incubation (ClpP + MG for 15-30 min at 30°C) step2->step3 step4 Substrate Addition (Suc-LY-AMC or chromogenic substrate) step3->step4 step5 Activity Measurement (Fluorescence at 460 nm or Abs at 405 nm) step4->step5 ctrl1 No-enzyme control (background subtraction) step4->ctrl1 ctrl2 Solvent control (DMSO only) step4->ctrl2 ctrl3 Positive control (known ClpP inhibitor) step4->ctrl3 step6 Data Analysis (IC50 calculation and kinetics) step5->step6

Orthogonal Validation Methods

Genetic validation of this compound's mechanism should be performed using clpP deletion mutants in relevant bacterial strains. For Ralstonia solanacearum, gene deletion can be achieved through consecutive homologous recombination: two flanking DNA fragments (500-800 bp) of the clpP gene are amplified by PCR and cloned into a suicide plasmid (e.g., pK18mobsacB) using appropriate restriction sites. [2] The recombinant plasmid is then transferred into R. solanacearum via electroporation, with mutants selected on modified BG medium where glucose is replaced by 10% sucrose to obtain second crossover recombinant strains. [2] The sensitivity of wild-type versus clpP mutant strains to this compound should be compared using both solid and liquid growth assays. For solid assays, bacterial cultures in logarithmic growth phase should be adjusted to the same concentration, subjected to gradient dilution, and plated on BG agar medium with or without 25 μg/ml of this compound, with growth documented after appropriate incubation periods. [2] For liquid assays, adjusted bacterial cultures should be inoculated in BG liquid medium with or without 25 μg/ml of this compound with three biological replicates, and growth measured by OD600 at regular intervals (e.g., 23 and 31 hours post-inoculation). [2]

Proteomic approaches provide powerful orthogonal validation through identification of ClpP substrate accumulation following this compound treatment. The iTRAQ (isobaric tags for relative and absolute quantitation) proteomics methodology enables multiplexed quantification of protein expression changes in response to ClpP inhibition. [2] Bacterial cultures (wild-type and clpP mutants) treated with this compound should be harvested during mid-logarithmic growth phase, followed by protein extraction, digestion, and labeling with iTRAQ reagents according to manufacturer protocols. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis should be performed, with data processing using appropriate bioinformatics tools to identify differentially expressed proteins. [2] Specifically, proteins involved in chemotaxis, flagellar assembly, and sulfur metabolism should be scrutinized, as these have been identified as major ClpP substrate categories. [2] The expected pattern is upregulation of these protein categories in this compound-treated wild-type strains but not in clpP mutants, confirming target engagement and specific pathway disruption.

Data Analysis and Interpretation

Processing Enzymatic Assay Data

For dose-response analysis, enzymatic activity data should be normalized to the solvent control (0% inhibition) and no-enzyme background (100% inhibition). The percentage inhibition at each this compound concentration should be calculated using the formula: % Inhibition = [(Ac - At) / (Ac - Ab)] × 100, where Ac is the activity of the solvent control, At is the activity at test concentration, and Ab is the background signal. Non-linear regression analysis should then be performed to fit the data to a four-parameter logistic model: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) × HillSlope)), where X is the logarithm of this compound concentration, Y is the response, Top and Bottom are the plateaus of the curve, and HillSlope describes the steepness. The IC50 value (concentration producing 50% inhibition) should be derived from this curve fitting, with 95% confidence intervals calculated from at least three independent experiments.

Kinetic parameter determination requires measurement of initial reaction velocities at varying substrate concentrations in the presence of different fixed concentrations of this compound. Data should be analyzed using Lineweaver-Burk plots (1/v vs. 1/[S]) or by non-linear regression to the Michaelis-Menten equation: v = (Vmax × [S]) / (Km + [S]), where v is initial velocity, [S] is substrate concentration, Vmax is maximum velocity, and Km is the Michaelis constant. The pattern of Km and Vmax changes in the presence of this compound will indicate the inhibition modality: competitive inhibition increases apparent Km without affecting Vmax, uncompetitive inhibition decreases both Km and Vmax, while non-competitive inhibition decreases Vmax without affecting Km. Mixed inhibition affects both parameters. For this compound, evidence suggests a potential allosteric inhibition mechanism, which may manifest as non-competitive or mixed inhibition patterns with potential effects on cooperativity between subunits.

Interpreting Cellular Assay Results

Bacterial growth inhibition data should be analyzed by comparing the growth curves of treated and untreated cultures, with calculation of minimum inhibitory concentrations (MIC) defined as the lowest concentration that prevents visible growth after 18-24 hours of incubation. Additionally, the minimum bactericidal concentration (MBC) should be determined by subculturing samples from wells showing no visible growth onto antibiotic-free medium, with MBC defined as the lowest concentration yielding ≤0.1% survival. For time-kill assays, bacterial cultures should be exposed to this compound at 1×, 2×, and 4× MIC, with samples collected at 0, 2, 4, 6, and 24 hours for viable counting. A ≥3-log10 decrease in CFU/mL compared to the initial inoculum defines bactericidal activity, while bacteriostatic activity reduces growth without substantial killing. The relationship between ClpP inhibition and bacterial killing should be explored by comparing time-kill kinetics with proteolytic inhibition rates.

Resistance development studies are crucial for assessing the potential for target-based resistance. Serial passage experiments should be performed by repeatedly exposing bacteria to subinhibitory concentrations of this compound over multiple generations (typically 20-30 passages), with regular assessment of MIC changes. [2] Significant increases in MIC (≥4-fold) suggest developing resistance, which should be investigated through whole-genome sequencing of resistant isolates to identify mutations. Particularly, the clpP gene should be sequenced to identify potential resistance mutations, as decreased sensitivity to this compound has been associated with clpP mutations. [2] Additionally, transcriptomic analysis (RNA-seq) of resistant strains can reveal compensatory changes in gene expression that mitigate ClpP inhibition. Understanding resistance mechanisms is essential for predicting clinical utility and designing combination therapies that limit resistance development.

Troubleshooting Common Issues

High background signals in enzymatic assays can result from substrate instability, contaminated reagents, or non-specific proteolysis. To address this, ensure proper preparation and storage of substrates according to manufacturer recommendations, use high-purity water and reagents, and include appropriate controls (no-enzyme, heat-inactivated enzyme) to identify background sources. For cellular assays, solvent toxicity from DMSO can be minimized by ensuring final concentrations never exceed 0.5-1%, with vehicle controls included in every experiment. Variable potency between this compound batches may occur due to differences in purity, storage conditions, or degradation; maintain proper storage at -20°C protected from light, and verify compound purity and identity using HPLC and mass spectrometry before major experiments.

Inconsistent results between enzymatic and cellular assays may arise from poor cellular penetration of this compound, efflux pump activity, or metabolism of the compound in bacterial cells. To improve penetration, consider formulation approaches such as starch encapsulation, which has been shown to enhance delivery and efficacy of this compound. [4] Additionally, assess potential efflux pump involvement by testing potentiation with efflux pump inhibitors like phenylalanine-arginine β-naphthylamide (PAβN) or carbonyl cyanide m-chlorophenyl hydrazone (CCCP). For species-specific variability in this compound activity, remember that ClpP inhibition effects can differ between bacterial species due to structural variations in ClpP or differences in cellular context; always include positive controls with known activity against the specific bacterial species being tested.

Applications and Conclusions

Therapeutic Applications and Combination Strategies

The antimicrobial applications of this compound as a ClpP inhibitor extend to numerous clinically relevant pathogens. Its efficacy has been demonstrated against Staphylococcus aureus (including methicillin-resistant strains), where ClpP regulates virulence factors like α-hemolysin and heme-iron extracting Isd proteins. [2] Additionally, this compound shows potency against Salmonella typhimurium, where ClpP controls genes in pathogenicity island 1 and is essential for survival within macrophages. [2] The compound also effectively manages plant pathogens like Ralstonia solanacearum, the causative agent of bacterial wilt in tomatoes and other important crops. [2] This broad-spectrum activity, combined with its unique mechanism of action, positions this compound as a promising lead compound for combating multidrug-resistant infections where conventional antibiotics fail.

Combination therapy approaches may enhance the efficacy of this compound and reduce resistance development. The dysregulation of ClpP function has shown promise in fighting antibiotic resistance, with combination treatments demonstrating remarkable synergy. [1] For instance, the combination of ADEP (a cyclic acyldepsipeptide that activates ClpP) with rifampicin promoted complete eradication of biofilms in vitro and in mouse models. [5] Similarly, this compound could be paired with conventional antibiotics that stress bacterial proteostasis networks, potentially lowering effective doses of both compounds and reducing toxicity. For anticancer applications, ClpP inhibition has shown promise in treating acute myeloid leukemia, and mitochondrial ClpP is overexpressed in various human cancer cells, enabling metastasis. [1] While this compound's potential in this area requires further investigation, its multipotent bioactivity profile suggests possible utility in oncotherapeutic strategies.

Conclusion and Future Perspectives

This compound represents a natural product lead with demonstrated efficacy against bacterial ClpP protease, a validated but underexploited antimicrobial target. The compound's defined mechanism of action, established through genetic, biochemical, and structural studies, provides a solid foundation for medicinal chemistry optimization. Future research should focus on structure-activity relationship studies to develop analogs with improved potency, pharmacokinetic properties, and selectivity for bacterial versus human mitochondrial ClpP. The crystal structures of ClpP in complex with various inhibitors provide valuable blueprints for rational drug design, highlighting key interaction sites and conformational states that can be targeted. [1] [5]

The therapeutic translation of this compound faces several challenges, including potential cytotoxicity at high concentrations, limited bioavailability, and need for formulation optimization. Nanocarrier systems like starch encapsulation have shown promise in enhancing drug delivery, as demonstrated by starch-encapsulated this compound preparations that exhibited sustained release profiles (73% release within 24 hours at physiological pH) and potent neuroprotective activity in Alzheimer's disease models. [4] Similar approaches could improve the antimicrobial efficacy of this compound against bacterial infections. As antibiotic resistance continues to escalate globally, targeting non-essential virulence regulators like ClpP offers an innovative anti-virulence strategy that may exert less selective pressure for resistance development compared to traditional bactericidal agents. With its dual functionality as both antimicrobial and anti-virulence compound, this compound represents a promising starting point for developing much-needed therapeutic alternatives in the ongoing battle against drug-resistant pathogens.

References

Comprehensive Application Note: Methyl Gallate in ROS Detection and Therapeutic Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application note.

Introduction

Methyl gallate (MG), a plant-derived phenolic compound and the methyl ester of gallic acid, has emerged as a significant molecule in biomedical research due to its dual functionality in oxidative stress pathways. This natural compound, chemically known as methyl 3,4,5-trihydroxybenzoate, is widely distributed in various medicinal plants including Terminalia myriocarpa, Bergenia ciliata, and Geranium niveum [1]. MG exhibits a paradoxical nature in oxidative stress management, demonstrating both potent antioxidant properties in normal cells and pro-oxidant activities in cancer cells, making it particularly interesting for therapeutic development. The compound's ability to modulate reactive oxygen species (ROS) has implications for various disease states, including cancer, non-alcoholic fatty liver disease (NAFLD), and other oxidative stress-related conditions [2] [3].

The therapeutic potential of MG spans multiple biological activities, including anti-tumor, anti-inflammatory, anti-oxidant, and anti-microbial properties [4]. Recent research has focused extensively on its anti-cancer mechanisms, particularly in hepatocellular carcinoma (HCC), where MG has demonstrated significant proliferation inhibition both in vitro and in vivo [2]. Understanding the precise mechanisms of ROS modulation by MG requires sophisticated detection methodologies and a comprehensive approach to experimental design. This application note provides detailed protocols and mechanistic insights for researchers investigating the complex relationship between MG and oxidative stress pathways.

Mechanistic Insights: this compound in Oxidative Stress Pathways

The Dual Nature of this compound in ROS Modulation

This compound exhibits a context-dependent behavior in oxidative stress management, functioning as either an antioxidant or pro-oxidant depending on cellular conditions and concentration. In normal cells or under conditions of external oxidative stress, MG demonstrates potent antioxidant activity by scavenging free radicals, inhibiting lipid peroxidation, and chelating metal ions that catalyze ROS production [3] [5]. This protective effect has been demonstrated in Chang liver cells, where MG significantly reduced tert-butyl hydroperoxide (t-BHP) induced cytotoxicity, ROS production, and sub-G1 phase cell accumulation [3]. The antioxidant capabilities include strong ABTS radical scavenging activity and ferric reducing antioxidant power, effectively modulating oxidative stress through regulation of pro- and anti-apoptotic proteins [3].

Conversely, in cancer cells, MG exhibits a pro-oxidant effect that contributes to its anti-tumor activity. Treatment with MG in hepatocellular carcinoma cells (Hep3B, Mahlavu, and HepJ5) increased cellular levels of superoxide and oxidative stress, leading to activation of apoptosis and autophagy pathways [2]. This paradoxical behavior—where MG demonstrates antioxidant properties in normal cells under oxidative stress while inducing ROS-mediated cytotoxicity in cancer cells—represents a key aspect of its therapeutic potential. The compound's ability to selectively enhance oxidative stress in malignant cells while protecting normal tissues from oxidative damage makes it a promising candidate for further therapeutic development.

Key Signaling Pathways Modulated by this compound

Table 1: Major Signaling Pathways Affected by this compound

Pathway Cellular Process Effect of MG Biological Outcome
Mitochondrial Apoptosis Programmed Cell Death ↑ Bax, Bad; ↓ Bcl-2 Activation of Caspase-3 & PARP cleavage [2]
Autophagy Cellular Degradation ↑ Beclin-1, ATG5+12, LC3-I to II conversion Enhanced autophagic flux [2]
MAPK Signaling Stress Response ↑ p38 activation Regulation of cell survival/death [3]
AKT/ERK Growth & Proliferation ↓ Phospho-AKT, ERK Inhibition of cell viability & migration [2]
NF-κB Inflammation Inhibition of activation Reduced inflammatory response [4]

The interplay between these pathways creates a complex network that determines cellular fate following MG treatment. In cancer cells, MG simultaneously activates pro-death pathways while inhibiting survival signals, creating an insurmountable stress condition that leads to cell death. The convergence on ROS as a central mediator makes understanding these interconnected pathways essential for both basic research and therapeutic development.

The following diagram illustrates the key signaling pathways through which this compound modulates oxidative stress and cellular outcomes:

MG_pathways cluster_protective Protective Pathway (Normal Cells) cluster_toxic Toxic Pathway (Cancer Cells) MG MG Antioxidant Antioxidant MG->Antioxidant Prooxidant Prooxidant MG->Prooxidant Nrf2 Nrf2 Antioxidant->Nrf2 HO_1 HO_1 Nrf2->HO_1 Cell_Protection Cell_Protection HO_1->Cell_Protection ROS ROS Prooxidant->ROS Mitochondria Mitochondria ROS->Mitochondria Autophagy Autophagy ROS->Autophagy p38 p38 ROS->p38 AKT AKT ROS->AKT Inhibits ERK ERK ROS->ERK Inhibits Apoptosis Apoptosis Mitochondria->Apoptosis Bcl2 Bcl2 Mitochondria->Bcl2 Bax Bax Mitochondria->Bax p38->Apoptosis Bcl2->Apoptosis Downregulates Bax->Apoptosis Upregulates

Experimental Approaches for ROS Detection in MG Studies

Overview of ROS Detection Methodologies

The investigation of this compound's effects on cellular redox status requires comprehensive ROS detection strategies that can capture both the spatial and temporal dynamics of oxidative stress. Researchers have employed multiple complementary approaches to elucidate MG's mechanisms, with the most informative results coming from integrated assay systems that measure different ROS parameters simultaneously. The current methodologies can be broadly categorized into direct ROS measurement, assessment of oxidative damage markers, and evaluation of downstream cellular responses.

The FlexiCyteTM protocol using the NucleoCounter NC-3000TM system has proven particularly effective in MG studies, allowing for simultaneous quantification of multiple ROS parameters in treated cells [2]. This approach enables researchers to distinguish between different ROS species, particularly superoxide anions from other reactive oxygen species, providing crucial information about the specific oxidative pathways activated by MG treatment. For detection of superoxide production specifically, the Total ROS/Superoxide Detection Kit (Enzo Life Science) has been successfully employed in HCC cells following MG exposure, demonstrating dose-dependent increases in superoxide levels that correlate with apoptosis induction [2].

Complementary Assays for Comprehensive Oxidative Stress Assessment

Beyond direct ROS measurement, secondary assays provide valuable contextual information about the functional consequences of oxidative stress induced by MG. The CYTO-ID Autophagy Detection Kit has been used to demonstrate increased autophagic activity in HCC cells following MG treatment, while the LYSO-ID Green Detection Kit has revealed concomitant lysosome formation [2]. These complementary assessments help establish the functional relationship between ROS generation and cellular responses, providing a more complete picture of MG's mechanism of action.

Additional methodological approaches include measurement of lipid peroxidation using thiobarbituric acid reactive substances (TBARS) assays, antioxidant capacity assessments through FRAP (ferric reducing antioxidant power) and ABTS radical scavenging assays, and evaluation of mitochondrial membrane potential using JC-1 or similar dyes [3]. The integration of these multiple methodologies provides a robust framework for investigating MG's complex effects on cellular redox status, enabling researchers to distinguish between its pro-oxidant and antioxidant activities across different experimental contexts.

Table 2: Key Assays for Evaluating this compound Effects on Oxidative Stress

Assay Type Specific Method Key Parameters Measured Application in MG Studies
Direct ROS Detection Total ROS/Superoxide Detection Kit Superoxide, Total ROS Quantified ROS increase in HCC cells [2]
Antioxidant Capacity ABTS Radical Scavenging TEAC (mM Trolox equivalents) Demonstrated strong antioxidant activity [3]
Antioxidant Capacity FRAP Assay FeSO₄ equivalents (mM) Confirmed reducing power [3]
Lipid Peroxidation Thiobarbituric Acid (TBA) Malondialdehyde levels Inhibited t-BHP induced peroxidation [3]
Autophagy Detection CYTO-ID Staining Autophagic vacuoles Showed increased autophagy in HCC [2]
Lysosome Detection LYSO-ID Green Staining Lysosome formation Correlated with autophagic flux [2]
Apoptosis Detection Annexin V-FITC/PI Staining Phosphatidylserine externalization Confirmed apoptosis induction [2]
Mitochondrial Function JC-1 Staining Mitochondrial membrane potential Not yet reported in MG studies [6]

Detailed Experimental Protocols

Protocol 1: Total ROS and Superoxide Detection in MG-Treated Cells

Principle: This protocol utilizes fluorescent dyes that specifically detect superoxide anions and total reactive oxygen species in live cells, allowing researchers to quantify MG-induced oxidative stress and identify the specific ROS species involved.

Materials:

  • Total ROS/Superoxide Detection Kit (Enzo Life Science, Catalog # ENZ-51010)
  • NucleoCounter NC-3000TM system (ChemoMetec) or flow cytometer
  • MG stock solution (prepare in DMSO or aqueous buffer)
  • Appropriate cell culture reagents and equipment
  • Phosphate-buffered saline (PBS)
  • 37°C incubator with 5% CO₂

Procedure:

  • Cell Preparation and Treatment:

    • Seed cells at a density of 2.4×10⁵ cells per well in 6-well plates and incubate overnight at 37°C with 5% CO₂ to achieve 70-80% confluence.
    • Prepare fresh MG treatment solutions in complete medium at desired concentrations (typically 0-40 μg/mL based on published studies [2]).
    • Replace culture medium with MG-containing medium and incubate for specified time points (typically 6-48 hours, with 24 hours being standard for initial assessment).
  • Staining and Detection:

    • Following MG treatment, harvest cells using gentle trypsinization or non-enzymatic dissociation methods.
    • Wash cells twice with PBS and resuspend in 1X assay buffer at approximately 1×10⁶ cells/mL.
    • Add ROS Detection Stain Solution to cell suspension according to manufacturer's instructions.
    • Incubate stained cells for 30-60 minutes at 37°C protected from light.
    • Analyze samples using NucleoCounter NC-3000TM system or flow cytometer with appropriate filter sets.
  • Data Analysis:

    • For superoxide detection, use excitation/emission of 550/620 nm.
    • For total ROS detection, use excitation/emission of 488/520 nm.
    • Include unstained controls, single-stain controls, and positive controls (e.g., pyocyanin for superoxide; tert-butyl hydroperoxide for total ROS).
    • Express results as fold-change in fluorescence intensity compared to untreated controls.

Troubleshooting Tips:

  • Maintain consistent cell densities across experiments as cell density can influence ROS production.
  • Include a vehicle control (DMSO at same concentration as MG treatments) to account for solvent effects.
  • Process samples immediately after staining to prevent artifactual changes in fluorescence.
  • Use antioxidant controls (N-acetylcysteine) to confirm ROS-specific signals.
Protocol 2: Autophagy and Lysosome Formation Assessment Following MG Treatment

Principle: This protocol employs fluorescent dyes that selectively label autophagic vacuoles and lysosomes, allowing quantification of MG-induced autophagy and its relationship to ROS-mediated stress responses.

Materials:

  • CYTO-ID Autophagy Detection Kit (ENZ-51031, Enzo)
  • LYSO-ID Green Detection Kit (ENZ-51034, Enzo)
  • NucleoCounter NC-3000TM system or fluorescent microplate reader
  • MG stock solutions and cell culture materials
  • Autophagy inhibitors (chloroquine, 3-methyladenine) for validation

Procedure:

  • Cell Treatment and Staining:

    • Seed and treat cells with MG as described in Protocol 1, including appropriate controls.
    • For autophagy detection, harvest cells after MG treatment and resuspend in 1X assay buffer.
    • Add CYTO-ID Green stain solution (1:1000 dilution) and Hoechst 33342 nuclear stain (1:1000 dilution).
    • Incubate for 30 minutes at 37°C in the dark.
    • For lysosome detection, separately stain MG-treated cells with LYSO-ID Green detection reagent according to manufacturer's instructions.
  • Measurement and Analysis:

    • Analyze stained cells using NucleoCounter NC-3000TM system with appropriate fluorescence channels.
    • For CYTO-ID (autophagy): Ex/Em = 480/530 nm
    • For LYSO-ID (lysosomes): Ex/Em = 485/535 nm
    • For Hoechst 33342 (nuclei): Ex/Em = 350/461 nm
    • Include positive control (starvation medium or rapamycin) and inhibitor control (chloroquine).
  • Data Interpretation:

    • Calculate normalized autophagy/lysosome indices by dividing fluorescence intensity by cell number.
    • Express results as fold-change compared to untreated controls.
    • Correlate autophagy/lysosome data with ROS measurements from Protocol 1.

Validation Methods:

  • Perform western blot analysis for LC3-I to LC3-II conversion and p62/SQSTM1 degradation to confirm autophagy induction.
  • Use transmission electron microscopy to visualize autophagic vacuoles ultrastructurally.
  • Employ specific autophagy inhibitors to establish functional relationship between autophagy and MG-induced cytotoxicity.

The experimental workflow for investigating this compound's effects on ROS and related cellular pathways follows a systematic approach:

MG_workflow Start Experimental Design Cell_Culture Cell Culture (Hep3B, Mahlavu, HepJ5, Chang liver cells) Start->Cell_Culture MG_Treatment MG Treatment (0-40 μg/mL, 24-48h) Cell_Culture->MG_Treatment ROS_Detection ROS Detection Assays MG_Treatment->ROS_Detection Functional_Assays Functional Assays ROS_Detection->Functional_Assays Total_ROS Total ROS/Superoxide Detection Kit ROS_Detection->Total_ROS Antioxidant Antioxidant Capacity (ABTS, FRAP) ROS_Detection->Antioxidant Lipid_Perox Lipid Peroxidation (TBA method) ROS_Detection->Lipid_Perox Mechanism Mechanistic Investigation Functional_Assays->Mechanism Viability Cell Viability (SRB, MTT) Functional_Assays->Viability Apoptosis Apoptosis Detection (Annexin V, Caspase) Functional_Assays->Apoptosis Autophagy Autophagy/Lysosome (CYTO-ID, LYSO-ID) Functional_Assays->Autophagy Data_Analysis Data Analysis & Integration Mechanism->Data_Analysis WB Western Blot (Bcl-2, Bax, LC3, etc.) Mechanism->WB Pathway Pathway Analysis (AKT, ERK, p38, NF-κB) Mechanism->Pathway Gene Gene Expression Mechanism->Gene

Data Interpretation and Technical Considerations

Analyzing ROS-Related Outcomes in MG Studies

Interpretation of ROS detection data in this compound studies requires careful consideration of the context-dependent effects observed across different cell types and experimental conditions. In cancer cell models, particularly hepatocellular carcinoma lines, a successful MG treatment typically demonstrates a dose-dependent increase in both superoxide and total ROS levels, accompanied by activation of apoptosis and autophagy markers [2]. The critical threshold for therapeutic efficacy appears to be approximately 40 μg/mL in Hep3B and HepJ5 cells, with significant ROS elevation observed within 24 hours of treatment. Researchers should look for correlation between ROS metrics and functional outcomes, including reduced cell viability, increased sub-G1 population, and elevated caspase-3 cleavage.

In contrast, studies using normal cell lines (e.g., Chang liver cells) or oxidative stress protection models should demonstrate the opposite effect, with MG pretreatment reducing t-BHP induced ROS production and associated cytotoxicity [3]. The protective effects typically manifest at lower concentrations (10-20 μg/mL) and include attenuation of activated p38 signaling and regulation of mitochondrial-mediated cell death proteins. Successful experiments will show statistically significant reduction in ROS parameters compared to oxidative stress controls without MG protection.

Technical Considerations and Optimization Strategies

Several technical factors can significantly influence ROS detection outcomes in MG studies. The cellular density at treatment initiation critically affects ROS measurements, with higher densities potentially yielding attenuated responses due to contact inhibition and metabolic changes. Recommended seeding densities are 2.4×10⁵ cells per well in 6-well plates for endpoint measurements, though researchers should optimize based on specific cell line characteristics. The temporal dynamics of ROS induction also require consideration, with peak superoxide production typically occurring between 12-24 hours after MG treatment in sensitive cancer cells [2].

Appropriate controls are essential for valid interpretation. These should include vehicle controls (DMSO at equivalent concentrations), positive controls for ROS induction (tert-butyl hydroperoxide), antioxidant controls (N-acetylcysteine), and cell-type specific controls where applicable. For mechanistic studies, inclusion of pathway-specific inhibitors (e.g., AKT inhibitors, autophagy inhibitors) can help establish causal relationships between ROS induction and functional outcomes. Researchers should also consider assay interference possibilities, particularly when using higher MG concentrations, and include appropriate stain-only and compound-only controls to account for autofluorescence or direct interactions between MG and detection reagents.

Conclusion

This compound represents a promising natural compound with demonstrated efficacy in modulating oxidative stress pathways across multiple disease models. The detailed protocols and methodological considerations presented in this application note provide researchers with a comprehensive framework for investigating MG's complex mechanisms of action. The dual functionality of MG—acting as a pro-oxidant in cancer contexts while serving antioxidant functions in normal cells under oxidative stress—highlights its potential as a targeted therapeutic agent with selective toxicity.

The relationship between MG-induced ROS and cellular outcomes depends on multiple factors, including cell type, metabolic state, MG concentration, and treatment duration. Successful investigation of these relationships requires integrated methodological approaches that combine direct ROS measurement with functional assessments of apoptosis, autophagy, and pathway activation. The protocols described herein have been validated in published studies and can be adapted to various research contexts, from basic mechanism studies to drug development applications.

As research on this compound continues to evolve, future directions should include more detailed investigation of its tissue-specific effects, potential combinations with conventional therapeutics, and advanced in vivo imaging of ROS modulation. The methodological foundation provided in this application note will support these continued investigations, contributing to the rational development of MG and related compounds as potential therapeutic agents.

References

methyl gallate xenotransplantation zebrafish model

Author: Smolecule Technical Support Team. Date: February 2026

Methyl Gallate & Anti-HCC Evidence

This compound (MG) is a natural polyphenolic compound (molecular weight: 184.15 g/mol) found in various traditional medicinal plants. It demonstrates multiple pharmacological activities, including antitumor, antioxidant, and anti-inflammatory effects [1]. Recent studies show MG has promise as an anti-cancer agent for Hepatocellular Carcinoma (HCC).

Research on the human HCC cell line BEL-7402 demonstrates that MG inhibits proliferation, migration, and invasion in vitro. It also suppresses tumor growth in vivo in a mouse xenograft model [2]. The anti-tumor activity is linked to the AMPK/NF-κB signaling pathway; MG downregulates protein expression of AMPK, NF-κB, and p-NF-κB, which in turn affects downstream processes like Epithelial-Mesenchymal Transition (EMT) and matrix metalloproteinase (MMP) expression [2].

Zebrafish Xenotransplantation Protocol

This protocol details the evaluation of MG's efficacy against HCC using a zebrafish embryo xenograft model, optimized from established methods [3] [2] [4].

Preparation of Zebrafish Embryos
  • Animal Model: Use wild-type (AB strain) zebrafish embryos.
  • Husbandry: Maintain adult fish at 28.5°C on a 14-hour light/10-hour dark cycle.
  • Embryo Collection: Generate embryos by natural mating and raise them in system water.
  • Selection: At 2 days post-fertilization (dpf), dechorionate embryos manually and anesthetize with 0.003% tricaine.
Preparation of Tumor Cells
  • Cell Line: Use the human HCC cell line BEL-7402 [2]. Other lines like HCT116 (colorectal cancer) can also be used to model the xenotransplantation process [4].
  • Culture: Maintain cells in RPMI 1640 or DMEM medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.
  • Fluorescent Labeling: Label cells with a fluorescent protein (e.g., GFP) for in vivo tracking.
Microinjection Procedure
  • Time: Perform at 2 dpf.
  • Cell Harvest: Prepare a single-cell suspension at a concentration of 10,000-20,000 cells/μL.
  • Needle: Load suspension into borosilicate glass capillary needles.
  • Injection: Using a microinjector, inject approximately 100-400 cells into the yolk sac of the anesthetized embryo.
  • Quality Control: Discard embryos with cells injected into the incorrect location or those that show immediate cell leakage into the circulation.
Drug Treatment and Incubation
  • MG Solution: Prepare MG stock in DMSO and dilute to working concentrations in embryo water. The final DMSO concentration should not exceed 0.1%.
  • Treatment: After injection, randomly distribute embryos into groups in multi-well plates. Add MG dissolved in the incubation medium.
  • Temperature: A critical optimization is to incubate injected embryos at 34°C to 36°C instead of the standard 28°C. This temperature compromise enhances human tumor cell proliferation while maintaining acceptable embryo survival rates (80-95%) [4].
  • Duration: Treat embryos for 2-4 days, refreshing the drug solution as needed.
Imaging and Quantitative Analysis
  • Image Acquisition: Image embryos daily using fluorescence microscopy to track tumor cell proliferation and dissemination.
  • Quantification with ZFtool: Use automated image analysis software like ZFtool to calculate a Proliferation Index. This index is based on the area and mean intensity of GFP-positive cells, automatically correcting for individual embryo autofluorescence [4].

Quantitative Data Analysis

Table 1: Summary of Key Experimental Findings on MG's Effects in HCC Models

Experimental Model Key Findings on this compound (MG) Concentrations Used Observed Effects
BEL-7402 Cells (In Vitro) [2] Inhibited cell proliferation (MTT assay) 20 - 640 μM Dose-dependent reduction in cell viability
Suppressed colony formation 40, 80, 160 μM Significant reduction in number and size of colonies
Inhibited migration & invasion (Wound healing, Transwell) 40, 80, 160 μM Reduced wound closure and number of invading cells
BEL-7402 Xenograft in Mice (In Vivo) [2] Suppressed tumor growth 50, 100 mg/kg Reduced tumor volume and weight
Zebrafish Xenotransplantation Model [4] Optimal tumor cell proliferation Incubation at 34°C & 36°C Higher proliferation index at 36°C; better for drug testing

Table 2: Molecular Changes Induced by MG in BEL-7402 HCC Cells [2]

Molecular Category Specific Protein/Genes Regulation by MG
Signaling Pathway AMPK, NF-κB, p-NF-κB ↓ Downregulated

| Epithelial-Mesenchymal Transition (EMT) | E-cadherin Vimentin | ↑ Upregulated ↓ Downregulated | | Matrix Metalloproteinases (MMPs) & Inhibitor | MMP-2, MMP-9 TIMP-2 | ↓ Downregulated ↑ Upregulated |

Implementation Workflow & MG Mechanism

The following diagrams, created with Graphviz, illustrate the experimental workflow and the proposed molecular mechanism of action for this compound.

mg_mechanism MG This compound (MG) AMPK AMPK MG->AMPK Inhibits NFkB NF-κB (p-NF-κB) AMPK->NFkB Regulates Proliferation Inhibition of Tumor Cell Proliferation AMPK->Proliferation EMT Epithelial-Mesenchymal Transition (EMT) NFkB->EMT Promotes MMPs MMP-2 / MMP-9 NFkB->MMPs Activates TIMP TIMP-2 NFkB->TIMP Represses Invasion Inhibition of Cell Invasion & Migration EMT->Invasion MMPs->Invasion TIMP->Invasion

Diagram 1: Proposed Molecular Mechanism of this compound in HCC. MG inhibits the AMPK/NF-κB signaling pathway. This leads to the downregulation of EMT markers (like Vimentin) and MMPs, while upregulating the inhibitor TIMP-2. The collective effect is the suppression of HCC cell proliferation, migration, and invasion [2].

workflow cluster_day1 Day 1-2: Preparation cluster_day2 Day 2: Xenotransplantation cluster_day2to5 Day 2-5: Treatment & Incubation cluster_day5 Day 3-5: Analysis & Quantification A Harvest & Label HCC Cells (GFP+) C Microinject Cells into Yolk Sac A->C B Collect & Prepare 2 dpf Zebrafish Embryos B->C D Incubate at 36°C with This compound C->D E Image Tumors (Fluorescence Microscope) D->E F Quantify Proliferation (ZFtool Software) E->F

Diagram 2: Workflow for MG Efficacy Testing in Zebrafish Xenografts. The procedure involves preparing fluorescently labeled cancer cells and zebrafish embryos, microinjecting cells into the embryo yolk, incubating at an optimized temperature with MG, and finally imaging and quantifying tumor progression [3] [2] [4].

Conclusion

The zebrafish xenotransplantation model is a powerful, rapid, and cost-effective in vivo system for preclinical drug evaluation. This compound shows significant promise as a therapeutic agent for Hepatocellular Carcinoma, and the protocols detailed here provide a robust framework for researchers to investigate its efficacy and mechanism of action. Key advantages of this model include the high throughput of embryo injection and the powerful visualization of tumor processes, accelerated by temperature optimization to 36°C for human cell studies [3] [4].

References

Understanding the Problem: pH-Induced Degradation

Author: Smolecule Technical Support Team. Date: February 2026

The primary challenge is that methyl gallate's phenolic hydroxyl groups undergo deprotonation as pH increases, making the molecule highly reactive and susceptible to oxidation [1]. This process can lead to the formation of quinoid structures and other degradation products, ultimately reducing its effectiveness [1].

The table below summarizes the key pH-dependent behaviors of this compound (MeG) observed in experimental studies:

pH Range Observed Behavior of this compound Key Findings & Consequences
pH < ~7 Relatively stable [2] Lower risk of degradation.
pH > 8.0 Significant degradation and oxidation [1] Onset of oxidative reactions; decreased stability.
pH > 9.0 Formation of quinoid structures [1] Pronounced degradation; observable by a decrease in UV absorbance at 320 nm and a slight absorbance rise around 500 nm [1].

Troubleshooting Guide: Strategies for Stabilization

Based on the underlying chemistry, here are practical approaches to minimize degradation in your experiments.

  • Strictly Control pH: Maintain the experimental pH below 8.0, and ideally closer to neutral (pH 6-7.5), whenever possible [2] [1]. Use a well-chosen buffer system.
  • Use Anaerobic Conditions: Conduct reactions under an inert atmosphere like nitrogen or argon to exclude oxygen, which drives the oxidation of deprotonated this compound [1].
  • Optimize Buffer Composition: Choose a buffer with a pKa within ±1 unit of your desired pH for optimal buffering capacity [3] [4]. Avoid buffers with components that might catalyze unwanted reactions.
  • Minimize Processing Time at High pH: Limit the duration that this compound is exposed to alkaline conditions. Prepare fresh solutions and proceed with downstream steps promptly.

Experimental Protocol: Monitoring this compound Stability

This methodology, adapted from a published spectroscopic study, allows you to directly monitor this compound stability under different conditions [1].

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., in water or a water-miscible solvent like methanol).
    • Prepare the buffer solutions you wish to test, ensuring they cover a range of pH values (e.g., pH 6.5, 7.4, 8.0, and 9.0).
  • Stability Assay:

    • Mix the this compound stock solution with the different buffers in a defined ratio.
    • Incubate the mixtures at a constant temperature (e.g., 37°C).
    • At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), sample the mixtures.
  • Analysis by UV-Vis Spectrophotometry:

    • Measure the UV-Vis absorption spectrum of each sample immediately after sampling.
    • Key Metrics to Monitor:
      • Decrease at ~275 nm: The characteristic peak of native this compound will diminish as it degrades [1].
      • Increase at ~320 nm: This indicates the formation of deprotonated species, a precursor to degradation [1].
      • Increase at 400-600 nm: The appearance of absorbance in this range is a direct indicator of oxidation and the formation of quinoid products [1].

This workflow can be visualized as follows:

Start Start Experiment Prep Prepare MeG and Buffer Solutions Start->Prep Mix Mix MeG with Buffers at Different pHs Prep->Mix Incubate Incubate at Set Temperature Mix->Incubate Sample Sample at Time Intervals Incubate->Sample Analyze UV-Vis Spectral Analysis Sample->Analyze Monitor Monitor Key Wavelengths Analyze->Monitor

References

Mechanisms of Action: How Methyl Gallate Fights Resistance

Author: Smolecule Technical Support Team. Date: February 2026

Methyl gallate attacks bacteria and enhances antibiotics through several key mechanisms, which are summarized in the diagram below.

G Mechanisms of this compound Against Bacteria cluster_primary Primary Antibacterial Effects cluster_adjuvant Antibiotic Adjuvant Effects MG This compound (MG) CellMembrane Cell Membrane Damage (Morphological changes, plasmoptysis) MG->CellMembrane Direct Attack Metabolism Inhibition of Energy Metabolism (Succinate dehydrogenase, respiration) MG->Metabolism Energy Disruption Virulence Reduction of Virulence & Biofilms (Quorum sensing, motility, exopolysaccharides) MG->Virulence Anti-virulence BetaLactamase Potential β-lactamase Inhibition (Restores activity of unstable antibiotics) MG->BetaLactamase Enzyme Inhibition EffluxPump Efflux Pump Gene Suppression (Reduces antibiotic expulsion) MG->EffluxPump Gene Regulation Synergy Direct Synergy with Antibiotics (Checkerboard assay confirmed) MG->Synergy Combination Effect

The primary antibacterial effects make bacteria weaker, while the adjuvant effects help conventional antibiotics work more effectively.

Key Experimental Protocols for Combination Therapy

To evaluate this compound in your lab, here are detailed methodologies for core experiments.

Checkerboard Assay for Synergy Testing

This assay determines if the combination of MG and an antibiotic has a synergistic effect.

  • Objective: To determine the Fractional Inhibitory Concentration (FIC) index and assess the interaction between MG and an antibiotic.
  • Materials: Cation-adjusted Mueller Hinton II (MHBII) broth, sterile 96-well plates, this compound, the antibiotic of interest, and a bacterial suspension adjusted to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL) and further diluted in broth.
  • Procedure:
    • Prepare Drug Dilutions: In a 96-well plate, serially dilute the antibiotic along the x-axis and MG along the y-axis, creating a matrix with a range of concentrations of both compounds [1] [2] [3].
    • Inoculate: Add the prepared bacterial suspension to each well for a final density of approximately 10^5 CFU/mL.
    • Incubate: Cover the plate and incubate aerobically at 37°C for 16-24 hours.
    • Read Results: Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination visually or using a microplate reader at 600 nm.
  • Data Analysis: Calculate the FIC index using the formula: ∑FIC = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of MG in combination / MIC of MG alone) Interpret the index as follows: Synergy (≤0.5), Additive (>0.5 to ≤1.0), Indifference (>1.0 to ≤4.0), or Antagonism (>4.0) [1] [2] [3].
Time-Kill Assay

This protocol evaluates the bactericidal activity and the rate of killing over time.

  • Objective: To confirm the synergistic, bactericidal effect of the MG-antibiotic combination over 24 hours.
  • Materials: MHBII broth, this compound, antibiotic, sterile test tubes.
  • Procedure:
    • Prepare Tubes: Set up tubes containing MHBII with: the antibiotic at its MIC, MG at its MIC, the antibiotic and MG in combination at sub-MIC or MIC levels, and a growth control (broth and bacteria only).
    • Inoculate: Add the bacterial suspension to a final density of ~10^5 to 10^6 CFU/mL.
    • Incubate and Sample: Incubate the tubes at 37°C. Take samples (e.g., 100 µL) from each tube at 0, 2, 4, 6, 8, and 24 hours.
    • Plate and Count: Serially dilute the samples, plate them on agar, and incubate. Count the colonies after 24-48 hours to determine the CFU/mL at each time point.
  • Data Analysis: Plot time (hours) versus log10 CFU/mL. A synergistic effect is defined as a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent after 24 hours. Bactericidal activity is a ≥3-log10 reduction from the initial inoculum [3].
Assessment of Anti-virulence Activity

MG's ability to reduce bacterial pathogenicity without killing the bacteria can be assessed.

  • Objective: To quantify the reduction in virulence factors like biofilm formation and pyocyanin production in the presence of sub-inhibitory concentrations of MG.
  • Biofilm Assay (Crystal Violet):
    • Grow bacteria with sub-MIC MG in a 96-well plate for 24-48 hours.
    • Remove planktonic cells, stain adhered biofilms with crystal violet, and dissolve the dye in ethanol or acetic acid.
    • Measure the absorbance at 570-600 nm. Lower absorbance indicates reduced biofilm formation [4].
  • Pyocyanin Extraction and Quantification:
    • Grow P. aeruginosa with sub-MIC MG.
    • Extract pyocyanin from the supernatant with chloroform and then re-extract into HCl.
    • Measure the absorbance of the pink solution at 520 nm. The pyocyanin concentration is proportional to the absorbance [4].

Summary of Research Findings

The table below summarizes quantitative data from recent studies on MG's efficacy.

Bacterial Strain MG MIC (µg/mL) Combined Antibiotic FIC Index (Outcome) Key Observed Effects
S. aureus (MRSA) ATCC 43300 [3] 1600 Ampicillin ≤0.5 (Synergy) Restored activity of β-lactamase-unstable antibiotics; Morphological changes
S. aureus (MRSA) Clinical Isolates [3] Not Specified Penicillin G ≤0.5 (Synergy) Enhanced anti-MRSA activity of penicillin G
Salmonella Typhimurium ATCC 14028 [2] 500 Marbofloxacin 0.5 (Synergy) Increased anti-invasive activity; No negative PK interaction in rats
XDR P. aeruginosa Clinical Isolates [4] 256–384 Ceftazidime, Meropenem, Gentamicin Reduced MICs (Synergistic) Inhibited biofilm, motility, pyocyanin; Suppressed efflux pump genes
Nalidixic Acid-Resistant E. coli [1] 250 Nalidixic Acid 0.56 (Partial Synergy) Improved inhibition of resistant pathogens

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems in MG research.

  • Issue: Low or No Synergistic Effect in Checkerboard Assay

    • Solution: Verify the stability and solubility of MG in your solvent (e.g., DMSO). Ensure the final concentration of solvent (typically ≤1-2% v/v) does not affect bacterial growth. Test a wider range of MG-to-antibiotic ratios and confirm the quality and potency of your antibiotic stock solution [1] [3].
  • Issue: High MIC Values for this compound

    • Solution: High MICs (e.g., >500 µg/mL) are common, as MG's primary value may lie in its anti-virulence and adjuvant effects at sub-inhibitory concentrations. Focus experiments on sub-MIC levels to study biofilm inhibition, motility, and synergy without killing the bacteria [4] [3].
  • Issue: Difficulty in Differentiating Synergy from Additive Effects

    • Solution: Complement the checkerboard assay with a time-kill assay. True synergy is confirmed by a ≥2-log10 reduction in CFU/mL with the combination over 24 hours, which provides a more dynamic and conclusive measure of bactericidal cooperation [3].
  • Issue: Inconsistent Results in Anti-virulence Assays

    • Solution: Meticulously standardize growth conditions (inoculum size, media, aeration, incubation time), as virulence factor expression is highly sensitive to the environment. Use positive and negative controls in every experiment [4].

Frequently Asked Questions (FAQs)

  • Q1: Does this compound affect the pharmacokinetics of co-administered antibiotics?

    • A1: A study in rats showed that co-administration of MG with marbofloxacin did not significantly alter the key pharmacokinetic parameters (AUC, Cmax, half-life) of the antibiotic. This suggests MG may be combined without negatively impacting the drug's exposure levels, though more research is needed for other antibiotics and in humans [2].
  • Q2: What is the primary mechanism behind the synergy with β-lactam antibiotics against MRSA?

    • A2: While MG shows only weak direct β-lactamase inhibition, the synergy appears to stem from its ability to damage the bacterial cell membrane (as seen in SEM studies) and potentially disrupt other cellular processes. This damage may facilitate increased antibiotic penetration, making the bacteria more susceptible to β-lactams [3] [5].
  • Q3: Can this compound reverse efflux pump-mediated resistance?

    • A3: Yes. Research on XDR P. aeruginosa demonstrates that MG can reduce the expression of efflux pump genes. By suppressing these pumps, MG can prevent the expulsion of antibiotics from the bacterial cell, allowing intracellular concentrations to reach effective levels [4].
  • Q4: Is this compound effective against Gram-negative bacteria?

    • A4: Absolutely. Studies have shown efficacy against major Gram-negative pathogens, including Extensively Drug-Resistant (XDR) P. aeruginosa, Salmonella Typhimurium, and *E. coli*. MG combats them through a combination of anti-virulence activity, efflux pump suppression, and direct synergy with antibiotics [4] [1] [2].

References

methyl gallate analytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

Methyl Gallate HPLC Method Validation Data

The following table summarizes key validation parameters for a stability-indicating RP-HPLC method for this compound, as reported in recent studies. This data can serve as a benchmark for your own method validation.

Parameter Reported Value / Outcome Experimental Conditions (from cited sources)
Detection Wavelength 271 nm [1] / 280 nm [2] RP-HPLC with PDA detector [1] [2].
Linearity Range 5 - 50 μg/mL [1] Calibration curve showed excellent correlation [1].
Precision (Repeatability) RSD < 1.20% [2] Calculated from relative standard deviation (RSD) of multiple injections [2].
Accuracy (Recovery) 100.67% - 104.86% [1] Determined by spiking and recovery experiments [1].
LOD (Limit of Detection) 0.05 μg/mL [1] Signal-to-noise ratios of 3:1 for LOD [1].
LOQ (Limit of Quantification) 0.07 μg/mL [1] Signal-to-noise ratios of 10:1 for LOQ [1].
Robustness Stable under acidic, neutral, and photolytic conditions [1] Assessed by analyzing samples under varied conditions [1].
Forced Degradation ~20% degradation under alkaline conditions in 1 hour [1] Stability-indicating method; major degradation occurred in base [1].

Detailed HPLC Analytical Protocol

Here is a detailed methodology for the assay of this compound, developed and validated as a stability-indicating method [1].

  • Instrumentation: RP-HPLC system equipped with a Photodiode Array (PDA) detector.
  • Column: Thermo Hypersil BDS-C18 (250 mm x 4.6 mm, 5.0 μm) [1]. Other C18 columns like SunFireTM C18 have also been used successfully for similar phenolic compounds [2].
  • Mobile Phase: Isocratic elution with a mixture of 0.01% o-phosphoric acid in water and acetonitrile in a ratio of 88:12 (v/v) [1].
  • Flow Rate: 1.0 mL/min [1].
  • Detection Wavelength: 271 nm [1].
  • Column Temperature: Maintained at ambient temperature (e.g., 25°C) [2].
  • Injection Volume: 10-20 μL (a common range for standard HPLC systems) [2].
  • Sample Preparation: Accurately weigh and dissolve the this compound standard and test samples in the mobile phase or a suitable solvent like methanol. Filter through a 0.45 μm or 0.22 μm membrane filter before injection [2] [1].

Troubleshooting Guides & FAQs

Peak Shape and Resolution Issues
  • Problem: Tailing or Broad Peaks

    • Cause: Column degradation or strong interaction with residual silanols on the stationary phase.
    • Solution: Ensure the mobile phase pH is adequately acidic (e.g., using 0.1% formic acid [2] or 0.01% o-phosphoric acid [1]) to suppress silanol activity. Flush the column according to the manufacturer's instructions to remove contaminants.
  • Problem: Inadequate Resolution from Nearby Peaks

    • Cause: The isocratic mobile phase may not be optimal for separating complex mixtures.
    • Solution: Consider switching to a gradient elution program. For example, a method analyzing multiple compounds in an herbal prescription used a water-acetonitrile gradient with 0.1% formic acid to achieve separation [2].
  • Problem: Peak Splitting

    • Cause: A contaminated injection needle or a poorly packed chromatographic column.
    • Solution: Check and clean the injection system. If the problem persists, test the method on a different column of the same type.
System Performance Issues
  • Problem: Retention Time Drift

    • Cause: Inconsistent mobile phase composition or column temperature fluctuations.
    • Solution: Prepare the mobile phase fresh and ensure it is thoroughly mixed. Use a column oven to maintain a stable temperature.
  • Problem: High Backpressure

    • Cause: Blockage in the system (frits, tubing) or particulates in the mobile phase/samples.
    • Solution: Filter all solvents and samples through a 0.45 μm or finer filter. Check and replace the column inlet frit if necessary.
  • Problem: Baseline Noise or Drift

    • Cause: Contaminated mobile phase, a leaking detector cell, or air bubbles in the system.
    • Solution: Use high-purity reagents. Degas the mobile phase thoroughly. Check for and purge air bubbles from the detector.
Method Validation and Data Quality
  • Problem: Poor Recovery in Accuracy Studies

    • Cause: Incompatibility between the sample solvent and the mobile phase, leading to precipitation or poor dissolution.
    • Solution: Ensure the sample is fully dissolved in a solvent that is miscible with and weaker than the mobile phase.
  • Problem: Low Sensitivity (High LOD/LOQ)

    • Cause: Suboptimal detector settings or sample loss during preparation.
    • Solution: Verify the detector wavelength is set at the maximum absorbance for this compound (271 nm). Concentrate the sample if necessary.

Experimental Workflow Diagram

The following diagram visualizes the complete lifecycle of method development and validation.

workflow cluster_validation Validation Parameters Start Start: Method Development A Define Analytical Goal Start->A B HPLC Condition Setup A->B C System Suitability Test B->C D Method Validation C->D E Routine Analysis D->E V1 Specificity V2 Linearity V3 Accuracy V4 Precision V5 LOD/LOQ V6 Robustness End Ongoing QC E->End

Troubleshooting Logic Diagram

This flowchart provides a systematic approach to diagnosing and resolving common HPLC problems.

troubleshooting Start HPLC Issue Identified Q1 Poor Peak Shape? Start->Q1 Q2 Retention Time Shift? Q1->Q2 No A1 Check column condition. Use acidic mobile phase. Q1->A1 Yes Q3 High System Pressure? Q2->Q3 No A2 Prepare fresh mobile phase. Stabilize temperature. Q2->A2 Yes Q4 Noisy Baseline? Q3->Q4 No A3 Filter solvents/samples. Check for clogging. Q3->A3 Yes Q5 Poor Resolution? Q4->Q5 No A4 Degas mobile phase. Clean detector cell. Q4->A4 Yes A5 Optimize mobile phase with gradient elution. Q5->A5 Yes

References

methyl gallate storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

Storage & Handling Specifications

While peer-reviewed literature specifically detailing methyl gallate's storage stability is limited, the following table summarizes critical handling information from available data.

Aspect Specification Source / Context
Recommended Storage Temp. 20°C [1] Manufacturer's safety data sheet
Physical Form Solid [1] Manufacturer's safety data sheet
Storage Conditions Tightly closed in a dry, cool place [1] Manufacturer's safety data sheet
Key Incompatibilities Oxidizing agents, Reducing agents, Water [1] Manufacturer's safety data sheet; avoid conditions that may degrade the compound.
Hazards & Protections Causes skin/eye irritation; wear protective gloves/eye protection [1] Standard laboratory safety practice for handling fine powders.

Stability & Degradation Insights

Understanding how this compound behaves under different conditions is crucial for experimental design and interpretation.

  • Thermal Stability: this compound demonstrates significant stability at high temperatures. One study showed that in a frying process at 180°C, it effectively prevented the formation of lipid-peroxidation carbonyls, performing better than the synthetic antioxidant TBHQ [2]. Another study at 120°C also confirmed its high antioxidant efficiency in oil [3].
  • Chemical Stability: The primary stability concern is hydrolysis. The ester bond in this compound can be broken down in the presence of water, especially under certain pH conditions, reverting it to gallic acid [4]. Storing the compound in a tightly sealed container in a dry environment is essential to minimize exposure to moisture.
  • Solvent Effects: Its antioxidant activity and stability are highly dependent on the solvent. Research indicates this compound has the highest bimolecular rate constant (k₂) for scavenging DPPH radicals in alcoholic solvents like Ethanol, followed by Methanol and t-BuOH [5]. The stability of its solutions should be verified for each specific experimental setup.

Troubleshooting Common Experimental Issues

Problem Possible Cause Solution
Low Biological Activity Compound degradation due to improper storage or solvent. Prepare fresh stock solutions before use. Verify solvent compatibility (e.g., use EtOH or MeOH) [5].
Inconsistent Results Hydrolysis of this compound to gallic acid in aqueous buffers. Check the pH of your buffer system. For long-term incubations, confirm compound integrity via HPLC.
Poor Solubility Polyphenol structure limits aqueous solubility. Solubilize first in a small volume of a compatible organic solvent (e.g., DMSO, ethanol) before diluting with aqueous buffer [4].

Experimental Protocols from Research

Here are detailed methodologies for key experiments involving this compound, as cited in recent literature.

Protocol: Encapsulation of this compound in Starch Nanoparticles

This protocol is used to improve this compound's bioavailability and delivery for neurological studies [4].

  • Reagents: Maize starch, this compound, Sodium hydroxide (NaOH), Acetone.
  • Method:
    • Gelatinization: Boil 5 g of maize starch in a 0.4 M NaOH solution at 80°C.
    • Loading: Add 0.3% (w/w) this compound to the gelatinized starch.
    • Precipitation: Add acetone dropwise under constant stirring for 10 hours at 60°C.
    • Purification: Frequently extract the reaction mixture with acetone to remove unencapsulated (free) this compound.
    • Recovery: Separate the starch-encapsulated this compound (SEMG) via centrifugation, dry at room temperature, and grind into a fine powder.
  • Key Measurements:
    • Loading Efficiency (LE): Quantify free this compound in the supernatant at 270 nm using a UV-Vis spectrophotometer. Calculate LE as: LE(%) = [Total MG] - [Supernatant MG] / [Total MG] x 100. One study achieved 83% loading efficiency [4].
    • Release Kinetics: Dissolve SEMG in PBS (pH 7.4) at 37°C with stirring. Collect supernatant at set intervals and measure this compound release at 270 nm. The same study showed 73% release within 24 hours [4].
Protocol: Assessing Antioxidant Activity via DPPH Assay

This method determines the kinetic activity and capacity of this compound as an antioxidant in different solvents [5].

  • Reagents: this compound, DPPH• (2,2-diphenyl-1-picrylhydrazyl), various solvents (e.g., EtOH, MeOH, MeCN).
  • Method:
    • Prepare a 60 µM stock solution of DPPH• in the desired solvent.
    • Prepare stock solutions of this compound (18–240 µM) in the same solvent.
    • Mix the this compound solution with the DPPH• solution and monitor the decay of the DPPH• absorbance at its λmax (e.g., 517-520 nm) over time.
  • Kinetic Analysis:
    • The decay of DPPH• in the presence of excess antioxidant follows a pseudo-first-order reaction. The bimolecular rate constant (k₂) is determined from the slope of the pseudo-first-order rate constant (k₁) versus antioxidant concentration.
    • Stoichiometry: The number of DPPH• molecules reduced by one molecule of this compound is determined and varies by solvent (e.g., ~4.6 in EtOH, ~3.0 in MeCN) [5].

Mechanisms of Action in Biological Systems

This compound exerts protective effects in various disease models, primarily through antioxidant and anti-apoptotic pathways. The diagram below illustrates its role in mitigating oxidative stress-induced damage, as observed in studies on osteoarthritis and skin toxicity.

mg_mechanism External_Stimulus External Stress (e.g., TBHP, 1-Nitropyrene) Oxidative_Stress Oxidative Stress (ROS Production) External_Stimulus->Oxidative_Stress Apoptosis Apoptosis Activation (Cleaved Caspases, PARP) Oxidative_Stress->Apoptosis ECM_Degradation ECM Degradation Oxidative_Stress->ECM_Degradation SIRT3 Sirt3 Upregulation Autophagy Enhanced Autophagy SIRT3->Autophagy Autophagy->Apoptosis Inhibits Autophagy->ECM_Degradation Inhibits Cell_Death Cell Death Apoptosis->Cell_Death ECM_Degradation->Cell_Death Protection Cell Protection & Survival Methyl_Gallate This compound Treatment Methyl_Gallate->Oxidative_Stress Scavenges Methyl_Gallate->SIRT3

The provided information and protocols should serve as a robust foundation for your work with this compound.

Disclaimer: This guide synthesizes information from scientific literature and commercial safety sheets. It is intended for research purposes only. For specific drug development applications, please conduct full, GMP-compliant stability and safety testing.

References

optimizing methyl gallate extraction from plants

Author: Smolecule Technical Support Team. Date: February 2026

Methyl Gallate Extraction & Separation Methods

The table below summarizes the key techniques used for extracting and isolating this compound from plant materials.

Method Mechanism Key Parameters / Results Advantages Disadvantages
Molecularly Imprinted Solid Phase Extraction (MISPE) [1] Polymer with MG-specific sites selectively binds target molecules. Binding capacity: 57.6 mg/g; Imprinting Factor: 3.3 [1] High selectivity, efficient for complex plant matrices [1] Complex polymer synthesis required [1]
High-Speed Counter-Current Chromatography (HSCCC) [2] Partitioning in a two-phase solvent system without solid support. Solvent: Ethyl acetate-ethanol-water (5:1:5); Yield: 57.5 mg from 120 mg extract; Purity: >97% [2] High purity, no irreversible adsorption [2] Requires specialized equipment [2]
Ultrasound-Assisted Extraction (UAE) [3] Cavitation bubbles break plant cells to release compounds. Short time, low cost, low solvent volume [3] Efficiency, speed [3] Heat may degrade compounds [3]
Microwave-Assisted Extraction (MAE) [3] Microwave energy heats solvents to partition compounds. Short time, low space/solvent requirement [3] Rapid, efficient [3] High energy cost, heat risk, sample size considerations [3]

Detailed Experimental Protocols

Selective Extraction with MISPE

This advanced method is highly effective for purifying MG from complex plant extracts [1].

  • Polymer Synthesis: Synthesize the molecularly imprinted polymer (MIP) using methacrylamide (MAAm) as the functional monomer, trimethylolpropane trimethacrylate (TRIM) as the crosslinker, and methanol as the porogen [1].
  • Extraction Setup: Pack the synthesized MG-MIP into a solid-phase extraction cartridge or a custom frit (e.g., using a syringe and PTFE membrane) [1].
  • Sample Loading: Pass the crude plant extract (e.g., a methanolic extract of Caesalpinia pulcherrima) through the MG-MISPE cartridge [1].
  • Washing: Use deionized water as a washing solvent to remove weakly adsorbed impurities. The volume and flow rate should be optimized [1].
  • Elution: Recover the purified this compound by eluting with acetonitrile. The volume and time should be optimized for maximum recovery [1].

The following workflow diagram outlines the key stages of this MISPE protocol:

MG_MISPE_Workflow Start Start: Plant Material Step1 Extract with Methanol Start->Step1 Step3 Load Extract Step1->Step3 Step2 Prepare MISPE Cartridge Step2->Step3 Step4 Wash with Deionized Water Step3->Step4 Step5 Elute with Acetonitrile Step4->Step5 End Obtain Purified This compound Step5->End

Purification with High-Speed Counter-Current Chromatography (HSCCC)

For preparative-scale isolation of high-purity MG, follow this established protocol [2].

  • Solvent System Preparation: Prepare the two-phase solvent system by thoroughly mixing ethyl acetate, ethanol, and water at a volume ratio of 5:1:5. Allow it to settle until the two phases are completely separated [2].
  • Sample Preparation: Dissolve 120 mg of the crude dried plant extract (e.g., from Acer truncatum Bunge leaves) in a mixture of the upper and lower phases of the solvent system [2].
  • HSCCC Operation: Load the sample into the HSCCC apparatus. Use the upper phase as the stationary phase and the lower phase as the mobile phase, or vice versa, as optimized for the system.
  • Fraction Collection: Collect eluted fractions automatically based on time or volume.
  • Analysis and Identification: Analyze the collected fractions using HPLC to identify those containing MG (with over 97% purity). Confirm the identity of the compound using ¹H NMR and ¹³C NMR [2].

Troubleshooting Common Issues

How can I prevent or break emulsions during liquid-liquid extraction?

Emulsion formation is a common challenge when samples contain surfactant-like compounds (e.g., phospholipids, proteins) [4].

  • Prevention: Gently swirl the separatory funnel instead of shaking it vigorously. This provides sufficient contact between phases without causing excessive emulsion formation [4].
  • Breaking Emulsions: If an emulsion forms, try these techniques:
    • Salting Out: Add brine (salt water) to increase the ionic strength of the aqueous layer, forcing the separation of the phases [4].
    • Centrifugation: Centrifuge the mixture to isolate the emulsion material in the residue [4].
    • Filtration: Filter the mixture through a plug of glass wool or highly silanized phase separation filter paper [4].
    • Solvent Adjustment: Add a small amount of a different organic solvent to change the solvent properties and break the emulsion [4].
  • Alternative Technique: For samples prone to emulsions, consider Supported Liquid Extraction (SLE). In SLE, the aqueous sample is loaded onto a solid support (e.g., diatomaceous earth), and an organic solvent is passed over it. This technique avoids the formation of emulsions altogether [4].
A significant amount of this compound is lost during my purification steps. What can I do?
  • Problem: Low recovery during purification.
  • Solution: Consider using a molecularly imprinted polymer (MIP) designed for this compound [1]. This technology offers high selectivity and binding capacity (up to 57.6 mg/g), which can significantly improve your yield from complex plant matrices compared to non-selective methods [1].

Important Technical Notes

  • Source Consideration: this compound is a natural constituent of maple leaves (Genus Acer) [5]. Be aware that using methanol for extraction can sometimes cause methanolysis of compounds like m-digallate, leading to an artificially inflated MG reading. Using ethanol for extraction can help confirm its true natural presence [5].
  • Analytical Validation: Always characterize your final extracted compound using analytical techniques like HPLC for purity assessment and ¹H NMR and ¹³C NMR for structural confirmation [2].

References

Troubleshooting Guide: Managing Methyl Gallate Cytotoxicity

Author: Smolecule Technical Support Team. Date: February 2026

A common challenge is the potent, sometimes undesirable, cytotoxicity of Methyl Gallate (MG). The table below summarizes issues and solutions based on its mechanisms of action.

Problem Phenotype Underlying Mechanism (if known) Recommended Strategy Key Experimental Evidence
High cytotoxicity in cancer cell viability/proliferation assays [1] [2] Increased ROS production; Induction of apoptosis (caspase-3 activation, PARP cleavage) [1] Co-treatment with antioxidant N-acetylcysteine (NAC) to scavenge ROS [1]. NAC shown to reduce H2O2-induced apoptosis, suggesting protective efficacy against ROS-mediated cytotoxicity [1].
Unwanted induction of autophagy in cancer cells [1] Activation of Beclin-1, ATG5/12 complex, and LC3-I to LC3-II conversion [1]. Inhibit autophagy using pharmacological inhibitors (e.g., chloroquine). Blocks a pro-survival pathway, enhancing MG-induced cell death [1]. Blocking autophagy enhanced MG-induced cytotoxicity in HCC cells [1].
Reduced susceptibility of cancer cells to immune cell killing (e.g., NK cells) [3] Insufficient expression of stress ligands on cancer cells for immune recognition [3]. Pre-treat cancer cells with MG prior to co-culture with immune cells. Upregulates stress ligands, enhancing immune-mediated cytolysis [3]. MG pretreatment enhanced ovarian cancer cell susceptibility to NK cell-mediated cytotoxicity [3].
High cancer cell migration & invasion [2] Activation of AMPK/NF-κB pathway; Elevated MMP-2/MMP-9 expression [2]. Use MG to therapeutically target invasion. MG downregulates AMPK/NF-κB, MMPs, and inhibits Epithelial-Mesenchymal Transition (EMT) [2]. MG treatment inhibited migration and invasion of BEL-7402 HCC cells in vitro [2].

Experimental Protocols for Key Applications

Here are detailed methodologies for the strategies mentioned above.

Protocol: Enhancing NK Cell-Mediated Cytotoxicity via MG Pre-treatment

This protocol uses MG pre-treatment to make cancer cells more vulnerable to immune attack [3].

  • Cell Preparation: Culture human ovarian cancer cells (e.g., OVCAR-5). Culture and expand human Natural Killer (NK) cell line NK-92 in appropriate medium [3].
  • MG Pre-treatment: Treat cancer cells with a sub-lethal dose of MG (e.g., 40 µM) for 24 hours.
  • Co-culture Assay: Harvest MG-pretreated cancer cells and co-culture them with NK-92 cells at various Effector-to-Target (E:T) ratios.
  • Cytotoxicity Measurement: After a suitable incubation period (e.g., 4-6 hours), measure specific cell death. Use a lactate dehydrogenase (LDH) release assay or flow cytometry with a viability dye according to your standard protocols.
  • Control: Always include a control group of cancer cells not pre-treated with MG.
Protocol: Assessing the Role of Autophagy in MG-Induced Cytotoxicity

This protocol determines if MG-induced autophagy is protective and should be inhibited [1].

  • Cell Seeding: Plate hepatocellular carcinoma cells (e.g., Hep3B) in 96-well plates.
  • Drug Treatment: Set up four treatment groups:
    • Group 1: Vehicle control (e.g., DMSO).
    • Group 2: MG alone (e.g., 40 µg/ml).
    • Group 3: Autophagy inhibitor alone (e.g., Chloroquine 10 µM).
    • Group 4: MG (40 µg/ml) + Autophagy inhibitor (Chloroquine 10 µM).
  • Viability Assay: After 24-48 hours of treatment, measure cell viability. Use an MTT assay (as described in one study [2]) or a Sulforhodamine B (SRB) assay (as used in another [1] [4]).
  • Data Interpretation: A significant decrease in viability in Group 4 compared to Group 2 indicates that autophagy is a pro-survival mechanism. Inhibiting it enhances MG's cytotoxic effect.
Protocol: Confirming ROS-Mediated Apoptosis

This protocol verifies if cell death is driven by ROS and apoptosis [1].

  • ROS Detection:
    • Treat cells with MG (e.g., 40-80 µM) for a defined period (e.g., 6-12 hours).
    • Use a fluorescent dye from a commercial Total ROS/Superoxide Detection Kit.
    • Analyze fluorescence intensity using a fluorescence microscope or flow cytometry. An increase in fluorescence indicates elevated ROS [1].
  • Apoptosis Detection:
    • Treat cells with MG for 24-48 hours.
    • Use an Annexin V-FITC/PI staining kit according to the manufacturer's instructions.
    • Analyze the cells by flow cytometry to distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations [1].
  • Western Blot Analysis:
    • Harvest MG-treated cells and extract total protein.
    • Perform Western blotting to check for key apoptosis markers: cleaved caspase-3, cleaved PARP, and a shift in the balance of Bcl-2 family proteins (e.g., decreased Bcl-2, increased Bax) [1].

Mechanism of Action & Experimental Workflow

The following diagrams illustrate the key molecular mechanisms of this compound and a logical workflow for determining the appropriate reduction strategy in your experiments.

G cluster_paths MG-Induced Cytotoxicity Mechanisms MG MG Apoptosis Induces Apoptosis MG->Apoptosis ROS Elevates ROS MG->ROS Autophagy Induces Autophagy MG->Autophagy Metastasis Inhibits Migration/Invasion MG->Metastasis Caspase Cleaves Caspase-3 & PARP Apoptosis->Caspase activates ROS->Apoptosis triggers Beclin1 Beclin-1 & ATG5/12 Autophagy->Beclin1 activates

G Start Observe High MG Cytotoxicity Q1 Is cytotoxicity in immune co-culture models? Start->Q1 Q2 Is autophagy acting as a pro-survival mechanism? Q1->Q2 No A1 Pre-treat target cells with MG to enhance immune-mediated killing Q1->A1 Yes Q3 Is cell death ROS-dependent? Q2->Q3 No A2 Co-treat with an autophagy inhibitor (e.g., Chloroquine) Q2->A2 Yes A3 Co-treat with an antioxidant (e.g., NAC) to reduce cell death Q3->A3 Yes A4 Cytotoxicity is likely driven by core apoptotic machinery. Proceed. Q3->A4 No

Key Takeaways for Your Research

The appropriate strategy depends entirely on your experimental goals. You must determine whether you need to reduce cytotoxicity (e.g., to protect normal cells or for specific immune models) or enhance/harness it (e.g., for maximal anti-cancer effect).

  • To Reduce Unwanted Killing: Use antioxidant co-treatment (e.g., NAC) or lower, pulsed doses of MG.
  • To Enhance Desired Killing: Combine MG with autophagy inhibitors (e.g., chloroquine) to switch a cell's pro-survival signal into a death signal.
  • For Immunotherapy Models: Don't reduce MG cytotoxicity directly. Instead, pre-treat cancer cells with MG to make them better targets for NK cells or other immune effectors.

References

Antioxidant Activity Comparison: Gallic Acid vs. Methyl Gallate

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Gallic Acid (GA) Methyl Gallate (MG) Key Context & Experimental Conditions
DPPH Radical Scavenging Activity (Bimolecular Rate Constant, k₂) Higher activity in alcoholic solvents (e.g., k₂ = 1,939 M⁻¹ s⁻¹ in EtOH) and MeCN [1]. Higher activity in polar aprotic solvents (e.g., k₂ = 41 M⁻¹ s⁻¹ in ethyl acetate) [1]. Measures the kinetic activity (speed of reaction). The solvent determines which compound is faster [1].
DPPH Radical Scavenging Capacity (Stoichiometry, n) Higher capacity in most solvents (e.g., n = 6.67 in 2-PrOH) [1]. Slightly lower capacity in most solvents (e.g., n = 5.37 in 2-PrOH) [1]. Measures the stoichiometry (number of radicals one antioxidant molecule can scavenge) [1].
Biological Antioxidant & Anti-inflammatory Effects Shown to reduce ROS by 96% at 1000 µM; low COX-2 inhibition effect [2]. Novel sulfonamide derivatives were created to overcome its poor oral bioavailability [2]. A key component in a synergistic blend that demonstrated over 90% DPPH scavenging and reduced NO production in immune cells by ~75% [3]. Evidence from cell-based studies. MG is noted for its role in synergistic combinations, while GA's utility is limited by pharmacokinetics [3] [2].
Anticancer Apoptosis Induction Induces apoptosis in HeLa cells (IC₅₀ = 10.00 ± 0.67 µg/mL) [4]. Induces apoptosis in HeLa cells (IC₅₀ = 11.00 ± 0.58 µg/mL) [4]. Both compounds show very similar and potent efficacy in triggering programmed cell death in cancer cells [4].

Detailed Experimental Context and Protocols

For researchers to interpret the data accurately, understanding the underlying experimental methods is crucial.

  • DPPH Radical Scavenging Assay: This is a standard spectrophotometric method to assess antioxidant capacity [5] [6]. The protocol generally involves mixing a solution of the antioxidant (GA or MG) with a fresh DPPH• solution in a specific solvent and incubating it in the dark. The decrease in absorbance is measured at 517 nm over time. The pseudo-first-order rate constant (k₁) is determined from the exponential decay curve of DPPH• concentration, and the bimolecular rate constant (k₂) is obtained from the slope of k₁ versus antioxidant concentration [1]. The stoichiometry (n), or the number of DPPH radicals reduced per molecule of antioxidant, is calculated after the reaction reaches a plateau, often using the IC₅₀ value [1].

  • Mechanism of Action and Solvent Effects: The antioxidant action against DPPH• primarily proceeds through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) [1] [6]. The solvent environment (e.g., polarity, hydrogen-bonding capacity) dramatically influences which mechanism dominates and thus the observed kinetic activity. The difference in performance between GA and MG across solvents is largely attributed to their steric accessibility and the solvent's ability to participate in hydrogen bonding, which can stabilize the transition state or the resulting antioxidant radical [1].

  • Cell-Based Assays for Biological Activity:

    • Cytotoxicity/Antiproliferative Assay (MTT Assay): Used to determine the IC₅₀ values for anticancer activity. Cells (e.g., HeLa) are treated with compounds for a set time (e.g., 72 hours), after which MTT solution is added. Viable cells reduce MTT to a purple formazan product, which is solubilized and measured spectrophotometrically. The IC₅₀ is calculated from the dose-response curve [4].
    • Apoptosis Mechanism Analysis: The induction of apoptosis by GA and MG, as cited, was confirmed through multiple techniques, including:
      • Acridine Orange/Propidium Iodide (AO/PI) Staining to visualize viable and apoptotic cells.
      • Annexin V-FITC/PI Assay to quantify early and late apoptotic cell populations.
      • Cell Cycle Analysis via flow cytometry to detect the accumulation of cells in the sub-G1 phase (a marker of apoptosis).
      • Western Blotting to analyze the upregulation of pro-apoptotic proteins (p53, Bax) and downregulation of anti-apoptotic protein Bcl-2.
      • Caspase Activation Assays to confirm the involvement of both intrinsic (caspase-9) and extrinsic (caspase-8) pathways [4].

The following diagram illustrates this apoptotic pathway triggered by both GA and MG.

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway GA_MG Gallic Acid / this compound P53 Upregulation of p53 GA_MG->P53 DeathReceptor Death Receptor Engagement GA_MG->DeathReceptor Bcl2 Downregulation of Bcl-2 Mitochondria Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2->Mitochondria Inhibits Bax Upregulation of Bax Bax->Mitochondria Promotes P53->Bcl2 P53->Bax CytoC Cytochrome c Release Mitochondria->CytoC Apaf1 Apaf-1 Activation CytoC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Execution Execution Phase Caspase9->Execution Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase8->Execution Apoptosis Apoptosis (Programmed Cell Death) Execution->Apoptosis

Key Insights for Research and Development

  • Solvent System is Critical: When designing in-vitro experiments to evaluate GA or MG, the choice of solvent is not just a vehicle but a major variable that can determine the observed outcome [1].
  • Synergistic Potential: this compound shows great promise in synergistic formulations. Its combination with plant extracts like Morus alba and Pinus densiflora resulted in enhanced, broad-spectrum bioactivity [3].
  • Addressing Pharmacokinetic Limitations: While gallic acid is a potent antioxidant, its poor oral bioavailability and rapid elimination are significant drawbacks for therapeutic development. Research into synthetic derivatives, such as sulfonamide-based compounds, is a promising strategy to overcome these limitations while retaining or enhancing bioactivity [2].

References

methyl gallate comparative efficacy against cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Anti-Cancer Efficacy of Methyl Gallate

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound across different cancer cell lines, providing a direct comparison of its potency.

Cancer Type Cell Line IC₅₀ Value Key Mechanisms Identified Experimental Model Citation
Breast Cancer MCF-7 (ER+) 8.6 μg/mL [1] Induction of apoptosis & autophagy; Unfolded protein response [1] In vitro [1]
Breast Cancer MCF-7 (ER+) 100 μM (approx. 18.4 μg/mL) [2] Oxidative stress; ROS generation; Cell cycle arrest (G2/M phase) [2] In vitro [2]
Breast Cancer T47-D:A18 (ER+) 16.4 μg/mL [1] Reduced cell viability [1] In vitro [1]
Breast Cancer SKBr3 (ER-) 19.1 μg/mL [1] Reduced cell viability [1] In vitro [1]
Colon Cancer HCT116 ~300 μM (approx. 55.2 μg/mL) [3] ROS generation; ER stress; Autophagy & Apoptosis via p53 activation [3] In vitro [3]
Hepatocellular Carcinoma (HCC) BEL-7402 160 μM (approx. 29.4 μg/mL) after 48h [4] Inhibition of migration/invasion; Suppression of AMPK/NF-κB pathway; Inhibition of EMT [4] In vitro & In vivo (mouse xenograft) [4]

Detailed Experimental Methodologies

To help you interpret the data, here are the standard experimental protocols commonly used in the cited studies to determine the efficacy and mechanisms of this compound.

  • Cell Viability and Cytotoxicity Assays:

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. Cells are seeded in plates, treated with this compound for a set time (e.g., 48-72 hours), followed by MTT incubation. The dissolved formazan is measured spectrophotometrically, and the absorbance correlates with the number of viable cells [4] [2] [3].
    • CellTiter-Glo 2.0 Assay: This is a luminescent method that quantifies the amount of ATP, an indicator of metabolically active cells. After treatment, the assay reagent is added to lyse cells and produce a luminescent signal proportional to the ATP present [1].
  • Apoptosis Analysis:

    • Flow Cytometry with Annexin V/PI Staining: This is a standard method to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. After treatment, cells are stained and analyzed by a flow cytometer [2].
    • Caspase Activity Assays: Caspase-3/7 activity, a key executioner of apoptosis, is often measured using luminescent Caspase-Glo assays. The reagent produces a glow-type signal upon cleavage of the substrate by caspases [1].
  • Mechanism Investigation:

    • Cell Cycle Analysis: Treated cells are fixed, stained with a DNA-binding dye (e.g., Propidium Iodide), and analyzed by flow cytometry. The DNA content histogram reveals the distribution of cells in different cell cycle phases (G0/G1, S, G2/M) [2].
    • Western Blotting: This technique detects specific proteins and their post-translational modifications (e.g., phosphorylation). Cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies against target proteins (e.g., p53, AMPK, NF-κB, E-cadherin) to study pathway modulation [4] [3].
    • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are measured using fluorescent probes like DCFH-DA. This cell-permeable dye is oxidized by ROS in live cells to a fluorescent product, which is quantified using a flow cytometer or a fluorescence microplate reader [2] [3].

Mechanisms of Action Visualization

This compound exerts anti-cancer effects through multiple interconnected signaling pathways. The diagram below synthesizes the key mechanisms identified across the cited studies.

mg_mechanism cluster_effects Anti-Cancer Effects MG This compound ROS Oxidative Stress (ROS Generation) MG->ROS ER_Stress Endoplasmic Reticulum (ER) Stress MG->ER_Stress AMPK_NFkB AMPK / NF-κB Pathway Inhibition MG->AMPK_NFkB p53 p53 Activation MG->p53 ROS->p53 Autophagy Activation of Autophagy ER_Stress->Autophagy EMT_Inhibition Inhibition of Migration & Invasion AMPK_NFkB->EMT_Inhibition Apoptosis Induction of Apoptosis p53->Apoptosis p53->Autophagy CellCycleArrest Cell Cycle Arrest (G2/M Phase) p53->CellCycleArrest

The diagram illustrates how this compound induces oxidative stress and ER stress, which subsequently activate key mediators like the p53 tumor suppressor protein. This activation drives fundamental anti-cancer outcomes such as apoptosis, autophagy, and cell cycle arrest [2] [3]. In parallel, this compound directly inhibits the AMPK/NF-κB signaling pathway, leading to the suppression of proteins involved in epithelial-mesenchymal transition (EMT), thereby reducing the cancer cells' ability to migrate and invade other tissues [4].

Key Insights for Researchers

  • Selective Toxicity: A crucial finding from these studies is that this compound can exhibit selective toxicity toward cancer cells while sparing non-cancerous ones. For example, one study reported no significant antiproliferative effects on normal human osteoblasts or rat L6 skeletal myocytes at concentrations effective against cancer cells [1]. Another study confirmed its effectiveness on HCT116 colon cancer cells while being ineffective on differentiated Caco-2 cells, a model of non-cancerous intestinal cells [3].
  • Broad-Spectrum Potential: The data indicates that this compound is effective against a diverse range of cancers, including carcinomas (e.g., breast, liver, colon) and hematological cancers (e.g., lymphoma) [5]. Its ability to target multiple, hallmarked pathways makes it a promising broad-spectrum agent.

References

methyl gallate vs conventional antibiotics biofilm inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Properties Comparison

The following table compares the anti-biofilm efficacy and key characteristics of methyl gallate against conventional antibiotics.

Aspect This compound Conventional Antibiotics
Primary Anti-biofilm Mechanism Inhibits formation; disrupts matrix, inhibits Quorum Sensing (QS) [1] [2] Primarily bactericidal/static on planktonic cells; poor penetration of mature biofilms [3] [4]
Efficacy on Mature Biofilms Can disrupt pre-formed biofilms (e.g., 86% disruption of Ralstonia solanacearum mature biofilm) [1] Often significantly reduced efficacy; MIC can be 100-800x higher than for planktonic cells [3]
Impact on Bacterial Viability Reduces virulence at sub-MIC doses without growth inhibition (Anti-pathogenic) [5] [2] Requires concentrations at or above MIC, exerting strong selective pressure for resistance [4]
Key Biofilm Targets Extracellular Polymeric Substance (EPS) production, QS systems (LasR/RhlR), virulence factor (e.g., protease, pyocyanin) production [1] [2] Bacterial cell wall, protein synthesis, DNA replication; targets often inaccessible in biofilm matrix [3] [4]
Sample Experimental MIC (μg/mL) 64 - 512 μg/mL (varies by bacterial strain) [5] [2] Not applicable (highly variable by antibiotic and strain)
Synergy with Antibiotics Shows synergistic effects when combined with antibiotics (e.g., nalidixic acid) and blue-light irradiation [1] Can be combined with other antibiotics or anti-biofilm agents

Key Experimental Data on this compound

This table consolidates quantitative findings from recent studies on this compound's anti-biofilm activity against various bacterial pathogens.

Organism This compound Concentration Effect on Biofilm Effect on Virulence Factors & Other Notes
Pseudomonas aeruginosa (PAO1, PA14, clinical strains) [2] 128 μg/mL (1/4 MIC) ≈78% inhibition >77% reduction in protease; >66% reduction in pyocyanin [2]
Pseudomonas aeruginosa (PAO1, PA14, clinical strains) [2] 256 μg/mL (1/2 MIC) ≈83% inhibition >81% reduction in hemolysin activity [2]
Streptococcus mutans [6] 1000 μg/mL 68-93% reduction in biofilm biomass; 99% reduction in roughness and thickness Prevented a decrease in pH level (acidogenicity) by 97% [6]
Emerging Non-fermenters* [5] 64 - 256 μg/mL (MIC range) Reduced bacterial growth & metabolic activity; inhibited formation Increased survival up to 60% in Galleria mellonella infection model
Ralstonia solanacearum [1] 1.5 mg/mL (1/2 MIC) 85% inhibition of young biofilms; 86% disruption of mature biofilms Confirmed via crystal violet assay and electron microscopy [1]
Acinetobacter baumannii [1] ½ MIC (0.66-1.06 mg/mL) 91% inhibition of biofilm formation Associated with structural changes to bacterial membrane [1]

*Emerging Non-fermenters include clinical isolates of Stenotrophomonas maltophilia, Achromobacter xylosoxidans, and Burkholderia cenocepacia [5].

Experimental Protocols for Anti-Biofilm Assessment

For researchers looking to replicate or design similar studies, here are detailed methodologies for key assays cited in the data above.

  • Broth Microdilution for Minimum Inhibitory Concentration (MIC) [5] [2]

    • Prepare a series of doubling dilutions of this compound in a suitable broth (e.g., Mueller-Hinton) in a 96-well microtiter plate.
    • Standardize the bacterial inoculum to approximately 5 × 10^5 CFU/mL and add to each well.
    • Include growth control (bacteria without compound) and sterility control (broth only).
    • Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.
    • The MIC is defined as the lowest concentration that prevents visible growth.
  • Static Biofilm Formation Assay (using Microtiter Plate) [2] [6]

    • Grow bacteria in the presence of sub-MICs of this compound in 96-well polystyrene plates for 24-48 hours to allow biofilm formation.
    • Gently remove the planktonic cells and culture medium by washing the wells with phosphate-buffered saline (PBS).
    • Fix the adhered biofilm with methanol or ethanol for 15 minutes.
    • Stain the biofilm with a 0.1% crystal violet solution for 5-20 minutes.
    • Wash away excess stain and solubilize the bound crystal violet with acetic acid (33%) or ethanol.
    • Measure the optical density of the solubilized dye at 570-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.
  • Quantitative Protease Activity Assay [2]

    • Grow the bacterial strain (e.g., P. aeruginosa) in the presence and absence of sub-MICs of this compound.
    • Centrifuge the culture to obtain a cell-free supernatant.
    • Mix the supernatant with a casein solution (e.g., 0.5% azocasein) in an appropriate buffer and incubate at 37°C.
    • Stop the reaction by adding trichloroacetic acid to precipitate undigested casein.
    • Centrifuge the mixture and measure the absorbance of the supernatant, which contains the digested, soluble peptides, at 440 nm. Higher absorbance indicates higher protease activity.

Mechanisms of Action and Experimental Workflow

The anti-biofilm activity of this compound is multifaceted. The following diagram illustrates its primary mechanisms and a general workflow for experimental validation.

cluster_mechanisms Mechanisms of Action cluster_effects Observed Effects MG This compound QSInhibition Quorum Sensing Inhibition MG->QSInhibition EPSDisruption EPS & Biofilm Matrix Disruption MG->EPSDisruption VirulenceReduction Virulence Factor Reduction MG->VirulenceReduction MembraneTargeting Membrane Interaction MG->MembraneTargeting ReducedSignal • Reduced violacein production • Interferes with LasR receptor QSInhibition->ReducedSignal ThinnerBiofilm • Reduced biofilm thickness & roughness • Disruption of mature biofilms EPSDisruption->ThinnerBiofilm LessToxin • Reduced pyocyanin, protease,  hemolysin production VirulenceReduction->LessToxin AlteredGrowth • Potential leakage of  intracellular contents MembraneTargeting->AlteredGrowth

Mechanisms of Action: this compound disrupts biofilms by targeting multiple pathways, including quorum sensing, the extracellular matrix, and virulence, without exerting strong lethal pressure [1] [2] [6].

The process of conducting and analyzing an anti-biofilm experiment typically follows a structured path, as outlined below.

Start Compound Preparation (this compound Stock) Step1 MIC Determination (Broth Microdilution) Start->Step1 Step2 Biofilm Cultivation (with sub-MICs of compound) Step1->Step2 Step3 Biofilm Assessment (Crystal Violet Staining, Optical Profilometry) Step2->Step3 Step4 Virulence Factor Assays (Protease, Pyocyanin, Hemolysin) Step3->Step4 Step5 Data Analysis & Mechanistic Studies (Gene Expression, Molecular Docking) Step4->Step5

Experimental Workflow: A standard methodology for evaluating anti-biofilm agents begins with determining the MIC, followed by biofilm cultivation and various quantitative and mechanistic assessments [5] [2] [6].

Research Implications and Future Directions

The evidence suggests that this compound's value lies in its anti-pathogenic strategy. By targeting virulence and biofilm formation without immediately killing the bacteria, it may reduce the selective pressure that drives the emergence of conventional antibiotic resistance [1] [2]. Its synergy with existing antibiotics and blue-light therapy presents a promising avenue for combination therapies, potentially rejuvenating the effectiveness of traditional drugs against resilient biofilm-based infections [1].

Future research should focus on:

  • In-depth Mechanistic Studies: Further elucidation of its molecular targets, especially its effect on the cyclic dimeric guanosine monophosphate (c-di-GMP) signaling network, a master regulator of the biofilm lifestyle [4].
  • In vivo Efficacy and Toxicity: More comprehensive animal studies and eventual human clinical trials to confirm safety and efficacy.
  • Formulation Development: Exploring nano-delivery systems to improve its stability and delivery to infection sites [1].

References

Biological Activities & Experimental Data of Methyl Gallate

Author: Smolecule Technical Support Team. Date: February 2026

Extensive studies highlight Methyl Gallate's (MG) role in combating oxidative stress, cancer, and microbial infections. The following table summarizes its core bioactivities with supporting experimental data.

Bioactivity Experimental Model Key Findings / Outcome Mechanistic Insights
Antioxidant [1] [2] In vitro DPPH radical scavenging assay Scavenges DPPH radical; activity & capacity depend on reaction solvent [2]. Hydrogen atom transfer (HAT) or single electron transfer (SET) from phenolic groups to neutralize free radicals [2].
Anti-cancer [3] [4] [5] Human cervix adenocarcinoma (HeLa) cells [3] [4]; Human hepatocellular carcinoma (BEL-7402) cells & mouse model [5] Inhibited HeLa cell proliferation [3] [4]; Suppressed migration, invasion, tumor growth in HCC [5]. Inhibits AMPK/NF-κB signaling pathway, suppressing epithelial-mesenchymal transition (EMT) and reducing MMP2/MMP9 expression [5].
Neuroprotective [1] β-amyloid (Aβ)-induced toxicity in Neuro2A cells Attenuated Aβ-induced cytotoxicity; inhibited Aβ fibrillation & destabilized pre-formed fibrils [1]. Exhibited acetylcholinesterase (AChE) inhibitory activity and mitigated oxidative stress & apoptosis [1].
Antimicrobial [6] Disk diffusion, MIC, time-kill assays against Staphylococcus aureus Potent inhibition of Gram-positive bacteria; synergistic enhancement in blend with plant extracts [6]. Disrupts bacterial membrane integrity and inhibits biofilm formation [6].
Anti-inflammatory [6] [1] [5] LPS-stimulated macrophages [6]; In vivo models [1] [5] Reduced NO production in macrophages [6]; inhibited key inflammatory mediators in vivo [1]. Downregulates pro-inflammatory cytokines (e.g., TNF-α, IL-6) via pathways like STAT3 phosphorylation [6] [1].

Structure-Activity Relationship (SAR) Insights

The bioactivity of MG is governed by its distinct molecular structure. Key SAR principles are outlined below.

  • The Phenolic Core: MG is the methyl ester of gallic acid, featuring a benzoate ring with three hydroxyl groups in the 3, 4, and 5 positions (tri-hydroxy substitution) [7]. This arrangement is optimal for radical scavenging. The high electron-donating capacity of the hydroxyl groups is crucial for its potent antioxidant and anti-proliferative effects [3] [2].
  • The Ester Functional Group: The conversion of gallic acid's carboxylic acid to a methyl ester enhances lipophilicity. This modification can improve cell membrane permeability, thereby influencing compound uptake and bioavailability, which is a critical factor in its cytotoxic activity [3] [4].
  • Alkyl Chain Length in Gallate Esters: SAR studies directly compare MG with its propyl (PG) and octyl (OG) gallate analogs [3] [4]. While the number of hydroxyl groups is a primary determinant of activity, the length of the alkyl chain also influences the compound's overall properties and biological effects.

Key Experimental Protocols

To evaluate the activities of MG, researchers employ standardized biological and chemical assays.

  • Antioxidant Activity (DPPH Assay) [6] [2]

    • Procedure: A solution of DPPH radical in ethanol (0.1 mmol/L) is mixed with different concentrations of MG. The reaction mixture is incubated in the dark, and the decrease in absorbance is measured at 517 nm using a spectrophotometer [6].
    • Analysis: Radical Scavenging Activity (RSA%) is calculated. The IC50 value (concentration to scavenge 50% of DPPH radicals) is determined, and the stoichiometry (n), or number of radicals reduced per molecule of MG, can be calculated [2].
  • Cytotoxic and Anti-proliferative Assays [3] [5]

    • Cell Viability (MTT Assay): Cells are treated with MG and incubated with MTT reagent. Viable cells reduce MTT to purple formazan crystals, which are dissolved, and absorbance is measured. The IC50 value is calculated to quantify growth inhibition [5].
    • Clonogenic Assay: This tests long-term cell survival and proliferation capacity after MG treatment. Cells are allowed to form colonies, which are then stained and counted to assess the inhibitory effect [5].
    • Migration & Invasion Assays:
      • Wound Healing (Scratch Assay): A "wound" is created in a cell monolayer, and its closure is monitored after MG treatment [5].
      • Transwell Assay: Cells are placed in an upper chamber with a porous membrane; MG's ability to inhibit cell movement through the pores to the lower chamber (with a chemoattractant) quantifies migration and invasion [5].
  • Western Blotting [5]

    • Procedure: Proteins are extracted from MG-treated cells, separated by gel electrophoresis, and transferred to a membrane. The membrane is incubated with primary antibodies against target proteins (e.g., p-NF-κB, E-cadherin, Vimentin) and then with enzyme-linked secondary antibodies.
    • Detection: A chemiluminescent substrate is added, and signal detection confirms the presence and relative abundance of the target proteins, revealing MG's effect on signaling pathways.

Signaling Pathways in Neuroprotection and Cancer

MG exerts its effects through multiple molecular pathways. The diagram below illustrates the key neuroprotective mechanisms identified in studies on Alzheimer's disease models.

G MG This compound (MG) AChE AChE Enzyme MG->AChE Inhibits ROS ROS & Oxidative Stress MG->ROS Scavenges Fibrils Aβ Fibril Formation MG->Fibrils Inhibits & Destabilizes Apoptosis Apoptosis MG->Apoptosis Attenuates Neuroprotection Neuroprotection (Restored Cell Viability) AChE->Neuroprotection Leads to ROS->Neuroprotection Leads to Fibrils->Neuroprotection Leads to Apoptosis->Neuroprotection Leads to

MG Neuroprotective Mechanisms in Alzheimer's Models

Research also demonstrates that MG can inhibit cancer progression by targeting specific signaling pathways, as shown in studies on hepatocellular carcinoma.

G MG This compound (MG) AMPK_NFkB AMPK/NF-κB Signaling MG->AMPK_NFkB Suppresses EMT Epithelial-Mesenchymal Transition (EMT) AMPK_NFkB->EMT Downregulates MMPs MMP2/MMP9 Expression AMPK_NFkB->MMPs Reduces Invasion Cancer Cell Migration & Invasion EMT->Invasion Promotes MMPs->Invasion Facilitates Inhibition Inhibition of Metastasis Invasion->Inhibition

MG Suppresses Cancer Metastasis via AMPK/NF-κB

Research Implications and Future Directions

The data confirms this compound is a promising multi-target lead compound. For advanced therapeutic development, you may consider these future directions:

  • Optimizing Bioavailability: The nano-encapsulation of MG into starch nanoparticles has been shown to enhance its stability and allow for sustained release, successfully overcoming inherent limitations for neurological applications [1]. This strategy could be broadly applied.
  • Exploring Synergistic Effects: Combining MG with other bioactive natural extracts, such as Morus alba and Pinus densiflora, can produce enhanced antimicrobial and antioxidant effects, suggesting value in developing combination therapies [6].
  • Expanding In Vivo Validation: While potent in vitro results are abundant, further in vivo studies across different disease models are crucial to fully confirm efficacy, determine optimal dosing, and evaluate safety profiles before clinical translation [5].

References

Comparative Analysis of Methyl Gallate and Other Polyphenols

Author: Smolecule Technical Support Team. Date: February 2026

Polyphenol Key Pharmacological Activities Experimental Data & Efficacy Key Mechanisms / Targets Bioavailability & Stability

| Methyl Gallate (MG) | Anti-tumor [1] [2], Anti-microbial [1], Anti-oxidant [1] | - Induced apoptosis in HeLa cells: IC50 = 11.00 ± 0.58 µg/mL [2].

  • Upregulated p53, Bax; downregulated Bcl-2; activated caspase-8/9 [2]. | Modulates intrinsic & extrinsic apoptosis pathways; targets Bcl-2 family proteins [2]. | Information limited in search results; generally, smaller molecules like MG have higher bioavailability than larger polypolymers [3]. | | Epigallocatechin Gallate (EGCG) | Anti-oxidant, Anti-inflammatory, Anti-obesity [4] [3] [5] | - Increased 24-h energy expenditure by 4% vs. placebo [4].
  • In silico study showed strong binding to pancreatic lipase (binding energy: ~ -53 kcal/mol) [5]. | Binds to 67 kDa laminin receptor; inhibits pancreatic lipase; activates Nrf2 pathway [3] [5]. | Low systemic bioavailability; poor stability, rapidly autoxidizes at physiological pH [3] [6]. Conjugation with alginate improves stability and cytocompatibility [6]. | | Oxidized EGCG (O-EGCG) | Enhanced Anti-oxidant, Immunomodulatory [7] | Showed improved antioxidant capacity and greater reduction of IL-1β, IL-6, and TNF-α compared to native EGCG in HCT-116 cells [7]. | Forms dimers (e.g., theasinensin A); strongly binds to pro-inflammatory cytokines and SARS-CoV-2 Mpro in silico [7]. | An oxidized derivative; its specific bioavailability is not clearly known [3]. | | Gallic Acid (GA) | Anti-tumor [2] | Induced apoptosis in HeLa cells: IC50 = 10.00 ± 0.67 µg/mL [2]. | Activates cell death via extrinsic and intrinsic pathways, similar to MG [2]. | In rats, the plasma bioavailability of the similar-sized EGCG was only 0.1% [3]. |

The following diagram illustrates the apoptotic signaling pathway induced by this compound and Gallic Acid in HeLa cells, as documented in the experimental studies [2]:

G GA_MG Gallic Acid / this compound P53_Up p53 Upregulation GA_MG->P53_Up DeathReceptor Death Receptor Pathway (Extrinsic) GA_MG->DeathReceptor Bax_Up Bax Upregulation P53_Up->Bax_Up Bcl2_Down Bcl-2 Downregulation P53_Up->Bcl2_Down Mitochondria Mitochondrial Pathway (Intrinsic) Bax_Up->Mitochondria Bcl2_Down->Mitochondria Deregulation Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Executioner Execution Phase (Caspase Cascade) Caspase9->Executioner Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase8->Executioner Apoptosis Apoptosis (DNA Fragmentation, Cell Shrinkage) Executioner->Apoptosis

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.

Protocol for Anti-Proliferative and Apoptosis Assay (this compound & Gallic Acid) [2]

This protocol is used to evaluate the anti-cancer activity of compounds via apoptosis induction.

  • Cell Line & Culture: Human cervical cancer cell lines (HeLa).
  • Treatment: Cells are treated with the test compound (e.g., MG or GA) for 72 hours.
  • Viability Assay: MTT assay is performed to determine the inhibitory concentration of 50% of cells (IC₅₀).
  • Apoptosis Detection:
    • Microscopy: Acridine Orange/Propidium Iodide (AO/PI) staining to observe morphological changes.
    • Flow Cytometry:
      • Cell Cycle Analysis: To detect the accumulation of cells in the sub-G1 phase.
      • Annexin-V FITC/PI Staining: To quantify early and late apoptotic cell populations.
  • Protein Expression Analysis: Assess the expression levels of key apoptotic proteins (p53, Bax, Bcl-2) via Western Blot or ELISA.
  • Caspase Activation Analysis: Measure the activity of initiator caspases (8 and 9) using colorimetric or fluorometric kits.
Protocol for Assessing Antioxidant Activity (e.g., for GT, PM, EGCG) [8]

This standard methodology evaluates the free radical scavenging capacity of compounds or extracts.

  • Common Assays:
    • DPPH Assay: Measures the ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl radical. Results are reported as IC₅₀ (µg/mL).
    • ABTS Assay: Measures the decolorization of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation. Results are reported as IC₅₀ (µg/mL).
  • Intracellular Antioxidant Activity:
    • DCF Assay: Uses the dichlorofluorescein probe in cell lines (e.g., NIH-3T3) to measure the inhibition of cellular reactive oxygen species (ROS). Results are reported as IC₅₀ (µg/mL).
  • Interaction Analysis: The Combination Index (CI) and Dose-Reduction Index (DRI) can be calculated using software like CompuSyn to determine if combined extracts have synergistic (CI < 1), additive (CI ≈ 1), or antagonistic (CI > 1) effects.

Key Insights for Drug Development

  • Bioavailability is a Critical Filter: The promising in vitro activity of many polyphenols, including EGCG, may not translate to in vivo efficacy due to low systemic bioavailability [3]. This compound's smaller molecular size could be a potential advantage, but its pharmacokinetic profile requires direct investigation.
  • Stability Can Be Engineered: The instability of compounds like EGCG can be mitigated through formulation strategies, such as covalent conjugation to natural polymers (e.g., alginate), which enhances oxidative stability and cytocompatibility [6].
  • Oxidation Can Alter Function: The biological activity of a polyphenol can change upon oxidation. As seen with EGCG, its oxidized form may exhibit enhanced anti-inflammatory and antioxidant properties, which opens alternative avenues for therapeutic use [7].

References

methyl gallate efficacy across bacterial strains

Author: Smolecule Technical Support Team. Date: February 2026

Antibacterial Spectrum of Methyl Gallate

The following table consolidates key experimental data on this compound's activity against various bacterial strains.

Bacterial Strain MIC of MG Alone (µg/mL) Key Experimental Findings Synergy with Antibiotics Citation
Emerging Non-fermenting Bacilli (e.g., S. maltophilia, B. cenocepacia) 64 – 256 Reduced bacterial growth & metabolic activity; inhibited biofilm formation (MG); increased survival to 60% in G. mellonella model. Not Reported [1]
Extensively Drug-Resistant *P. aeruginosa* 256 – 384 Inhibited biofilm, swimming, swarming, & pyocyanin production at sub-inhibitory concentrations. Synergy with ceftazidime, gentamicin, meropenem [2]
Methicillin-Resistant S. aureus (MRSA) 1600 Showed indifferent effect when combined with β-lactams against MSSA; synergism with β-lactamase-unstable antibiotics (ampicillin) against MRSA. Synergism with ampicillin (FIC Index ≤ 0.5) [3]
Nalidixic Acid-Resistant Bacteria (e.g., E. coli, S. typhimurium) 250 – 1000 Combination with nalidixic acid showed synergistic or partial synergistic effect. Synergy with nalidixic acid [4] [5]
Salmonella spp. 3.9 – 125 Reduced bacterial viability in vitro; increased animal survival in vivo (mouse model). Synergy with ciprofloxacin cited [6]

Detailed Experimental Protocols

For your experimental work, here are the standard methodologies used to generate the data in the table.

  • 1. Determining Minimum Inhibitory Concentration (MIC)

    • Protocol: The broth microdilution method is the standard technique. Briefly, a bacterial suspension is prepared to a standardized density and incubated with serial two-fold dilutions of this compound in a 96-well plate. The MIC is defined as the lowest concentration that completely inhibits visible bacterial growth after a set incubation period [1] [6].
  • 2. Assessing Antibiotic Synergy

    • Protocol: The checkerboard assay is widely used. A two-dimensional microdilution is set up with varying concentrations of this compound and an antibiotic. The Fractional Inhibitory Concentration Index (FICI) is calculated: FICI = (MIC of drug A in combination/MIC of drug A alone) + (MIC of drug B in combination/MIC of drug B alone). Synergy is typically defined as FICI ≤ 0.5 [4] [3].
  • 3. Evaluating Anti-Virulence Activity

    • Protocol: Biofilm inhibition is assessed by growing bacteria in the presence of sub-MIC levels of this compound. Biofilm biomass is then quantified using crystal violet staining. Motility assays involve inoculating bacteria on semi-solid agar plates containing sub-MIC MG and measuring the zone of migration after incubation [2].
  • 4. In Vivo Efficacy Models

    • Protocol: The *Galleria mellonella* (wax moth) larvae model is common. Larvae are infected with a lethal dose of bacteria and then treated with this compound. Survival rates are monitored over several days and compared to untreated controls [1]. The mouse systemic infection model is also used, where survival and bacterial load in organs are measured after infection and treatment [6].

Mechanisms of Action

Research indicates that this compound employs multiple mechanisms to combat bacteria, which explains its efficacy against drug-resistant strains.

  • 1. Targeting Bacterial Proteostasis: A pivotal study using transposon sequencing (Tn-seq) in Ralstonia solanacearum identified the caseinolytic protease (ClpP) as a potential target. The mutation of clpP conferred resistance to MG. ClpP is a conserved serine protease critical for protein homeostasis. Molecular docking confirmed MG can bind to ClpP, suggesting it inhibits proteolytic activity and disrupts the degradation of specific substrate proteins, leading to bacterial death [7].

  • 2. Attenuating Bacterial Virulence: At sub-inhibitory concentrations, MG does not kill bacteria but cripples their pathogenicity. It significantly reduces biofilm formation, swimming motility, swarming motility, and production of toxins like pyocyanin in P. aeruginosa. These processes are often regulated by Quorum Sensing (QS), and MG has been shown to reduce the expression of QS-related genes [2].

  • 3. Enhancing Antibiotic Efficacy: MG can restore the effectiveness of certain antibiotics against resistant bacteria. For instance, against MRSA, MG showed synergism specifically with β-lactamase-unstable antibiotics (e.g., ampicillin) but not with β-lactamase-stable ones (e.g., cloxacillin). This suggests a potential β-lactamase inhibitory role, though one study found the direct enzyme inhibition to be weak, implying other mechanisms like membrane disruption might also play a part in enhancing antibiotic uptake [3].

The diagram below illustrates how these mechanisms contribute to this compound's antibacterial and anti-virulence effects.

mg_mechanism cluster_direct Direct Antibacterial Effect cluster_virulence Anti-Virulence Effect cluster_synergy Antibiotic Synergy MG This compound (MG) Direct Antibacterial Effect Direct Antibacterial Effect MG->Direct Antibacterial Effect Anti-Virulence Effect Anti-Virulence Effect MG->Anti-Virulence Effect Sub-MIC Antibiotic Synergy Antibiotic Synergy MG->Antibiotic Synergy A1 Binds ClpP Protease A2 Disrupts Protein Homeostasis A1->A2 A3 Induces Bacterial Death A2->A3 B1 Inhibits Quorum Sensing B2 Reduces Biofilm & Motility B1->B2 B3 Decreases Toxin Production B2->B3 C1 Potential Membrane Disruption C2 Enhanced Antibiotic Uptake C1->C2 C3 Bypass of Resistance C2->C3

Conclusion for Research Application

  • Broad Utility: this compound is a versatile compound with documented efficacy against a range of clinically relevant Gram-negative and Gram-positive bacteria, including challenging multidrug-resistant pathogens.
  • Combination Potential: Its ability to synergize with conventional antibiotics and disrupt virulence makes it a strong candidate for combination therapy, potentially lowering required antibiotic doses and overcoming resistance.
  • Dual Activity: The dual capability of MG to directly kill bacteria at MIC and disable virulence at sub-MIC levels offers two distinct therapeutic avenues.

References

×

Physical Description

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS]

XLogP3

0.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

184.03717335 Da

Monoisotopic Mass

184.03717335 Da

Heavy Atom Count

13

LogP

0.86 (LogP)

Appearance

Powder

UNII

623D3XG80C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (95.74%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (82.98%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (95.74%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (91.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00000178 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

99-24-1

Wikipedia

Methyl_gallate

General Manufacturing Information

Benzoic acid, 3,4,5-trihydroxy-, methyl ester: ACTIVE

Dates

Last modified: 08-15-2023

Formation of Dehydrohexahydroxydiphenoyl Esters by Oxidative Coupling of Galloyl Esters in an Aqueous Medium Involved in Ellagitannin Biosynthesis

Takako Yamashita, Yosuke Matsuo, Yoshinori Saito, Takashi Tanaka
PMID: 33960720   DOI: 10.1002/asia.202100380

Abstract

Hexahydroxydiphenoyl (HHDP) and dehydrohexahydroxydiphenoyl (DHHDP) groups are the major acyl components of ellagitannins, which are polyphenols whose biosynthesis have attracted considerable attention; however, the mechanisms of the production of HHDP and DHHDP in the ellagitannin biosynthesis have not been clarified. With the aim of elucidating such a mechanism, this study investigates the CuCl
-mediated oxidation of simple galloyl derivatives in an aqueous medium. It is shown that the oxidation of methyl gallate affords a DHHDP-type dimer, whose reduction with Na
S
O
yields an HHDP-type dimer. However, the oxidation of the HHDP-type product over CuCl
does not afford the parent DHHDP ester. The oxidation of 1,4-butanediol digallate under the same conditions produces a DHHDP-type product via the intramolecular coupling of galloyl groups. These results strongly suggest that the DHHDP group is the initial product of the oxidative coupling of two galloyl groups in the ellagitannin biosynthesis, and subsequent reductive metabolism affords HHDP esters.


4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin

Mariya Campbell, Chih-Yun Cho, Andrew Ho, Jye-Yu Huang, Brooke Martin, Eric S Gilbert
PMID: 32663508   DOI: 10.1016/j.ijantimicag.2020.106086

Abstract

The adverse health effects of Staphylococcus aureus biofilm infections coupled with an increased global prevalence of antibiotic resistance highlight the need for novel anti-pathogenic, anti-biofilm compounds. The authors recently determined that ethyl-4-ethoxybenzoic acid (EEB) had anti-pathogenic, anti-biofilm activity. Based on this finding, a structure-activity analysis was undertaken to identify more effective compounds. Microtitre crystal violet assays followed by plate counts were conducted to measure the dose-dependent anti-biofilm and antimicrobial activities of 13 phenolic compounds related to EEB. By displaying these characteristics on a two-component plot, 4-ethoxybenzoic acid (4EB) and methyl gallate were identified as two anti-pathogenic, anti-biofilm compounds of interest. To characterize their mechanisms of activity, their effects on cell hydrophobicity, hemolysis activity, membrane integrity, extracellular polymeric substance production and vancomycin sensitivity were examined. Both 4EB and methyl gallate inhibited up to 87% of biofilm formation with minimal impact on the viability of stationary-phase cells or bacterial growth. Combination treatments of 4EB and vancomycin decreased the viability of biofilm-dwelling cells by up to 85% compared with vancomycin alone, indicating a synergistic effect. Methyl gallate did not potentiate vancomycin. 4EB decreased the percentage of hydrophobic cells in culture from 78% to 49%, indicating that 4EB may prevent biofilm formation by altering cell membrane hydrophobicity. These findings suggest that 4EB has potential as an anti-pathogenic, anti-biofilm agent for the prevention of S. aureus biofilms, or as a treatment for established biofilms when combined with antibiotics.


Effect of methyl gallate on immune response of Biomphalaria alexandrina (Ehrenberg, 1831) snails to infection with Schistosoma mansoni (Sambon, 1907)

Shereen M Mansour, Sara S M Sayed, Marwa T A Abdel-Wareth
PMID: 33409634   DOI: 10.1007/s00436-020-07037-z

Abstract

Schistosomiasis still affects a lot of people in many developing countries. Reducing the disease dissemination has been the target of various studies. As methyl gallate has antioxidant properties, it is assumed that it can be a good candidate for stimulating the immune response of snails. So, the aim of this work is to investigate the potential of using methyl gallate as an immunostimulant to Biomphalaria alexandrina snails in order to prevent the development of invading miracidia into infective cercariae. The infected snails were exposed to three concentrations of methyl gallate for two periods: 24 and 72 h. The results indicated that the most effective concentration was the lowest one: 125 mg/L of methyl gallate for 72 h, as it reduced both infection rate and mean number of shed cercariae. Also, it increased the total number of snails' hemocytes in hemolymph, which were observed in head-foot region and digestive gland of treated snails surrounding degenerated sporocysts and cercariae. In addition, hydrogen peroxide showed its highest content in tissues of snails exposed to 125 mg/L of methyl gallate for 72 h. In conclusion, methyl gallate can be considered as one of the most promising immunostimulants of B. alexandrina snails against infection with Schistosoma mansoni.


Interfacial performance of gallic acid and methyl gallate accompanied by lecithin in inhibiting bulk phase oil peroxidation

Hasan Mansouri, Reza Farhoosh, Mitra Rezaie
PMID: 32505058   DOI: 10.1016/j.foodchem.2020.127128

Abstract

From an interfacial phenomena standpoint, gallic acid (GA), methyl gallate (MG), and their combination alone and together with lecithin (L) were evaluated for their inhibition against the formation of lipid hydroperoxides and carbonyl compounds in a stripped sunflower oil. Lecithin at a level (500 ppm) lower than its critical micelle concentration was able to protect the lipid system to some extent. GA (log P = -0.21), which was of higher capacity than MG (log P = - 0.14) in donating H/e
(IC
= 36.4 vs. 39.9 μM and FRAP value = 598 vs. 514 μmol/L, respectively), exerted an antioxidant activity significantly better than MG in the bulk phase oil. Due to the improved interfacial performance, the inhibitory effect of the antioxidants was remarkably promoted in the presence of lecithin (L/GA/MG > L/GA > L/MG).


Metabolism of Gallic Acid and Its Distributions in Tea (

Xiaochen Zhou, Lanting Zeng, Yingjuan Chen, Xuewen Wang, Yinyin Liao, Yangyang Xiao, Xiumin Fu, Ziyin Yang
PMID: 32784431   DOI: 10.3390/ijms21165684

Abstract

In tea (
) plants, polyphenols are the representative metabolites and play important roles during their growth. Among tea polyphenols, catechins are extensively studied, while very little attention has been paid to other polyphenols such as gallic acid (GA) that occur in tea leaves with relatively high content. In this study, GA was able to be transformed into methyl gallate (MG), suggesting that GA is not only a precursor of catechins, but also can be transformed into other metabolites in tea plants. GA content in tea leaves was higher than MG content-regardless of the cultivar, plucking month or leaf position. These two metabolites occurred with higher amounts in tender leaves. Using nonaqueous fractionation techniques, it was found that GA and MG were abundantly accumulated in peroxisome. In addition, GA and MG were found to have strong antifungal activity against two main tea plant diseases,
and
. The information will advance our understanding on formation and biologic functions of polyphenols in tea plants and also provide a good reference for studying in vivo occurrence of specialized metabolites in economic plants.


Identification of functional compounds in baru (Dipteryx alata Vog.) nuts: Nutritional value, volatile and phenolic composition, antioxidant activity and antiproliferative effect

Sheila C Oliveira-Alves, Rafaela Sofia Pereira, Ana Bárbara Pereira, António Ferreira, Elsa Mecha, Andreia B Silva, Ana Teresa Serra, Maria R Bronze
PMID: 32247467   DOI: 10.1016/j.foodres.2020.109026

Abstract

This work aimed to contribute to the nutritional and functional characterization of roasted baru nuts, a seed widely consumed and produced in Brazil. Baru nut was characterized in terms of its nutritional value and volatile composition (SPME-GC-MS analysis). The ultrasound assisted extraction was used to extract free and bound phenolic compounds that were identified by LC-DAD-ESI-MS/MS method. Bioactivity assays were carried out to evaluate the antioxidant activity (ORAC and HOSC assay) and anticancer effect (inhibition of HT29 cell growth and targeting of cancer stemness) of baru nut extracts and phenolic compounds. Results showed that baru is a good source of protein and monounsaturated fatty acids, specifically oleic acid (47.20 g/100 g). The predominant volatile compounds are hexanal (71.18%) and 2,5-dimethyl-pyrazine (9.43%). The main phenolic compounds identified were gallic acid and its derivatives, such as gallic acid esters and gallotannins. Among all, gallic acid and methyl gallate seemed to be the main compounds responsible for the high antioxidant activity. The antiproliferative effect evaluated of baru extracts in HT29 cell line showed ability to impair cell growth in both monolayer and spheroid cultures and to reduce ALDH+ population. These results supply new information about the functional compounds presents in baru nut, which are important sources of natural antioxidants and antiproliferative compounds.


Methodology optimization for the analysis of phenolic compounds in chestnut (

Francisco Fuente-Maqueda, Ana Rodríguez, Juan Majada, Belén Fernández, Isabel Feito
PMID: 32223433   DOI: 10.1177/1082013220911782

Abstract

Phenols are bioactive substances of great interest because of their involvement in plant physiology, their use in many industrial processes, and their impact on human health. This work aims to summarize the varied approaches to the phenolic analysis of chestnut (bark and wood of trunk and branches, leaves, catkins, burs, and fruit) and to collate the optimal conditions into an easy to follow and execute protocol. Phenolic compounds were extracted by solid-liquid extraction and separated by liquid-liquid extraction. Total phenols content was determined by Folin-Ciocalteu assay, condensed tannins by vanillin assay, and hydrolyzable tannins (gallotannins and ellagitannins) by high-performance liquid chromatography quantification of methyl gallate and ellagic acid following acid methanolysis. The lowest temperature for conservation (-80 ℃), lyophilization, and milling (liquid N
) were the most effective pretreatments for samples. For quantification of tannins, the use of water clearly reduced the sensitivity of the analysis of condensed tannins, whilst the more efficient degradation capacity of sulfuric acid improved the methanolysis of hydrolyzable tannins. These findings were validated using a range of chestnut tissues, and thus confirm the utility and effectiveness of this easy to implement, cost-effective, and efficient protocol.


Methyl gallate: Selective antileishmanial activity correlates with host-cell directed effects

Clarice Noleto Dias, Thaís Amanda de Lima Nunes, Julyanne Maria Saraiva de Sousa, Lellis Henrique Costa, Raiza Raianne Luz Rodrigues, Ana Jérsia Araújo, José Delano Barreto Marinho Filho, Marcos Vinícius da Silva, Márcia Rosa Oliveira, Fernando Aécio de Amorim Carvalho, Klinger Antonio da Franca Rodrigues
PMID: 32112863   DOI: 10.1016/j.cbi.2020.109026

Abstract

Leishmaniasis is a widespread tropical infection caused by different species of Leishmania protozoa. Many of the available drugs against the disease are toxic and in certain cases parasite drug resistance is developed. The discovery of drugs for the treatment of leishmaniasis is a pressing concern. In the present work, we describe in vitro studies of the phenolic compound methyl gallate (MG) against Leishmania (Leishmania) amazonensis and its possible mechanisms of action. The in vitro activity of MG was assayed against L. amazonensis (promastigotes, axenic amastigotes, and intramacrophagic amastigotes). Cytotoxicity tests were performed with J774A.1 macrophages and THP-1 cell derived macrophages. To evaluate mechanisms of action, we analyzed cellular TNF-α, IL-12, IFN-γ, IL-10, IL-6, NO, ROS levels, arginase activity, and structural mechanisms (phagocytic and lysosomal activities) involving macrophage activation. Meglumine antimoniate and amphotericin B were used as reference drugs. It was observed that MG effectively inhibited the growth of both promastigote (IC
5.71 μM) and amastigote-like forms (EC
5.39 μM), with much higher selectivity indexes than the reference drugs, being more benign towards J774A.1 macrophages than meglumine antimoniate and amphotericin B, at 1631- and 70.92-fold respectively, with respect to the promastigote form. Additionally, MG proved to be even more active against intracellular amastigotes of the parasite (EC
4.24 μM). Our results showed that antileishmania activity was associated with increased TNF-α, IL-12, NO and ROS levels, as well as decreased IL-6 and decreased arginase activity. In addition, MG induced increased phagocytic capability, and lysosomal volume in macrophages; structural parameters of microbicidal activity. Taken together, our results suggest that MG may be a promising candidate for new drug development against leishmaniasis.


Evaluation of the pharmacokinetic-pharmacodynamic integration of marbofloxacin in combination with methyl gallate against Salmonella Typhimurium in rats

Biruk Tesfaye Birhanu, Eon-Bee Lee, Seung-Chun Park
PMID: 32497083   DOI: 10.1371/journal.pone.0234211

Abstract

Fluoroquinolone resistance in Salmonella Typhimurium is becoming a major concern. Hence, an intervention to limit the growth in resistance is inevitable. One way to combat this challenge is through combination therapy. The combination of antibiotics with phytochemicals has become an ideal means of preventing antimicrobial resistance. Recently, in an in vitro study, the combination of methyl gallate (MG) with marbofloxacin (MAR) has shown to prevent Salmonella Typhimurium invasion. It is also worth to study the effects of plant extracts on the pharmacokinetics of antibiotics. Hence, the objective of this study was to determine the effect of MG on the pharmacokinetics of MAR and pharmacokinetics/pharmacodynamics integration of MG and MAR. The micro-broth dilution method was used to obtain the minimum inhibitory concentration (MIC), and fractional inhibitory concentration (FIC) of MAR and MG. Whereas, the pharmacokinetic was conducted in rats by administering either MAR alone or combined with MG through oral and/or intravenous routes. The results indicated that the MIC of MAR and MG against standard strain Salmonella Typhimurium (ATCC 14028) was 0.031 and 500 μg/mL, respectively. The FICindex of the combination of MAR and MG was 0.5. For orally administered drugs, the Cmax and AUC24h of MAR were 1.04 and 0.78 μg/mL and 5.98 and 6.11 h.μg/mL when MAR was given alone and in combination with MG, respectively. The intravenous administration of MAR showed a half-life of 3.8 and 3.9 h; a clearance rate of 1.1 and 0.73 L/h/kg and a volume of distribution of 5.98 and 4.13 L/kg for MAR alone and in combination with MG, respectively. The AUC24/MIC for MAR alone and in combination with MG was 192.8 and 381.9 h, respectively. In conclusion, MG has shown to increase the antimicrobial activity of MAR in vitro and ex vivo experiments without affecting the pharmacokinetics of MAR in rats.


Methyl gallate attenuates inflammation induced by Toll-like receptor ligands by inhibiting MAPK and NF-Κb signaling pathways

Luana Barbosa Correa, Leonardo Noboru Seito, Marília F Manchope, Waldiceu A Verri Jr, Thiago Mattar Cunha, Maria G Henriques, Elaine Cruz Rosas
PMID: 33037469   DOI: 10.1007/s00011-020-01407-0

Abstract

Methyl gallate (MG) is a prevalent polyphenol in the plant kingdom, which may be related to the effects of several medicinal plants. Although it is widely reported that polyphenols have therapeutic effects, there are few studies demonstrating that MG has anti-inflammatory action. This study aimed to investigate the molecular mechanism behind the anti-inflammatory activity of MG and its effect on hyperalgesia.
Swiss mice were pretreated orally with different doses of MG and subjected to i.pl. injection of zymosan to induce paw edema. RAW264.7 macrophages and BMDMs stimulated with different TLR agonists such as zymosan, LPS, or Pam3CSK
were used to investigate the molecular mechanisms of MG RESULTS: MG inhibits zymosan-induced paw edema and hyperalgesia and modulates molecular pathways crucial for inflammation development. Pretreatment with MG inhibited cytokines production and NF-κB activity by RAW 264.7 cells stimulated with zymosan, Pam3CSK
or LPS, but not with PMA. Moreover, pretreatment with MG decreased IκB degradation, nuclear translocation of NF-κBp65, c-jun and c-fos and ERK1/2, p38 and JNK phosphorylation.
Thus, the results of this study demonstrate that MG has a promising anti-inflammatory effect and suggests an explanation of its mechanism of action through the inhibition of NF-κB signaling and the MAPK pathway.


Explore Compound Types